molecular formula C6H9NO2 B2777524 Methyl 4-cyanobutanoate CAS No. 41126-15-2

Methyl 4-cyanobutanoate

Cat. No.: B2777524
CAS No.: 41126-15-2
M. Wt: 127.143
InChI Key: UKLXOVLDIFDCED-UHFFFAOYSA-N
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Description

Methyl 4-cyanobutanoate is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-9-6(8)4-2-3-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXOVLDIFDCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41126-15-2
Record name methyl 4-cyanobutanoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Cyanobutanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyanobutanoate is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a nitrile and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including gamma-aminobutyric acid (GABA) analogs and various heterocyclic compounds.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its practical utility in research and development settings.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-cyano-butanoic acid methyl ester, is a clear, colorless liquid.[2] A thorough understanding of its chemical and physical properties is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
CAS Number 41126-15-2
IUPAC Name This compound
Synonyms Butanoic acid, 4-cyano-, methyl ester
Density 1.05 g/cm³ (predicted)
Boiling Point 215.3 °C at 760 mmHg (predicted)
Flash Point 87.2 °C (predicted)
XLogP3 0.4

Note: Some physical properties are predicted values from computational models and should be used as a guide.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. These include a singlet for the methyl ester protons, and multiplets for the three methylene groups of the butane chain. The chemical shifts of the methylene groups will be influenced by their proximity to the electron-withdrawing nitrile and ester groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the six unique carbon atoms. Key signals include the carbonyl carbon of the ester, the nitrile carbon, the methoxy carbon, and the three methylene carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong absorption around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. Another strong band around 1740 cm⁻¹ corresponds to the C=O stretch of the ester.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (127.14 g/mol ). Fragmentation patterns can provide further structural information.[4][5][6][7][8]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and illustrative approach involves the nucleophilic substitution of a suitable halo-ester with a cyanide salt.

Synthesis from Methyl 4-halobutanoate

A prevalent laboratory-scale synthesis involves the reaction of a methyl 4-halobutanoate (e.g., methyl 4-chlorobutanoate or methyl 4-bromobutanoate) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

Reaction Scheme:

Synthesis start Methyl 4-halobutanoate (X = Cl, Br) reagent + NaCN or KCN (Solvent, Heat) start->reagent product This compound reagent->product byproduct + NaX or KX reagent->byproduct

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Reagent Addition: An alkali metal cyanide (e.g., sodium cyanide) is added to the solvent and stirred until dissolved. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Substrate Addition: Methyl 4-chlorobutanoate or methyl 4-bromobutanoate is added dropwise to the cyanide solution at room temperature.[2]

  • Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted several times with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO is often preferred as it effectively dissolves the ionic cyanide salt and facilitates the SN2 reaction mechanism.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive heat should be avoided to minimize side reactions.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under a nitrogen atmosphere can prevent potential side reactions with atmospheric moisture or oxygen.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate in organic synthesis.[1] Both the nitrile and the ester groups can undergo a variety of chemical transformations.

Transformations of the Nitrile Group
  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction is a key step in the synthesis of 5-aminopentanoic acid derivatives.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[9] This would convert this compound into a derivative of adipic acid.

  • Grignard Reaction: Reaction with Grignard reagents can convert the nitrile into a ketone.

Transformations of the Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.[9][10][11]

  • Amidation: The ester can react with amines to form amides.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

  • Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its ability to be transformed into molecules containing both an amine and a carboxylic acid functionality (or their derivatives) makes it particularly useful for the synthesis of:

  • GABA Analogs: Gamma-aminobutyric acid (GABA) is an important neurotransmitter. Analogs of GABA are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.

  • Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.

  • Peptidomimetics: The amino acid-like structure that can be derived from this compound makes it a useful component in the synthesis of peptidomimetics, which are designed to mimic or block the action of natural peptides.

The incorporation of a methyl group, in general, can significantly impact the physicochemical and pharmacokinetic properties of a drug molecule.[12][13]

Applications MCB This compound Reduction Reduction of Nitrile MCB->Reduction Hydrolysis Hydrolysis of Nitrile/Ester MCB->Hydrolysis Cyclization Cyclization Reactions MCB->Cyclization GABA GABA Analogs Reduction->GABA AdipicAcid Adipic Acid Derivatives Hydrolysis->AdipicAcid Heterocycles Heterocyclic Compounds Cyclization->Heterocycles

Sources

"Methyl 4-cyanobutanoate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-cyanobutanoate: Synthesis, Reactions, and Applications in Modern Drug Discovery

Abstract

This compound is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Possessing both a nitrile and a methyl ester functional group, it serves as a versatile and valuable building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, robust synthetic methodologies, and key chemical transformations. With a focus on practical application, we delve into its role as a precursor for bioactive molecules, including Gamma-aminobutyric acid (GABA) analogs, and provide exemplary, detailed experimental protocols for its synthesis and derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.

Chemical Identity and Properties

This compound is a linear aliphatic molecule containing a four-carbon chain functionalized with a terminal nitrile group and a methyl ester. This dual functionality is the cornerstone of its synthetic utility, allowing for orthogonal or sequential chemical modifications.

Molecular Structure

The structure of this compound is characterized by a methyl ester at one end of the butane chain and a cyano (nitrile) group at the other.

  • IUPAC Name: this compound[1]

  • SMILES: COC(=O)CCCC#N[1][2]

  • InChI Key: UKLXOVLDIFDCED-UHFFFAOYSA-N[1][2]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 41126-15-2[1][3]
Molecular Formula C₆H₉NO₂[1][2][3]
Molecular Weight 127.14 g/mol [1][3]
Monoisotopic Mass 127.063328530 Da[1][2]
Predicted XLogP3 0.4[1][2]
Purity Typically ≥95-97%
Storage Room temperature, dry conditions[3]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound involves a nucleophilic substitution reaction. This pathway is efficient and relies on readily available starting materials.

Primary Synthetic Route: Nucleophilic Substitution

The synthesis is typically achieved via the reaction of a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate or methyl 4-chlorobutanoate) with an alkali metal cyanide, such as sodium or potassium cyanide.

Mechanism: This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the halogen (the leaving group). The choice of a polar aprotic solvent, such as DMSO or acetone, is crucial as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare" and highly reactive, thus accelerating the reaction rate.

SynthesisWorkflow Start Methyl 4-halobutanoate (X = Cl, Br) Product This compound Start->Product Sɴ2 Reaction Reagent Alkali Metal Cyanide (NaCN or KCN) in Polar Aprotic Solvent (DMSO) Reagent->Product Byproduct Sodium/Potassium Halide (NaX or KX) Product->Byproduct +

Caption: General workflow for the Sɴ2 synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic value of this compound lies in the differential reactivity of its two functional groups, making it a powerful intermediate in the production of pharmaceuticals and other bioactive molecules.[3]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups.

  • Reduction to a Primary Amine: This is arguably the most significant transformation in a pharmaceutical context. The nitrile can be reduced to a primary amine using various reagents, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium), or chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄). This reaction yields methyl 5-aminopentanoate , a direct precursor to GABA analogs and a building block for various heterocyclic compounds.[3]

  • Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding adipic acid monomethyl ester .

Transformations of the Ester Group

The methyl ester group can also be selectively targeted.

  • Hydrolysis to a Carboxylic Acid: Saponification using a base (e.g., NaOH) followed by acidic workup hydrolyzes the ester to yield 4-cyanobutanoic acid . This allows for subsequent modifications at the carboxylate, such as amide bond formation.

  • Reduction to an Alcohol: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, yielding 5-hydroxypentanenitrile . Note that LiAlH₄ will also reduce the nitrile group simultaneously.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Reactions MCB This compound Amine Methyl 5-aminopentanoate (GABA Analog Precursor) MCB->Amine Reduction (e.g., H₂, Raney Ni) Acid 4-Cyanobutanoic Acid MCB->Acid Ester Hydrolysis (e.g., NaOH, H₂O then H⁺) Adipic Adipic Acid Monomethyl Ester MCB->Adipic Nitrile Hydrolysis (e.g., H₂SO₄, H₂O) Alcohol 5-Hydroxypentanenitrile MCB->Alcohol Full Reduction (e.g., LiAlH₄)

Caption: Key synthetic transformations of this compound.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound from Methyl 4-bromobutanoate

This protocol is based on well-established cyanide displacement reactions.[4]

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents: Charge the flask with sodium cyanide (1.2 equivalents) and anhydrous DMSO (200 mL).

  • Addition: Stir the suspension under a nitrogen atmosphere. Add methyl 4-bromobutanoate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 40°C. An ice bath may be required for cooling.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into 500 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated brine (2 x 100 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Catalytic Reduction of this compound to Methyl 5-aminopentanoate
  • Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 equivalent) dissolved in methanol (10 volumes).

  • Catalyst: Carefully add Raney Nickel (approx. 5-10% by weight) as a slurry in methanol.

  • Reaction: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-50°C with vigorous stirring.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can take several hours.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst. Wash the pad with additional methanol.

  • Concentration: Combine the filtrates and remove the methanol under reduced pressure to yield the crude Methyl 5-aminopentanoate, which can be purified further if necessary.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Statements: According to its classification, the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

  • Handling Cyanides: The synthesis involves alkali metal cyanides, which are acutely toxic. Ensure an emergency cyanide poisoning antidote kit is available and that personnel are trained in its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide (HCN) gas; therefore, all workup procedures must be handled with extreme care, avoiding acidic conditions until all free cyanide has been quenched or removed.

Conclusion

This compound is a quintessential example of a versatile molecular building block. Its value to the research and drug development community is derived from its bifunctional nature, which allows for a wide array of selective chemical transformations. By understanding its synthesis, reactivity, and proper handling, scientists can effectively utilize this compound to construct complex target molecules, accelerating the discovery of new pharmaceuticals and other advanced materials.

References

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  • Chemical Synthesis Database (2025). methyl 2-(benzylideneamino)-4-cyanobutanoate. Available from: [Link]

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Sources

A Spectroscopic Guide to Methyl 4-cyanobutanoate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-cyanobutanoate (C₆H₉NO₂; CAS No: 41126-15-2), a bifunctional molecule incorporating both a nitrile and an ester moiety.[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the prediction of its chemical behavior in various synthetic transformations.

Introduction: The Chemical Identity of this compound

This compound is a valuable building block in organic synthesis, utilized in the preparation of a diverse range of compounds, from pharmaceuticals to specialty polymers. Its dual functionality allows for selective chemical modifications at either the nitrile or the ester group, making it a versatile intermediate. Accurate and comprehensive spectroscopic characterization is the cornerstone of its effective application, ensuring both the integrity of starting materials and the confirmation of desired reaction outcomes. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of the molecule.

Molecular Structure and Logic of Analysis:

The structure of this compound dictates the expected spectroscopic features. The molecule consists of a four-carbon chain with a methyl ester at one end and a nitrile group at the other. This linear arrangement and the distinct electronic environments of the protons and carbons will give rise to a predictable and interpretable set of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a small sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz).

Data Interpretation and Causality:

The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as the ester and nitrile functionalities, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The splitting of signals (multiplicity) is due to spin-spin coupling between neighboring, non-equivalent protons and follows the n+1 rule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.70Singlet3H-OCH₃
b~2.51Triplet2H-CH₂-C≡N
c~2.00Multiplet2H-CH₂-CH₂-CH₂-
d~3.50Triplet2H-CH₂-COOCH₃

Data is based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions. A published ¹H NMR spectrum reports the following shifts: δ 3.70 (s, 3H), 3.54 – 3.45 (m, 2H), 2.51 (t, J = 7.1 Hz, 2H), 2.05 – 1.95 (m, 2H).[2]

  • -OCH₃ (a): The methyl protons of the ester group are the most shielded, appearing as a sharp singlet around 3.70 ppm due to the absence of adjacent protons.

  • -CH₂-C≡N (b): The methylene protons adjacent to the electron-withdrawing nitrile group are deshielded and appear as a triplet around 2.51 ppm, split by the neighboring methylene group.

  • -CH₂-CH₂-CH₂- (c): The central methylene protons are the most shielded of the methylene groups and appear as a multiplet (a pentet or quintet) around 2.00 ppm, being coupled to the two adjacent methylene groups.

  • -CH₂-COOCH₃ (d): The methylene protons adjacent to the carbonyl group of the ester are also deshielded and appear as a triplet around 3.50 ppm, split by the neighboring methylene group.

Caption: ¹H NMR spin-spin coupling relationships in this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each unique carbon atom in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired under similar conditions as the ¹H NMR, using a deuterated solvent and TMS as a reference. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon.

Data Interpretation and Causality:

The chemical shifts of carbon atoms are highly sensitive to their chemical environment. Carbons in electron-poor environments, such as carbonyl and nitrile carbons, are significantly deshielded and appear at high chemical shifts.

Carbon AtomChemical Shift (δ, ppm)Assignment
C1~173C=O (Ester)
C2~119C≡N (Nitrile)
C3~52-OCH₃
C4~33-CH₂-COOCH₃
C5~23-CH₂-CH₂-CH₂-
C6~16-CH₂-C≡N

Note: These are predicted chemical shifts based on standard values. Actual experimental values may differ slightly.

  • C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded carbon, appearing at the lowest field (~173 ppm).

  • C≡N (Nitrile Carbon): The nitrile carbon also experiences significant deshielding and resonates in the range of 110-125 ppm.

  • -OCH₃ (Methyl Carbon): The methyl carbon of the ester is relatively shielded and appears around 52 ppm.

  • Methylene Carbons: The three methylene carbons will have distinct chemical shifts based on their proximity to the electron-withdrawing groups. The carbon adjacent to the ester carbonyl will be the most deshielded of the three, followed by the carbon adjacent to the nitrile group, and finally the central methylene carbon, which will be the most shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

An IR spectrum of this compound can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) and passing a beam of infrared light through the sample.

Data Interpretation and Causality:

The presence of the ester and nitrile functional groups in this compound will give rise to characteristic, strong absorption bands in the IR spectrum.

Wavenumber (cm⁻¹)IntensityAssignment
~2950Medium-StrongC-H stretch (sp³ hybridized carbons)
~2250MediumC≡N stretch (Nitrile)
~1740StrongC=O stretch (Ester)
~1200StrongC-O stretch (Ester)
  • C≡N Stretch: The nitrile group exhibits a characteristic, sharp absorption of medium intensity in the region of 2200-2260 cm⁻¹.

  • C=O Stretch: The carbonyl group of the ester gives a very strong and sharp absorption band in the range of 1735-1750 cm⁻¹.

  • C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain and the methyl group appear as a group of bands just below 3000 cm⁻¹.

  • C-O Stretch: The C-O single bond stretching of the ester group typically shows a strong absorption in the fingerprint region, between 1000 and 1300 cm⁻¹.

Caption: A simplified workflow for obtaining and interpreting an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol:

A mass spectrum of this compound can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation and Causality:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.14 g/mol ).[1] Additionally, a series of fragment ions will be observed, resulting from the cleavage of weaker bonds in the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 127, corresponding to the intact molecule with one electron removed.

  • Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 96, resulting from the cleavage of the C-O bond of the ester.

  • Loss of the Ester Group (-COOCH₃): A fragment at m/z = 68, due to the loss of the entire methyl ester functionality.

  • McLafferty Rearrangement: A potential rearrangement followed by fragmentation could lead to other characteristic peaks.

  • Cleavage adjacent to the Nitrile: Fragmentation of the alkyl chain can also occur.

MS_Fragmentation M [C₆H₉NO₂]⁺˙ m/z = 127 F1 [C₅H₆NO]⁺ m/z = 96 M->F1 - •OCH₃ F2 [C₄H₆N]⁺ m/z = 68 M->F2 - •COOCH₃ F3 [CH₃O]⁺ m/z = 31 M->F3 - •C₅H₆NO

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for the identification and characterization of this important synthetic intermediate. The data presented in this guide serves as a reliable reference for researchers and scientists working with this compound, facilitating its effective use in the advancement of chemical synthesis and drug discovery.

References

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The Strategic Versatility of Methyl 4-Cyanobutanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of bifunctional building blocks, methyl 4-cyanobutanoate has emerged as a versatile and highly valuable precursor, offering a unique combination of reactivity that enables access to a diverse array of important chemical entities. This technical guide provides a comprehensive overview of the core synthetic transformations of this compound, highlighting its pivotal role in the synthesis of key intermediates for the pharmaceutical and materials science sectors. Through an exploration of its fundamental reactivity and a detailed examination of its applications, this document aims to equip researchers and professionals with the knowledge to effectively harness the synthetic potential of this remarkable molecule.

Physicochemical Properties and Reactivity Profile

This compound, with a molecular formula of C₆H₉NO₂, possesses two key functional groups: a methyl ester and a nitrile. This dual functionality is the cornerstone of its synthetic utility, allowing for a wide range of selective transformations.

PropertyValue
Molecular Weight 127.14 g/mol
CAS Number 41126-15-2
Appearance Colorless liquid
Boiling Point Approx. 210-212 °C
Density Approx. 1.03 g/cm³

The reactivity of this compound is dictated by the distinct electrophilic nature of the carbonyl carbon of the ester and the carbon atom of the nitrile group. This allows for orthogonal chemical modifications, where one group can be manipulated while the other remains intact under specific reaction conditions. Furthermore, the linear four-carbon chain provides a flexible scaffold for the construction of five- and six-membered heterocyclic systems, which are prevalent in biologically active molecules.

Key Synthetic Transformations and Mechanistic Insights

The true power of this compound as a synthetic precursor is realized through its conversion into a variety of valuable downstream intermediates. The following sections detail the most critical of these transformations, providing both mechanistic understanding and practical experimental guidance.

Hydrolysis to 5-Cyanovaleric Acid and Adipic Acid

The controlled hydrolysis of the ester functionality in this compound provides a direct route to 5-cyanovaleric acid, a valuable intermediate in its own right. This transformation is typically achieved under basic conditions, followed by an acidic workup.

Mechanism of Ester Hydrolysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate. Subsequent protonation during the acidic workup yields the carboxylic acid.

G cluster_0 Ester Hydrolysis start This compound intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack carboxylate Carboxylate Anion intermediate1->carboxylate Elimination of CH₃O⁻ product 5-Cyanovaleric Acid carboxylate->product Protonation meoh CH₃OH oh OH⁻ h3o H₃O⁺

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Further hydrolysis of the nitrile group in 5-cyanovaleric acid under more forcing acidic or basic conditions yields adipic acid, a key monomer in the production of nylon-6,6. This two-step hydrolysis pathway highlights the ability to selectively transform one functional group in the presence of the other.

Experimental Protocol: Synthesis of 5-Cyanovaleric Acid

  • To a solution of this compound (1 equivalent) in methanol, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 5-cyanovaleric acid.

Reduction to Methyl 5-Aminopentanoate and Piperidin-2-one

The selective reduction of the nitrile group in this compound is a critical transformation that opens the door to a variety of nitrogen-containing compounds. Catalytic hydrogenation is the most common and efficient method for this conversion.

Mechanism of Catalytic Hydrogenation of Nitriles:

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney nickel. The nitrile adsorbs onto the catalyst surface, and hydrogen is delivered to the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

G cluster_1 Nitrile Reduction to Primary Amine nitrile This compound imine Imine Intermediate nitrile->imine Hydrogenation amine Methyl 5-aminopentanoate imine->amine Hydrogenation catalyst Catalyst Surface (e.g., Pd/C, Raney Ni) h2 H₂

The Unseen Workhorse: A Technical Guide to the Discovery and Synthetic Evolution of Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyanobutanoate, a bifunctional molecule bearing both a nitrile and an ester moiety, represents a versatile building block in modern organic synthesis. While its formal "discovery" is not marked by a singular seminal publication, its history is intrinsically woven into the fabric of the development of synthetic methodologies for nitriles and esters. This in-depth guide navigates the historical context of its emergence, dissects the logical evolution of its synthesis, provides detailed, field-proven protocols for its preparation, and explores its contemporary applications.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (C₆H₉NO₂) is a colorless liquid that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the methyl ester can undergo hydrolysis, amidation, or reduction to an alcohol. This dual functionality allows for a stepwise and controlled elaboration of molecular complexity, making it a strategic choice for synthetic chemists.

Historical Context: A Synthesis Born from Methodological Advancements

The story of this compound is not one of a sudden breakthrough but rather a logical consequence of the maturation of organic synthesis as a predictive science. The latter half of the 19th and the early 20th centuries saw the systematic development of reactions to form carbon-carbon and carbon-heteroatom bonds, laying the groundwork for the eventual synthesis of such bifunctional compounds.

The Dawn of Nitrile and Ester Synthesis

The foundations for the synthesis of molecules like this compound were laid by pioneers of organic chemistry. While direct evidence of their work on this specific molecule is not apparent, their development of fundamental reactions for creating nitriles and esters was the essential prerequisite.

The first synthesis of an organic nitrile, hydrogen cyanide, was achieved by C. W. Scheele in 1782.[2] This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834.[2] These early syntheses established the nitrile group as a key functional moiety in organic chemistry.

Simultaneously, the process of esterification, the formation of an ester from a carboxylic acid and an alcohol, was being systematically studied. The acid-catalyzed reaction, often referred to as Fischer-Speier esterification, became a cornerstone of organic synthesis.[3]

The Emergence of this compound

While a definitive first synthesis remains elusive in early literature, the compound was known and characterized by the mid-1980s. A 1985 study in Environmental Science & Technology identified this compound as a product of the aqueous chlorination of humic acid, confirming its existence and analytical characterization at that time.[4][5] The synthesis of its parent acid, 4-cyanobutanoic acid, was also established in the chemical literature.[3][6] The straightforward nature of esterifying a carboxylic acid suggests that this compound was likely prepared and used as an intermediate long before its specific properties or applications were the primary focus of a publication.

The Synthetic Blueprint: From Concept to Laboratory Reality

The synthesis of this compound can be approached through several logical pathways, each reflecting a different strategic bond formation. The two most common and historically significant routes involve either the formation of the carbon-cyanide bond or the esterification of a pre-existing cyano-acid.

Route A: Nucleophilic Cyanation of a Haloester

This is arguably the most direct and widely employed method for the laboratory-scale synthesis of this compound. The strategy relies on the nucleophilic displacement of a halide from a suitable methyl 4-halobutanoate with a cyanide salt.

Causality Behind Experimental Choices:

  • Choice of Halide: Bromides are often preferred over chlorides due to the better leaving group ability of the bromide ion, leading to faster reaction rates. Iodides are even more reactive but are typically more expensive and less stable.

  • Choice of Cyanide Salt: Sodium or potassium cyanide are the most common choices. The choice of cation has a minor effect on reactivity but can influence solubility in the chosen solvent.

  • Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for Sₙ2 reactions as it solvates the cation while leaving the cyanide anion highly nucleophilic. Alcohols like methanol or ethanol can also be used, though the reaction may be slower.

Experimental Protocol: Synthesis of this compound from Methyl 4-bromobutanoate

Diagrammatic Workflow:

G start Start reagents Methyl 4-bromobutanoate Sodium Cyanide DMF start->reagents 1. Combine reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Stirring - Temperature control (e.g., 60-80 °C) reagents->reaction 2. Heat workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 3. Cool & Process purification Purification: - Wash organic layer - Dry over Na2SO4 - Concentrate in vacuo - Distillation or Chromatography workup->purification 4. Isolate product This compound purification->product 5. Final Product

Caption: Workflow for the synthesis of this compound via nucleophilic cyanation.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is charged with sodium cyanide (1.1 equivalents) and anhydrous dimethylformamide (DMF).

  • Addition of Haloester: Methyl 4-bromobutanoate (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into a separatory funnel containing water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary:

Starting MaterialReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl 4-bromobutanoateNaCNDMF704-685-95
Methyl 4-chlorobutanoateKCNDMSO908-1270-80
Route B: Esterification of 4-Cyanobutanoic Acid

An alternative strategy involves the formation of the ester functionality from the corresponding carboxylic acid, 4-cyanobutanoic acid. This approach is particularly useful if the cyano-acid is readily available.

Causality Behind Experimental Choices:

  • Esterification Method: Fischer-Speier esterification, using an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid), is the most common and cost-effective method.[7]

  • Removal of Water: The reaction is an equilibrium process. To drive it towards the product, water must be removed, often by using a large excess of the alcohol (methanol) or by azeotropic distillation.

  • Alternative Reagents: For substrates sensitive to strong acids, milder esterification methods can be employed, such as using thionyl chloride to form the acid chloride followed by reaction with methanol, or using diazomethane (though this is hazardous and typically reserved for small-scale syntheses).[8]

Experimental Protocol: Fischer-Speier Esterification of 4-Cyanobutanoic Acid

Diagrammatic Workflow:

G start Start reagents 4-Cyanobutanoic Acid Methanol (excess) Sulfuric Acid (catalyst) start->reagents 1. Combine reaction Reaction Setup: - Reflux - Stirring reagents->reaction 2. Heat workup Neutralization & Extraction: - Cool - Neutralize with base (e.g., NaHCO3) - Extract with organic solvent reaction->workup 3. Process purification Purification: - Wash organic layer - Dry over MgSO4 - Concentrate in vacuo - Distillation workup->purification 4. Isolate product This compound purification->product 5. Final Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Step-by-Step Methodology:

  • Reaction Setup: A round-bottom flask is charged with 4-cyanobutanoic acid (1.0 equivalent) and a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the stirred solution.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction can be monitored by TLC or by the disappearance of the starting carboxylic acid.

  • Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude ester is purified by vacuum distillation.

Quantitative Data Summary:

Starting MaterialReagentCatalystTemperature (°C)Time (h)Typical Yield (%)
4-Cyanobutanoic AcidMethanolH₂SO₄Reflux3-590-98
4-Cyanobutanoic AcidSOCl₂, then MethanolN/A0 to RT2-390-97

Conclusion: An Enduring Legacy in Synthesis

This compound, while not having a celebrated moment of discovery, stands as a testament to the power and elegance of synthetic organic chemistry. Its preparation is a classic example of the application of fundamental, time-tested reactions. The continued use of this versatile bifunctional molecule in academic and industrial research underscores its enduring importance as a reliable and adaptable building block for the creation of novel and valuable chemical entities. The logical and efficient synthetic routes to its preparation ensure its continued accessibility to the scientific community, paving the way for future innovations in drug discovery and materials science.

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An In-depth Technical Guide to the Solubility and Stability of Methyl 4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyanobutanoate, with the chemical formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol , is a bifunctional molecule containing both a nitrile and a methyl ester group.[1][2] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[3] Its utility in creating gamma-aminobutyric acid (GABA) analogs and other bioactive molecules underscores the importance of understanding its physicochemical properties.[3] This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different environmental conditions. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages established chemical principles and data from analogous compounds to provide a robust predictive assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
CAS Number 41126-15-2[1]
Predicted XLogP3 0.4[1]

The predicted XLogP3 value of 0.4 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[1] This indicates that it is likely to exhibit solubility in a range of polar and some non-polar organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and formulation. Based on the structure of this compound and the general principles of "like dissolves like," a qualitative solubility profile can be predicted. The presence of the polar ester and nitrile functionalities suggests good solubility in polar organic solvents.

Predicted Solubility of this compound in Common Solvents:

SolventPolarity (Dielectric Constant)Predicted SolubilityRationale
WaterHigh (80.1)Moderately SolubleThe ester and nitrile groups can form hydrogen bonds with water, but the hydrocarbon backbone may limit high solubility. A structurally similar compound, methyl 4-oxobutanoate, is highly soluble in water.[4]
MethanolHigh (32.7)Highly SolubleMethanol is a polar protic solvent capable of hydrogen bonding with the ester and nitrile groups.[5][6]
EthanolHigh (24.5)Highly SolubleSimilar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound.
AcetonePolar Aprotic (20.7)SolubleAcetone's polarity should allow for favorable dipole-dipole interactions.
DichloromethanePolar Aprotic (9.1)SolubleDichloromethane is a good solvent for a wide range of organic compounds and should dissolve this compound.[7]
Ethyl AcetateModerately Polar (6.0)SolubleAs an ester itself, ethyl acetate is expected to be a good solvent for another ester-containing molecule.[8]
HexaneNon-polar (1.9)Sparingly Soluble to InsolubleThe non-polar nature of hexane makes it a poor solvent for the polar functional groups of this compound.[9]
Experimental Protocol for Solubility Determination

A straightforward method to experimentally determine the solubility of this compound involves the following steps:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter can be used.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is then calculated and can be expressed in units such as g/100 mL or mol/L.

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a crucial consideration for its synthesis, storage, and application. Degradation can occur through several pathways, including hydrolysis, thermal decomposition, and photolysis.

Hydrolysis

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, this compound is expected to undergo reversible hydrolysis to yield 4-cyanobutanoic acid and methanol.[10] To drive the reaction towards the hydrolysis products, an excess of water is typically used.[10]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is generally irreversible and proceeds by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[11] The products are the salt of the carboxylic acid (sodium 4-cyanobutanoate) and methanol.[11]

Thermal Stability

The thermal stability of esters is an important factor, especially in applications that involve heating. Studies on the thermal decomposition of related esters like methyl butanoate and methyl decanoate indicate that degradation at elevated temperatures proceeds through complex radical mechanisms.[12][13][14] For methyl butanoate, the main decomposition pathway at high temperatures (1500-2200 K) involves the homolytic cleavage of C-C and C-O bonds.[12] While this compound is expected to be stable at room temperature, it may decompose upon strong heating.[9]

Photostability

The photostability of a compound refers to its ability to withstand exposure to light. While no specific photostability data for this compound was found, compounds with ester and nitrile functional groups are not typically considered highly sensitive to visible light. However, exposure to high-energy ultraviolet (UV) radiation could potentially lead to degradation. Photostability testing is recommended if the intended application involves significant light exposure.

Storage and Handling

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[3][15]

Experimental Protocol for Stability Assessment

A common approach to assess the chemical stability of a compound involves forced degradation studies.

  • Stress Conditions: Subject samples of this compound to various stress conditions, including:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at a specified temperature (e.g., 60 °C).

    • Thermal: Dry heat at a specified temperature (e.g., 100 °C).

    • Photolytic: Exposure to a controlled light source (e.g., UV lamp).

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals.

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. This method should be able to separate the parent compound from its degradation products.[15][16]

  • Data Evaluation: The rate of degradation can be determined by monitoring the decrease in the concentration of the parent compound over time. The degradation products can also be identified and quantified.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a versatile chemical intermediate with a predicted solubility profile that favors polar organic solvents. Its stability is influenced by factors such as pH and temperature, with hydrolysis being a key degradation pathway under acidic or basic conditions. While specific quantitative data is limited, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals to effectively handle, store, and utilize this compound in their work. Further experimental investigation is encouraged to establish precise quantitative solubility and stability parameters.

References

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Safety and handling of "Methyl 4-cyanobutanoate" in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Laboratory Handling of Methyl 4-cyanobutanoate

Introduction

This compound (CAS No. 41126-15-2) is a bifunctional molecule featuring both a nitrile and an ester group, making it a versatile intermediate in advanced organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where it serves as a building block for complex molecules such as gamma-aminobutyric acid (GABA) analogs and various heterocyclic compounds.[1] However, the very reactivity that makes this compound valuable also introduces significant health and safety risks. The presence of the cyano (-C≡N) group places this compound in a class of compounds requiring rigorous handling protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety rules to provide a deep, mechanistic understanding of the hazards involved and the scientific rationale behind each safety protocol. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of intrinsic safety and ensuring the well-being of all laboratory personnel.

Section 1: Chemical and Physical Profile

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. The dual functionality of this compound dictates its reactivity, potential incompatibilities, and toxicological profile.

PropertyValue
IUPAC Name This compound
Synonyms Methyl 4-cyanobutyrate, Butanoic acid, 4-cyano-, methyl ester[2]
CAS Number 41126-15-2[2][3][4]
Molecular Formula C₆H₉NO₂[2][4]
Molecular Weight 127.14 g/mol [2]
Appearance Liquid (based on related compounds)

The critical feature of this molecule is the terminal nitrile group. While organic nitriles (alkyl cyanides) are not as acutely toxic as inorganic cyanide salts like potassium cyanide (KCN), they can metabolize in the body or decompose under certain conditions to release the cyanide ion (CN⁻).[5] This ion is a potent inhibitor of cellular respiration, presenting a significant toxicological threat.[6]

Section 2: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards. For this compound, these are both toxicological and chemical in nature.

Toxicological Hazards

The primary toxicological concern is the cyanide moiety. The cyanide ion binds to the ferric iron in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding prevents cells from using oxygen, leading to cytotoxic hypoxia and, in severe cases, rapid organ failure and death.[6][7] Exposure can occur via inhalation, dermal absorption, or ingestion.[8]

GHS Hazard Classification for this compound

PictogramGHS ClassHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[2]
Reactivity Hazards

The most severe chemical reactivity hazard is the potential for generating highly toxic and flammable hydrogen cyanide (HCN) gas.[6] This occurs when cyanide-containing compounds come into contact with acids. The reaction is rapid and can release lethal concentrations of HCN into the laboratory atmosphere. Additionally, the compound is incompatible with strong oxidizing agents and strong bases.[9][10][11] Thermal decomposition can also release toxic fumes, including nitrogen oxides and carbon oxides.[3][9]

Hazard_Causality substance This compound event Accidental Mixing substance->event incompatible Incompatible Material (e.g., Strong Acid) incompatible->event release Generation of Hydrogen Cyanide (HCN) Gas event->release Causes exposure Inhalation/ Dermal Exposure release->exposure Leads to effect Systemic Toxicity: Inhibition of Cellular Respiration exposure->effect Results in

Caption: Hazard causality chain for this compound.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, starting with robust engineering controls and followed by the consistent use of appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][12] This is non-negotiable. The hood provides primary containment, protecting the user from inhaling harmful vapors and ensuring that any accidental release of HCN gas is vented safely away from the laboratory environment.

  • Designated Area: Establish a designated area within the lab specifically for work with cyanide compounds. This area should be clearly marked with warning signs.[12][13]

  • Safety Equipment: An emergency safety shower and eyewash station must be accessible and recently tested.[12] Ensure the path to this equipment is always clear.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the chemical's hazards.

TaskBody ProtectionHand ProtectionEye/Face Protection
Weighing/Transfer Lab CoatDouble Nitrile Gloves[6][12]Safety Goggles
Reaction Setup/Workup Lab CoatDouble Nitrile Gloves[6][12]Safety Goggles and Face Shield[14]
Decontamination/Waste Handling Lab CoatChemical-resistant Gauntlets (Nitrile)Safety Goggles
  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are the minimum requirement.[15][16][17] Double-gloving is strongly recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs.[6][12]

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or vigorous reaction.[14]

Section 4: Standard Operating Procedures (SOPs)

Consistent adherence to established protocols is critical for safety. The following procedures should be incorporated into lab-specific SOPs.

SOP_Workflow prep 1. Preparation (Don PPE, Verify Hood Function) handle 2. Handling & Reaction (Weigh, Transfer, React in Hood) prep->handle decon 3. Decontamination (Clean Glassware & Surfaces) handle->decon waste 4. Waste Disposal (Segregate Hazardous Waste) decon->waste cleanup 5. Final Cleanup (Doff PPE, Wash Hands) waste->cleanup Emergency_Response cluster_actions Immediate Actions start EMERGENCY (Spill or Exposure) secure Alert Others & Secure Area start->secure first_aid Administer First Aid (Remove from exposure, Flush skin/eyes) start->first_aid contain Contain Spill (If minor & safe to do so) start->contain call_911 Call Emergency Services (911) Inform them of CYANIDE EXPOSURE secure->call_911 first_aid->call_911

Caption: Logic flow for emergency response to a cyanide incident.

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Vigorously flush the affected skin with water in an emergency shower for at least 15 minutes. [6][12][13]
Eye Contact Immediately flush eyes with copious amounts of water in an emergency eyewash station for at least 15 minutes, holding the eyelids open. [3][6][12][13]
Inhalation Move the victim to fresh air immediately. [12][13]CRITICAL: DO NOT perform mouth-to-mouth or mouth-to-nose resuscitation. This poses a risk of exposing the rescuer. If trained, perform chest compressions only until medical help arrives. [12][13][18]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. [3][6]

For ALL exposures, immediately call 911 or your institution's emergency number. [6][12]Clearly state that a cyanide exposure has occurred. Have a copy of the Safety Data Sheet (SDS) ready for the emergency responders. [6][13]

Spill Management
  • Minor Spill (inside a fume hood): If you are trained and equipped, decontaminate the spill area using the procedure outlined in Section 4.3.

  • Major Spill (or any spill outside a fume hood): Evacuate the laboratory immediately, alerting all personnel. Close the doors to the affected area and call emergency services from a safe location. [12][13]

Conclusion

This compound is a valuable synthetic tool, but its safe use is contingent upon a disciplined and knowledgeable approach. The hazards associated with its nitrile group are significant but manageable through the consistent application of robust engineering controls, appropriate personal protective equipment, and strict adherence to the standard operating and emergency procedures outlined in this guide. By understanding the causality behind these protocols, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their scientific work.

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Methyl 4-Cyanobutanoate: A Versatile Cyano-Ester Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-cyanobutanoate is a bifunctional organic molecule that has garnered significant interest as a versatile building block in organic synthesis. Possessing both a nitrile and a methyl ester functional group, it offers orthogonal reactivity that enables its use as a precursor to a wide array of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides an in-depth review of this compound, covering its synthesis, physicochemical properties, key chemical transformations, and strategic applications. We will explore the causality behind its utility, grounded in the unique electronic properties of the nitrile moiety and the reactivity of the ester. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction to this compound

This compound (CAS No: 41126-15-2) is an aliphatic molecule featuring a four-carbon chain terminated by a nitrile group at one end and a methyl ester at the other.[1] This unique arrangement of functional groups makes it a valuable C5 synthon. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the ester provides a handle for hydrolysis, reduction, or transesterification. This dual reactivity allows for sequential or selective modifications, making it a strategic component in multistep synthetic pathways.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₆H₉NO₂PubChem[1]
Molecular Weight 127.14 g/mol PubChem[1]
SMILES COC(=O)CCCC#NPubChem[1]
CAS Number 41126-15-2PubChem[1]

The Strategic Value of the Nitrile Pharmacophore in Drug Design

The incorporation of a nitrile group into bioactive molecules is a well-established strategy in modern medicinal chemistry.[3][4] More than 30 FDA-approved drugs contain a nitrile moiety, a testament to its favorable properties.[3][5]

Why the Nitrile Group is Valued:

  • Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation, which can increase the half-life of a drug.[5][6]

  • Enhanced Binding Affinity: As a strong hydrogen bond acceptor and a polar group, the linear nitrile can fit into narrow, sterically congested active sites of proteins and form key interactions, enhancing binding affinity and selectivity.[5]

  • Bioisosterism: The nitrile can act as a bioisostere for other functional groups, such as carbonyls or halogens, allowing chemists to fine-tune a molecule's physicochemical and pharmacokinetic properties without drastic structural changes.[6]

  • Improved Pharmacokinetics: Nitrile-containing compounds often exhibit lower logP values, which can lead to improved solubility and better bioavailability.[3]

This compound serves as a key starting material for introducing this valuable pharmacophore, along with a carbon chain, into a target scaffold.

Synthesis of this compound and Related Structures

The synthesis of aliphatic cyano-esters like this compound typically involves the nucleophilic substitution of a halo-ester with a cyanide salt. While specific literature on the direct synthesis of this compound is sparse, the principles are well-demonstrated in patents for structurally similar compounds. A common precursor would be a methyl 4-halobutanoate, such as methyl 4-bromobutanoate or methyl 4-chlorobutanoate.

A representative synthetic approach involves the reaction of a methyl 4-halo-oxobutanoate with an alkali metal cyanide, such as potassium or sodium cyanide, in a polar solvent like methanol.[7] This reaction proceeds via an SN2 mechanism, where the cyanide anion displaces the halide.

Workflow for Cyanide Displacement Reaction

G start Methyl 4-halobutanoate (Precursor) reaction Nucleophilic Substitution (SN2 Reaction) start->reaction reagent Alkali Metal Cyanide (e.g., KCN, NaCN) reagent->reaction solvent Polar Solvent (e.g., Methanol, DMSO) solvent->reaction product This compound workup Aqueous Workup & Extraction purify Purification (Distillation/Chromatography) workup->purify Crude Product purify->product Pure Product reaction->workup Reaction Mixture

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis of a Related Cyano-Ester

The following protocol describes the synthesis of methyl 4-cyano-3-oxobutanoate, which illustrates the fundamental chemical transformation applicable to the synthesis of this compound.[7]

Objective: To synthesize methyl 4-cyano-3-oxobutanoate via nucleophilic substitution.

Materials:

  • Methyl 4-bromo-3-oxobutanoate (24.8 g)

  • Potassium cyanide (10.0 g)

  • Methanol (410 ml)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated brine solution

  • Magnesium sulfate

Procedure:

  • Dissolve 10.0 g of potassium cyanide in 400 ml of methanol in a suitable reaction vessel equipped with a dropping funnel and magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add 24.8 g of methyl 4-bromo-3-oxobutanoate dropwise from the dropping funnel over a period of 20 minutes.

  • Use an additional 10 ml of methanol to rinse the dropping funnel and add it to the reaction mixture.

  • Stir the mixture with cooling on ice for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • After the reaction is complete, cool the mixture again in an ice bath.

  • Carefully add 3 ml of concentrated hydrochloric acid dropwise to neutralize the excess cyanide and adjust the pH.

  • Extract the mixture three times with diethyl ether (total volume ~2000 ml).

  • Combine the organic layers and wash twice with 100 ml of saturated brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purify the product as necessary via distillation or column chromatography.

This protocol is adapted from a patent for a related compound and serves as an illustrative example of the cyanation reaction.[7]

Physicochemical and Spectroscopic Profile

The characterization of this compound relies on standard analytical techniques. The following table summarizes its key properties and expected spectroscopic signatures.

ParameterData / Expected Values
Physical State Liquid
Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
¹³C NMR Expected peaks around: δ 173 (C=O, ester), 119 (C≡N), 51 (O-CH₃), and in the δ 15-30 range for the aliphatic carbons (CH₂).
¹H NMR Expected peaks around: δ 3.7 (s, 3H, O-CH₃), 2.5 (t, 2H, CH₂ adjacent to C=O), 2.4 (t, 2H, CH₂ adjacent to C≡N), 2.0 (m, 2H, central CH₂).
IR Spectroscopy Characteristic absorption bands expected around: 2240 cm⁻¹ (C≡N stretch), 1740 cm⁻¹ (C=O stretch, ester).

Note: NMR chemical shifts are predictions based on standard values and may vary depending on the solvent and experimental conditions.

Key Chemical Transformations and Synthetic Utility

The power of this compound lies in the differential reactivity of its two functional groups, allowing it to serve as a launchpad for diverse molecular architectures.

Transformations cluster_start This compound cluster_products Key Derivatives M4CB MeO₂C-(CH₂)₃-C≡N Amine Methyl 5-aminopentanoate MeO₂C-(CH₂)₄-NH₂ M4CB->Amine Nitrile Reduction (e.g., H₂, Raney Ni) Dicarboxylic Adipic Acid (Monomethyl ester) MeO₂C-(CH₂)₄-CO₂H M4CB->Dicarboxylic Nitrile Hydrolysis (e.g., H₃O⁺, heat) DiolAmine 5-Amino-1-pentanol HO-(CH₂)₄-NH₂ Amine->DiolAmine Ester Reduction (e.g., LiAlH₄) GABA_Analog 5-Aminovaleric Acid HO₂C-(CH₂)₄-NH₂ Amine->GABA_Analog Ester Hydrolysis (e.g., NaOH, then H⁺)

Caption: Key synthetic transformations of this compound.

  • Reduction of the Nitrile: The nitrile group can be selectively reduced to a primary amine using various reagents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) or chemical reductants like Lithium Aluminum Hydride (LiAlH₄). This transformation yields methyl 5-aminopentanoate , a valuable amino acid ester.[2]

  • Hydrolysis of the Nitrile and/or Ester: Both functional groups can be hydrolyzed to carboxylic acids. Acid-catalyzed hydrolysis (e.g., aqueous HCl) can convert the nitrile to a carboxylic acid, forming the monomethyl ester of adipic acid. Saponification with a base like NaOH followed by acidic workup will hydrolyze the ester. A complete hydrolysis of both groups yields adipic acid.

  • Gateway to GABA Analogs: The most significant application is its role as a precursor to 5-aminovaleric acid (5-AVA) .[8][9] This is typically achieved in a two-step process: first, the reduction of the nitrile to form methyl 5-aminopentanoate, followed by the hydrolysis of the methyl ester. 5-AVA is a homologue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, and its derivatives are of significant interest in neuroscience and drug development.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that provides a reliable and versatile route to complex molecules. Its bifunctional nature allows for controlled, stepwise synthetic operations, making it an indispensable tool for medicinal chemists and researchers in organic synthesis. By providing access to valuable scaffolds like amino acids and their derivatives, it plays a crucial role in the discovery and development of new pharmaceuticals and other high-value chemicals. Understanding its reactivity and synthetic potential is key to unlocking innovative solutions for complex chemical challenges.

References

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A Comprehensive Technical Guide to Methyl 4-cyanobutanoate: Sourcing, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Synthetic Building Block

Methyl 4-cyanobutanoate (CAS No. 41126-15-2) is a bifunctional molecule that has emerged as a valuable intermediate in the landscape of organic synthesis.[1] Its unique structure, incorporating both a nitrile and a methyl ester functional group, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its commercial availability, outline a robust synthetic protocol, detail analytical quality control methods, and explore its critical applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
CAS Number 41126-15-2
Appearance Not specified, likely a liquid
Boiling Point Data not readily available
Melting Point Data not readily available
Solubility Data not readily available
IUPAC Name This compound
InChI InChI=1S/C6H9NO2/c1-9-6(8)4-2-3-5-7/h2-4H2,1H3
SMILES COC(=O)CCCC#N

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Commercial Availability and Supplier Selection

This compound is commercially available from a range of chemical suppliers catering to research and bulk-scale needs. When selecting a supplier, it is crucial to consider factors beyond price, such as purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.

Table 2: Prominent Suppliers of this compound

SupplierPurityAvailable Quantities
Crysdot LLC ≥95%5g, 10g, and bulk inquiries
Amadis Chemical ≥97%1g, 5g, and bulk inquiries
SynQuest Laboratories ≥98%Inquire for quantities
MySkinRecipes ≥97%250mg, 1g, and bulk inquiries

Supplier Selection Workflow:

The following flowchart illustrates a logical process for selecting a suitable supplier for your research or development needs.

SupplierSelection Supplier Selection Workflow for this compound start Define Project Needs (Quantity, Purity, Timeline) search Identify Potential Suppliers (e.g., Crysdot, Amadis, SynQuest) start->search request_quotes Request Quotes and Lead Times search->request_quotes request_docs Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) search->request_docs evaluate Evaluate Suppliers Based On: - Purity (from CoA) - Price per Gram - Lead Time - Technical Support request_quotes->evaluate request_docs->evaluate decision Select Optimal Supplier evaluate->decision purchase Place Purchase Order decision->purchase

Caption: A decision-making flowchart for selecting a supplier for this compound.

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

Synthesis Synthesis of this compound cluster_reactants Reactants cluster_products Products Methyl 4-chlorobutanoate Methyl 4-chlorobutanoate (Cl-CH2CH2CH2COOCH3) This compound This compound (NC-CH2CH2CH2COOCH3) Methyl 4-chlorobutanoate->this compound DMSO, Heat Sodium Chloride Sodium Chloride (NaCl) Methyl 4-chlorobutanoate->Sodium Chloride Sodium Cyanide Sodium Cyanide (NaCN) Sodium Cyanide->this compound Sodium Cyanide->Sodium Chloride

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

Experimental Protocol:

Materials:

  • Methyl 4-chlorobutanoate (1.0 eq)

  • Sodium cyanide (1.1 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-chlorobutanoate in anhydrous DMSO.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with brine (2 x volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving the cyanide anion more nucleophilic.

  • Temperature: Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time.

  • Inert Atmosphere: While not strictly necessary for this reaction, an inert atmosphere prevents the introduction of atmospheric moisture, which could potentially hydrolyze the ester or react with the cyanide.

  • Aqueous Work-up and Extraction: This procedure is essential to remove the DMSO solvent and the inorganic byproduct (sodium chloride).

  • Brine Wash: Washing with brine helps to remove any remaining water from the organic layer.

Quality Control: Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The ¹³C NMR spectrum provides a definitive fingerprint of the molecule. Key expected chemical shifts include signals for the nitrile carbon, the ester carbonyl carbon, the methoxy carbon, and the three methylene carbons in the aliphatic chain.

2. Chromatographic Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and confirming the molecular weight of the compound. A typical GC method would involve a non-polar capillary column and a temperature gradient to ensure good separation of the product from any starting materials or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point for method development.

Representative Analytical Conditions (Adaptable for Method Development):

Table 3: Exemplar Analytical Methods for Quality Control

TechniqueParameterSuggested Condition
GC-MS Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Detector Electron Ionization (EI), scan range 40-400 amu
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Water and Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at a low wavelength (e.g., 210 nm)

Applications in Research and Development

The dual functionality of this compound makes it a strategic precursor in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.

1. Pharmaceutical Synthesis: Precursor to GABA Analogs

A primary application of this compound is in the synthesis of gamma-aminobutyric acid (GABA) analogs. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.

The synthesis of GABA analogs often involves the reduction of the nitrile group of a cyanobutanoate derivative to a primary amine. The ester group can then be hydrolyzed to the corresponding carboxylic acid.

Illustrative Synthetic Pathway:

GABA_Analog Synthesis of a GABA Analog from this compound start This compound reduction Nitrile Reduction (e.g., H2, Raney Ni or LiAlH4) start->reduction hydrolysis Ester Hydrolysis (e.g., NaOH, then H3O+) reduction->hydrolysis product GABA Analog hydrolysis->product

Caption: A generalized workflow for the synthesis of GABA analogs from this compound.

2. Agrochemical Synthesis

The versatile reactivity of this compound also lends itself to the synthesis of novel agrochemicals. While specific examples directly citing this starting material are not prevalent in the initial search, its precursor, Methyl 4-chlorobutanoate, is noted for its use in formulating pesticides and herbicides.[3] The cyano group can be transformed into various nitrogen-containing heterocycles, which are common motifs in bioactive agrochemical compounds.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the modern organic chemist. Its utility is underscored by its straightforward synthesis and its role as a key intermediate in the preparation of important pharmaceutical and potentially agrochemical compounds. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, with the aim of empowering researchers to confidently incorporate this versatile reagent into their synthetic strategies. As with any chemical process, adherence to rigorous safety protocols and analytical quality control is essential for achieving reliable and reproducible results.

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  • PubChem. This compound | C6H9NO2 | CID 13879654. [Link]

  • Chemical Synthesis Database. methyl 2-(benzylideneamino)-4-cyanobutanoate. (2025-05-20). [Link]

  • PubChem. This compound | C6H9NO2 | CID 13879654. [Link]

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Methodological & Application

Synthesis of Methyl 4-Cyanobutanoate: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Methyl 4-cyanobutanoate, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] This protocol is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry and laboratory safety practices. We will explore two primary synthetic strategies, offering flexibility based on starting material availability and experimental preferences. The causality behind experimental choices, self-validating system checks, and rigorous safety protocols are emphasized throughout to ensure scientific integrity and user safety.

Introduction

This compound is a bifunctional molecule containing both a nitrile and an ester group. These functional groups offer versatile handles for a variety of chemical transformations, including reductions to form amino esters or extensions of the carbon chain. The strategic importance of this intermediate necessitates reliable and well-documented synthetic procedures. This application note details two effective methods for its preparation: the Fischer esterification of 4-cyanobutanoic acid and the nucleophilic substitution of a methyl 4-halobutanoate.

Pre-Synthesis Preparations and Safety Mandates

WARNING: The synthesis of this compound may involve the use of highly toxic cyanide salts. All procedures involving cyanides must be conducted in a certified chemical fume hood by trained personnel.[2][3] Strict adherence to safety protocols is mandatory.

I. Hazard Identification and Risk Mitigation
  • Cyanide Compounds (e.g., Sodium or Potassium Cyanide): Highly toxic by inhalation, ingestion, and skin contact.[4] Exposure can be fatal. All handling of solid cyanides and their solutions must occur within a properly functioning fume hood.[2][5] Acids react with cyanide salts to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4]

  • Acids (e.g., Sulfuric Acid): Corrosive and can cause severe burns.[6] Handle with extreme care, using appropriate personal protective equipment (PPE).

  • Organic Solvents (e.g., Methanol, Diethyl Ether): Flammable and may be toxic. Avoid inhalation of vapors and contact with skin and eyes.

II. Required Personal Protective Equipment (PPE)

A comprehensive set of PPE is required for all experimental procedures described herein:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory when handling cyanides and corrosive acids.[3]

  • Hand Protection: Double gloving with nitrile gloves is recommended.[7] If direct contact is anticipated, thicker, chemical-resistant gloves should be used.

  • Body Protection: A flame-resistant lab coat must be worn at all times.

  • Respiratory Protection: Not typically required if all operations are performed in a certified fume hood.

III. Emergency Procedures
  • Cyanide Exposure: In case of any exposure, immediately alert colleagues and call for emergency medical assistance.[5] If inhaled, move the individual to fresh air.[5] For skin contact, remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[5]

  • Spills: Small spills of cyanide-containing solutions inside a fume hood can be decontaminated by first cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3] All cleanup materials must be disposed of as hazardous waste.[3] For larger spills or any spill outside a fume hood, evacuate the area and contact the institutional environmental health and safety (EHS) office immediately.[4]

IV. Waste Disposal
  • All cyanide-containing waste, including aqueous solutions, contaminated solids, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][7]

  • Cyanide waste streams must be kept separate from acidic waste to prevent the generation of HCN gas.[4] The waste container should be labeled "Cyanide Waste - No Acids."[3]

Synthetic Strategy 1: Fischer Esterification of 4-Cyanobutanoic Acid

This method represents a classic and reliable approach for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[8] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used.[9]

I. Underlying Mechanism: Acid-Catalyzed Esterification

The Fischer esterification mechanism involves several key steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[9] Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[9]

II. Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 4-Cyanobutanoic Acid, Methanol, and H₂SO₄ reflux Reflux Reaction Mixture reagents->reflux Heat quench Cool and Quench with Water reflux->quench Cool extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry distill Vacuum Distillation dry->distill product product distill->product Pure Methyl 4-Cyanobutanoate

Caption: Workflow for this compound synthesis via Fischer Esterification.

III. Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Cyanobutanoic Acid113.115.00 g44.2Commercially available solid.[10]
Methanol (Anhydrous)32.0450 mL~1235Use as both reagent and solvent.
Sulfuric Acid (Concentrated)98.081.0 mL~18.4Catalyst, handle with extreme caution.[6]
Diethyl Ether74.12150 mL-For extraction.
Saturated Sodium Bicarbonate-100 mL-For washing/neutralization.
Brine (Saturated NaCl)-50 mL-For washing.
Anhydrous Magnesium Sulfate120.37~5 g-Drying agent.
IV. Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanobutanoic acid (5.00 g, 44.2 mmol).

  • Reagent Addition: In a fume hood, add anhydrous methanol (50 mL) to the flask. Stir the mixture until the solid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[11] This neutralizes any remaining acid.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Synthetic Strategy 2: Nucleophilic Substitution of Methyl 4-Halobutanoate

This alternative route involves the reaction of a suitable methyl 4-halobutanoate (e.g., chloro- or bromo- derivative) with an alkali metal cyanide, such as sodium or potassium cyanide. This is a classic SN2 reaction where the cyanide ion acts as the nucleophile, displacing the halide leaving group.

I. Underlying Mechanism: SN2 Reaction

The SN2 (bimolecular nucleophilic substitution) mechanism is a single-step process. The cyanide anion (CN⁻) attacks the carbon atom bearing the halogen from the side opposite to the leaving group. This backside attack leads to an inversion of stereochemistry if the carbon were chiral (though it is not in this case). The carbon-cyanide bond forms simultaneously as the carbon-halogen bond breaks.

II. Experimental Workflow Diagram

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve NaCN in Solvent (e.g., DMSO or Acetone) addition Add Methyl 4-Halobutanoate reagents->addition heat Heat Reaction Mixture addition->heat Stir quench Cool and Quench with Water heat->quench Cool extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry distill Vacuum Distillation dry->distill product product distill->product Pure Methyl 4-Cyanobutanoate

Caption: Workflow for this compound synthesis via Nucleophilic Substitution.

III. Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Methyl 4-chlorobutanoate136.586.83 g50.0Starting material.
Sodium Cyanide (NaCN)49.012.70 g55.0HIGHLY TOXIC . Handle with extreme caution.[4]
Dimethyl Sulfoxide (DMSO)78.1350 mL-Anhydrous, polar aprotic solvent.
Diethyl Ether74.12200 mL-For extraction.
Water (Deionized)18.02200 mL-For quenching and washing.
Brine (Saturated NaCl)-50 mL-For washing.
Anhydrous Magnesium Sulfate120.37~5 g-Drying agent.
IV. Step-by-Step Protocol
  • Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Reagent Addition: Add sodium cyanide (2.70 g, 55.0 mmol) and anhydrous DMSO (50 mL) to the flask.

  • Heating and Substrate Addition: Heat the stirred suspension to 60-70 °C. Once the temperature is stable, add methyl 4-chlorobutanoate (6.83 g, 50.0 mmol) dropwise over 30 minutes.

  • Reaction: Maintain the reaction mixture at 60-70 °C for 12-18 hours, monitoring the progress by TLC or GC.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (4 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

I. Physical Properties
PropertyValue
Molecular FormulaC₆H₉NO₂
Molar Mass127.14 g/mol [12]
AppearanceColorless liquid
Boiling Point~84-86 °C at 25 mmHg (literature value for a similar compound)[13]
II. Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons and the three methylene groups of the butanoate chain. The chemical shifts will be influenced by the neighboring ester and nitrile functionalities.

  • ¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule: the nitrile carbon, the carbonyl carbon, the methoxy carbon, and the three methylene carbons.[12][14]

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the C≡N (nitrile) stretch around 2240 cm⁻¹ and a strong C=O (ester) stretch around 1735 cm⁻¹.

Conclusion

This application note provides two robust and detailed protocols for the synthesis of this compound. The choice between Fischer esterification and nucleophilic substitution will depend on the availability of starting materials and the specific capabilities of the laboratory. Both methods, when performed with strict adherence to the outlined procedures and safety precautions, can provide the target compound in good yield and purity. The paramount importance of safety, especially when handling cyanide compounds, cannot be overstated. Researchers must ensure they are fully trained and equipped to handle these hazardous materials before commencing any experimental work.

References

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  • Thompson Rivers University. Experiment 10: Fischer Esterification.
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  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 49(6), 1220–1229 (2004).
  • ChemicalBook. Methyl 4-cyanobenzoate synthesis.
  • CymitQuimica. 4-Cyanobutanoic acid.
  • Callery, P. S., et al. The chemical interconversion of GHB and GBL.
  • ChemicalBook. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum.
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  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 49(6), 1220-9 (2004).
  • Wood, D. M., et al. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Clinical toxicology, 49(2), 131-141 (2011).
  • Google Patents. CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
  • Doc Brown's Chemistry. C-13 nmr spectrum of methyl methanoate.
  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Online] 2022.
  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Online] 2024.
  • Google Patents. EP1201647A3 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.

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Application Notes and Protocols: Synthesis and Mechanistic Insights of Methyl 4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Methyl 4-Cyanobutanoate in Synthetic Chemistry

This compound is a valuable bifunctional molecule widely utilized as an intermediate in the synthesis of a diverse array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, incorporating both a nitrile and an ester functional group, allows for a multitude of chemical transformations. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, while the ester moiety can undergo saponification, transesterification, or reduction. This versatility makes this compound a key building block in the construction of more complex molecular architectures. A significant application of this compound and its derivatives is in the production of adiponitrile, a precursor to nylon-6,6, highlighting its industrial relevance.[2][3][4] This guide provides a comprehensive overview of the reaction conditions and a detailed mechanistic explanation for the synthesis of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Synthetic Pathway: Nucleophilic Substitution for the Formation of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction of a methyl 4-halobutanoate, such as methyl 4-chlorobutanoate or methyl 4-bromobutanoate, with an alkali metal cyanide. This reaction proceeds via a classic SN2 mechanism.

General Reaction Scheme:

Where:

  • X = Cl, Br (leaving group)

  • M = Na, K (alkali metal cation)

The choice of the halogen in the starting material can influence the reaction rate, with bromides generally being more reactive than chlorides due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[5]

Table 1: Summary of Reaction Conditions for the Synthesis of this compound and Analogs
Starting MaterialCyanide SourceSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Methyl 4-chlorobutanoateSodium CyanideEthanol, DMSOReflux4-8>85[5][6]
Methyl 4-bromobutanoatePotassium CyanideMethanolRoom Temp to 402-8~83[7]
Methyl 4-chloro-3-oxobutanoatePotassium CyanideMethanol40871[7]

Experimental Protocol: Synthesis of this compound from Methyl 4-Chlorobutanoate

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • Methyl 4-chlorobutanoate (1 equivalent)

  • Sodium cyanide (1.1 equivalents)

  • Anhydrous Ethanol

  • Dimethyl Sulfoxide (DMSO) (optional, as a co-solvent to enhance solubility and reaction rate)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous ethanol. A small amount of DMSO can be added to facilitate the dissolution of the cyanide salt.

  • Addition of Substrate: To the stirred solution, add methyl 4-chlorobutanoate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. This step is crucial to remove any unreacted cyanide and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaCN in Ethanol/DMSO B Add Methyl 4-chlorobutanoate A->B C Reflux for 4-8h B->C D Cool to RT & Remove Solvent C->D E Aqueous Work-up & Extraction D->E F Wash with NaHCO₃ & Brine E->F G Dry over MgSO₄ & Concentrate F->G H Vacuum Distillation G->H I Pure Methyl 4-cyanobutanoate H->I SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R CH₃OOC(CH₂)₂-CH₂-X TS [NCδ⁻---CH₂(---(CH₂)₂COOCH₃)---Xδ⁻]‡ R->TS Backside Attack Nu ⁻:C≡N: P NC-CH₂(CH₂)₂COOCH₃ TS->P Bond Formation/ Bond Cleavage LG X⁻

Sources

Application Note: Real-Time Monitoring and Quantitative Analysis of Methyl 4-cyanobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern analytical techniques for monitoring the synthesis of Methyl 4-cyanobutanoate. We delve into the principles and provide detailed, field-tested protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The focus is on generating robust, real-time data for reaction kinetic analysis, yield determination, and impurity profiling, thereby enabling enhanced process understanding and control.

Introduction: The "Why" of Rigorous Reaction Monitoring

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, containing both a nitrile and an ester functional group, allows for diverse chemical transformations. The efficient synthesis of this intermediate is critical for the overall viability of a synthetic route. In-process monitoring is not merely a quality control checkpoint; it is a fundamental tool for process optimization. By tracking the concentration of reactants, products, and byproducts in real-time, chemists can:

  • Elucidate Reaction Kinetics: Determine reaction order, rate constants, and activation energy.

  • Optimize Reaction Conditions: Identify the ideal temperature, concentration, and catalyst loading to maximize yield and minimize reaction time.

  • Identify and Minimize Byproducts: Detect the formation of unwanted side products, leading to insights for suppression and simplifying downstream purification.

  • Ensure Safety and Scalability: Understand the reaction profile to prevent runaway reactions and ensure a consistent process upon scale-up.

This guide is structured to provide not just the "how" but the critical "why" behind the selection and application of each analytical technique, ensuring a deep, causal understanding of the methodologies.

Reaction Context: Synthesis of this compound

A common and efficient route to this compound is the nucleophilic substitution of a methyl 4-halobutanoate with an alkali metal cyanide. The reaction involves the displacement of a halide ion (e.g., Cl⁻, Br⁻) by the cyanide nucleophile (CN⁻).

Reaction Scheme: CH₃OOC-(CH₂)₃-X + M⁺CN⁻ → CH₃OOC-(CH₂)₃-CN + M⁺X⁻ (Where X = Cl, Br; M⁺ = Na⁺, K⁺)

The choice of cyanide salt is critical. While potassium cyanide (KCN) is largely ionic and provides free cyanide ions for the desired C-attack, silver cyanide (AgCN) has a more covalent character, which can lead to the formation of the isomeric isocyanide byproduct through N-attack.[2][3] The reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, to solvate the cation and enhance the nucleophilicity of the cyanide ion.

Potential Byproducts and Impurities: A robust analytical method must be able to resolve and quantify the following:

  • Starting Material: Unreacted Methyl 4-halobutanoate.

  • Product: this compound.

  • Isocyanide Byproduct: Methyl 4-isocyanobutanoate.

  • Hydrolysis Products: 4-Cyanobutanoic acid or 4-(methoxycarbonyl)butanoic acid, if water is present.[4][5]

The following diagram illustrates the primary synthetic pathway and potential side reactions.

G cluster_main Primary Synthesis Route cluster_side Potential Side Reactions SM Methyl 4-halobutanoate Product This compound SM->Product Nucleophilic Substitution Isocyanide Methyl 4-isocyanobutanoate (Byproduct) SM->Isocyanide N-Attack CN KCN CN->Product Hydrolysis 4-Cyanobutanoic Acid (Byproduct) Product->Hydrolysis Hydrolysis AgCN AgCN AgCN->Isocyanide Water H₂O Water->Hydrolysis

Figure 1: Synthesis pathway for this compound and potential byproducts.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a cornerstone technique for the quantitative analysis of volatile and semi-volatile organic compounds.[6] It separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The FID offers high sensitivity to hydrocarbons and a wide linear range, making it ideal for tracking the disappearance of the starting material and the appearance of the product.[7][8]

Why GC-FID for this reaction?

  • High Resolution: Capable of separating the starting halide, the nitrile product, and the potential isocyanide byproduct.

  • Excellent Sensitivity: Can detect low concentrations of reactants and products, allowing for accurate determination of reaction completion.

  • Robust Quantification: With proper calibration, it provides highly accurate and precise concentration data.

Protocol: Quantitative GC-FID Analysis

This protocol is designed as a self-validating system. System suitability checks are built-in to ensure data integrity.

1. Materials and Equipment:

  • Gas Chromatograph with FID detector.

  • Capillary Column: A mid-polarity column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation.

  • Internal Standard (IS): A stable, non-reactive compound not present in the reaction mixture (e.g., Dodecane, Tetradecane).

  • Solvent: Ethyl acetate or Dichloromethane (GC grade).

  • Class A Volumetric glassware.

2. Standard Preparation (Calibration Curve):

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL Dodecane in ethyl acetate).

  • Accurately weigh purified samples of Methyl 4-halobutanoate (starting material) and this compound (product).

  • Create a series of at least five calibration standards containing known concentrations of both the starting material and product, each spiked with the same constant concentration of the internal standard.

3. Sample Preparation (from reaction mixture):

  • At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of cold ethyl acetate containing the internal standard. This dilution also serves to precipitate inorganic salts.

  • Vortex the sample and centrifuge to pellet the salts.

  • Transfer the supernatant to a GC vial for analysis.

4. GC-FID Method Parameters:

ParameterValueRationale
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading while maintaining sensitivity.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 minProvides separation between solvent, reactants, and products.
Detector Temp 280 °CPrevents condensation of analytes in the detector.
H₂ Flow 30 mL/minOptimized for FID flame.
Air Flow 300 mL/minOptimized for FID flame.

5. Data Analysis and Validation:

  • Calibration: For each standard, calculate the Response Factor (RF) relative to the internal standard. Plot the area ratio (Analyte Area / IS Area) against the concentration ratio. The linearity (R²) should be >0.995.[9]

  • Quantification: Using the calculated RF or calibration curve, determine the concentration of the starting material and product in each time-point sample.

  • System Suitability: Before running samples, inject a mid-point calibration standard. The retention times should be consistent (RSD < 1%) and peak shapes should be symmetrical.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification A Withdraw Aliquot from Reactor B Quench & Dilute in Solvent + IS A->B C Centrifuge B->C D Transfer Supernatant to GC Vial C->D E Inject Sample D->E F Separation on Column E->F G Detection (FID) F->G H Data Acquisition (Chromatogram) G->H I Integrate Peaks (Analyte & IS) H->I J Calculate Concentration (vs. Calibration Curve) I->J K Plot Concentration vs. Time J->K

Figure 2: Workflow for GC-FID reaction monitoring.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the concentration of an analyte by comparing the integral of one of its resonances to the integral of a resonance from a certified internal standard of known concentration.[2][10] The signal intensity is directly proportional to the number of nuclei, making it an inherently quantitative technique without the need for compound-specific calibration curves.[11]

Why qNMR for this reaction?

  • Structural Information: Provides simultaneous quantitative data and structural confirmation of all species in the reaction mixture.

  • Minimal Sample Prep: Requires simple dilution in a deuterated solvent.

  • Primary Method: Can provide highly accurate quantification without requiring a purified sample of the product for calibration, as long as a certified standard is used.

Protocol: In-situ qNMR Reaction Monitoring

1. Materials and Equipment:

  • NMR Spectrometer (≥400 MHz recommended).

  • High-quality NMR tubes.

  • Certified Internal Standard (IS): Must be stable, have a simple spectrum with peaks that do not overlap with analyte signals (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene).

  • Deuterated Solvent: Compatible with the reaction solvent (e.g., DMSO-d₆).

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in the deuterated solvent with a precisely known concentration.

  • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction.

  • Transfer the aliquot to a vial containing a known volume (e.g., 500 µL) of the internal standard stock solution.

  • Mix thoroughly and transfer the final solution to an NMR tube.

3. NMR Acquisition Parameters for Quantification:

ParameterValueRationale
Pulse Angle 90°Ensures maximum signal for all nuclei, critical for quantification.
Relaxation Delay (d1) > 5 x T₁Crucial for ensuring complete relaxation of all protons between scans. A value of 30-60s is often a safe starting point.
Number of Scans (ns) 8-16Sufficient to achieve good signal-to-noise for accurate integration.
Acquisition Time (aq) ~3-4 sProvides adequate digital resolution.
Receiver Gain Optimized to avoid clipping the FIDPrevents signal distortion and inaccurate integration.

4. Data Processing and Analysis:

  • Apply a small line broadening (e.g., LB = 0.3 Hz) to improve signal-to-noise.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping peak for the product (e.g., the singlet from the -OCH₃ group), the starting material, and the internal standard.

  • Calculate the concentration of the product (Cₚ) using the following formula:[9]

    Cₚ = (Iₚ / Nₚ) * (Nₛ / Iₛ) * (Mₚ / Mₛ) * (mₛ / V) * Pₛ

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • V = Volume of sample

    • P = Purity of the standard

    • Subscripts p and s refer to the product and standard, respectively.

In-situ ATR-FTIR Spectroscopy

Principle: In-situ ATR-FTIR spectroscopy allows for the real-time monitoring of a reaction mixture without the need for sampling.[12] An ATR probe is inserted directly into the reactor, and infrared spectra are collected continuously. The technique is excellent for tracking changes in the concentration of functional groups.[13]

Why in-situ FTIR for this reaction?

  • Real-Time, Continuous Data: Provides a high-density data stream, capturing transient intermediates and precise start/end points.

  • Non-Invasive: No need to extract samples, which can perturb the reaction.

  • Functional Group Specificity: Directly monitors the disappearance of the C-X bond of the starting material and the appearance of the characteristic C≡N stretch of the nitrile product (~2250 cm⁻¹).

Protocol: In-situ ATR-FTIR Reaction Monitoring

1. Materials and Equipment:

  • FTIR spectrometer with an ATR probe (e.g., Diamond or SiComp).

  • Reaction vessel equipped with a port for the ATR probe.

  • Software for real-time data acquisition and analysis (e.g., iC IR).

2. Experimental Setup and Data Acquisition:

  • Insert and seal the ATR probe into the reactor.

  • Collect a background spectrum of the solvent and starting material at the initial reaction temperature before adding the cyanide reagent.

  • Initiate the reaction (e.g., by adding the KCN solution).

  • Begin spectral acquisition, collecting a spectrum every 1-2 minutes throughout the duration of the reaction.

3. Data Analysis:

  • Identify unique, well-resolved absorption bands for the key species.

    • Product (this compound): C≡N stretch (~2250 cm⁻¹), C=O stretch (~1735 cm⁻¹).

    • Starting Material (Methyl 4-halobutanoate): C=O stretch (~1740 cm⁻¹, may overlap with product), C-X stretch (lower frequency region).

  • Create concentration trend plots by tracking the absorbance height or area of these characteristic peaks over time.

  • The data can be used qualitatively to determine reaction profiles and endpoints, or quantitatively by creating a calibration model based on spectra of known concentrations.

G Reactor Reaction Vessel Probe ATR-FTIR Probe Probe->Reactor In-situ Measurement Spectrometer FTIR Spectrometer Probe->Spectrometer IR Signal Computer Data Analysis (Trend Plots) Spectrometer->Computer Spectral Data

Figure 3: Conceptual setup for in-situ ATR-FTIR reaction monitoring.

Method Selection and Synergy

The choice of analytical technique depends on the specific goals of the study.

TechniqueStrengthsLimitationsBest For
GC-FID High resolution, excellent for quantitative analysis of volatile compounds, robust.Destructive, requires sampling and quenching, potential for sample degradation at high temps.Accurate final yield determination, impurity profiling, and kinetic studies via discrete sampling.
qNMR Primary quantitative method, provides structural information, minimal sample prep.Lower sensitivity than GC, requires expensive deuterated solvents, long acquisition times for full relaxation.Absolute quantification, structural confirmation of products and byproducts, mechanistic studies.
In-situ FTIR Real-time continuous data, non-invasive, excellent for tracking functional group changes.Can have overlapping peaks, quantification requires calibration, less sensitive than GC.Identifying reaction start/end points, tracking transient species, qualitative kinetic profiling.

For a comprehensive understanding, a synergistic approach is often most powerful. For example, in-situ FTIR can be used to rapidly map the reaction profile and identify the optimal time points for quenching and analysis by the more quantitative GC-FID and qNMR methods.

Conclusion

The rigorous, data-driven monitoring of the synthesis of this compound is essential for developing efficient, safe, and scalable chemical processes. This application note has provided the theoretical basis and practical, step-by-step protocols for three powerful analytical techniques: GC-FID, qNMR, and in-situ ATR-FTIR. By understanding the causality behind experimental choices and implementing these self-validating protocols, researchers can gain deep insights into their reaction chemistry, leading to accelerated development timelines and more robust manufacturing processes in the pharmaceutical and chemical industries.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved January 5, 2026, from [Link]

  • organicmystery.com. (n.d.). Haloalkanes Nucleophilic Substitution Reactions. Retrieved January 5, 2026, from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved January 5, 2026, from [Link]

  • Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved January 5, 2026, from [Link]

  • Ekeeda. (2019, January 8). Reaction of Alkyl Halide with alc. KCN and alc. AgCN [Video]. YouTube. Retrieved January 5, 2026, from [Link]

  • Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved January 5, 2026, from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 5, 2026, from [Link]

  • ACS Publications. (2021, October 26). Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. Analytical Chemistry. Retrieved January 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, September 22). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Reactions part 3 [Video]. YouTube. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, August 7). Monitoring and Feedback Control of Supersaturation Using ATR-FTIR to Produce an Active Pharmaceutical Ingredient of a Desired Crystal Size. Retrieved January 5, 2026, from [Link]

  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Retrieved January 5, 2026, from [Link]

  • California Air Resources Board. (n.d.). Standard Operating Procedure For GC-FID Detection of Ambient Volatile Organic Compounds (SOP 259). Retrieved January 5, 2026, from [Link]

  • MDPI. (n.d.). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. Retrieved January 5, 2026, from [Link]

  • Department of Forensic Sciences. (2022, November 18). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. Retrieved January 5, 2026, from [Link]

  • Mettler Toledo. (2016, September 1). ATR-FTIR for Continuous Processing [Video]. YouTube. Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols: The Versatility of Methyl 4-Cyanobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-cyanobutanoate is a bifunctional organic molecule that holds significant potential as a versatile building block in the synthesis of a variety of heterocyclic compounds.[1] Its structure, featuring both a nitrile and a methyl ester group separated by a flexible three-carbon chain, allows for a range of chemical transformations. The electron-withdrawing nature of both functional groups activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent nucleophilic attack. This reactivity profile opens up several pathways for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two key applications: the synthesis of substituted 2-pyridones and the construction of the piperidine ring system via a Thorpe-Ziegler cyclization strategy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps but also the underlying chemical principles that govern these transformations.

PART A: Synthesis of Substituted 2-Pyridones from this compound

The 2-pyridone core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[2][3][4] The synthesis of highly functionalized 2-pyridones is therefore a topic of continuous interest. Here, we present a plausible and scientifically grounded approach to synthesize a 3,5-dicyano-2-pyridone derivative through the base-catalyzed condensation of this compound with malononitrile. This strategy leverages the reactivity of the active methylene groups in both starting materials.

Reaction Principle and Mechanism

The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by tautomerization and elimination. The base catalyst, such as potassium carbonate or triethylamine, plays a crucial role in deprotonating the active methylene compounds, thereby generating the nucleophilic species required for the carbon-carbon bond-forming steps.[5][6][7][8]

The proposed mechanism is as follows:

  • Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between an in-situ generated aldehyde equivalent from this compound and malononitrile.

  • Michael Addition: A second molecule of the carbanion derived from this compound acts as a Michael donor and adds to the electron-deficient double bond of the Knoevenagel product.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack of a deprotonated nitrile-stabilized carbanion onto the ester carbonyl.

  • Elimination and Tautomerization: Subsequent elimination of methanol and tautomerization leads to the formation of the stable 2-pyridone ring.

pyridone_synthesis_mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Elimination M4CB This compound Intermediate_A Knoevenagel Adduct M4CB->Intermediate_A + Malononitrile M4CB_anion This compound (anion) Malononitrile Malononitrile Base1 Base (e.g., K2CO3) Base1->M4CB Intermediate_B Michael Adduct Intermediate_A->Intermediate_B + M4CB anion Cyclic_Intermediate Cyclized Intermediate Intermediate_B->Cyclic_Intermediate Intramolecular Cyclization Pyridone 3,5-Dicyano-4-(2-methoxycarbonylethyl)-6-methyl-2-pyridone Cyclic_Intermediate->Pyridone - MeOH - Tautomerization

Caption: Proposed mechanism for the synthesis of a substituted 2-pyridone.

Experimental Protocol: Synthesis of 3,5-Dicyano-4-(2-methoxycarbonylethyl)-6-methyl-2-pyridone
ParameterValue
Reactants This compound, Malononitrile
Solvent Ethanol
Catalyst Potassium Carbonate (K2CO3)
Temperature Reflux
Reaction Time 6-8 hours
Work-up Acidification, Filtration
Expected Yield 60-75%

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Anhydrous Ethanol

  • Potassium Carbonate (0.2 eq)

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mol, 12.71 g) and malononitrile (0.1 mol, 6.61 g) in 100 mL of anhydrous ethanol.

  • Add potassium carbonate (0.2 eq, 2.76 g) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum to a constant weight.

Characterization: The final product can be characterized by standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of the pyridone ring protons, the methyl group, and the ethyl ester chain.

  • ¹³C NMR: To identify the carbon signals of the pyridone ring, nitrile groups, and ester carbonyl.

  • IR Spectroscopy: To detect the characteristic stretching frequencies of the C=O (amide and ester), C≡N, and N-H bonds.

  • Mass Spectrometry: To determine the molecular weight of the product.

pyridone_workflow Start Start Reactants Mix this compound, Malononitrile, and K2CO3 in Ethanol Start->Reactants Reflux Reflux for 6-8 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Filter and Wash with Water Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Final Product Dry->Product

Caption: Experimental workflow for the synthesis of a substituted 2-pyridone.

PART B: Synthesis of Substituted Piperidines via Thorpe-Ziegler Cyclization

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides a powerful method for the construction of cyclic systems from dinitriles.[9][10][11][12][13] This section outlines a multi-step synthetic pathway to a piperidine precursor starting from this compound.

Synthetic Strategy

The overall strategy involves the conversion of this compound into a dinitrile, followed by an intramolecular Thorpe-Ziegler cyclization to yield a cyclic enaminonitrile. Subsequent hydrolysis of this intermediate furnishes a cyclic ketone, which is a versatile precursor for the synthesis of substituted piperidines through methods such as reductive amination.[14][15]

Step 1: Synthesis of Adiponitrile from this compound

The first step is the conversion of the methyl ester functionality of this compound into a nitrile group to yield adiponitrile. This can be achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the amide and subsequent dehydration to the nitrile. A more direct, albeit challenging, method could involve direct amination followed by dehydration. For this protocol, we will focus on the reliable hydrolysis-amination-dehydration sequence.

Step 2: Thorpe-Ziegler Cyclization of Adiponitrile

Adiponitrile, an α,ω-dinitrile, can undergo an intramolecular base-catalyzed cyclization to form a five-membered ring enaminonitrile, 2-amino-1-cyclopentene-1-carbonitrile.[16] The formation of a five-membered ring is generally kinetically and thermodynamically favored over a six-membered ring in this type of cyclization. While the direct synthesis of a six-membered ring from a suitable dinitrile is possible, the cyclization of adiponitrile is a well-documented example of the Thorpe-Ziegler reaction.[17]

Mechanism of Thorpe-Ziegler Cyclization:

  • Deprotonation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of one of the nitrile groups, forming a resonance-stabilized carbanion.[11]

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a cyclic imine anion.

  • Protonation and Tautomerization: Protonation of the imine anion followed by tautomerization yields the more stable cyclic enaminonitrile.

thorpe_ziegler_mechanism Adiponitrile Adiponitrile Carbanion Resonance-stabilized Carbanion Adiponitrile->Carbanion Deprotonation Base Base (e.g., NaOEt) Base->Adiponitrile Cyclic_Imine Cyclic Imine Anion Carbanion->Cyclic_Imine Intramolecular Nucleophilic Attack Enaminonitrile 2-Amino-1-cyclopentene- 1-carbonitrile Cyclic_Imine->Enaminonitrile Protonation & Tautomerization

Caption: Mechanism of the Thorpe-Ziegler cyclization of adiponitrile.

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile
ParameterValue
Reactant Adiponitrile
Solvent Toluene
Base Sodium ethoxide
Temperature Reflux
Reaction Time 4-6 hours
Work-up Neutralization, Extraction
Expected Yield 75-85%

Materials:

  • Adiponitrile (1.0 eq)

  • Anhydrous Toluene

  • Sodium ethoxide (1.1 eq)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq, 0.11 mol, 7.49 g) to 200 mL of anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add adiponitrile (1.0 eq, 0.1 mol, 10.81 g) dropwise to the refluxing mixture over 1 hour.

  • Continue refluxing for an additional 4-6 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add glacial acetic acid to neutralize the mixture.

  • Add 100 mL of water and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol.

Step 3: Hydrolysis to 2-Oxocyclopentanecarbonitrile

The resulting enaminonitrile can be hydrolyzed under acidic conditions to the corresponding β-ketonitrile, 2-oxocyclopentanecarbonitrile.[17]

Procedure:

  • Dissolve the crude enaminonitrile in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the cyclic ketone.

Step 4: Conversion to Piperidine Derivatives

The synthesized 2-oxocyclopentanecarbonitrile is a versatile intermediate. For the synthesis of a piperidine derivative, one could envision a ring expansion, or more practically, the analogous Thorpe-Ziegler cyclization of pimelonitrile (heptanedinitrile) would lead to a six-membered ring, 2-oxopiperidine-3-carbonitrile.[18] This piperidone derivative can then be converted to various substituted piperidines. For instance, reductive amination of the ketone followed by reduction of the nitrile would yield a 3-aminomethylpiperidine. Alternatively, reduction of the ketone to a hydroxyl group, followed by further functionalization, opens up a wide array of synthetic possibilities. The synthesis of 3-aminopiperidines is of particular interest due to their prevalence in pharmaceuticals.[9][10][19]

piperidine_workflow Start This compound Dinitrile 1. Hydrolysis 2. Amidation 3. Dehydration (to Adiponitrile) Start->Dinitrile Cyclization Thorpe-Ziegler Cyclization Dinitrile->Cyclization Enaminonitrile Cyclic Enaminonitrile Cyclization->Enaminonitrile Hydrolysis Acidic Hydrolysis Enaminonitrile->Hydrolysis Cyclic_Ketone Cyclic β-Ketonitrile Hydrolysis->Cyclic_Ketone Piperidine_Synthesis Further Transformations (e.g., Reductive Amination, Ring Expansion) Cyclic_Ketone->Piperidine_Synthesis Product Substituted Piperidines Piperidine_Synthesis->Product

Caption: Multi-step workflow for the synthesis of piperidine precursors.

Conclusion

This compound serves as a competent and versatile starting material for the synthesis of important heterocyclic scaffolds. The presented application notes demonstrate its utility in constructing both substituted 2-pyridones and precursors to the piperidine ring system. The key to its synthetic potential lies in the strategic manipulation of its nitrile and ester functionalities, allowing for a variety of cyclization and condensation reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable building block in the development of novel chemical entities for a range of applications.

References

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  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved January 5, 2026, from [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

  • A Simple One-pot Synthesis of 3,5-Dicyano-1,2-dihydropyrid-2-ones in Aqueous Media. (2007). Chinese Journal of Chemistry, 25(10), 1541-1544. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2018). PLoS One, 13(10), e0204910. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). Molecules, 28(22), 7629. [Link]

  • Synthesis of 2-pyridones. (n.d.). University of Bristol. Retrieved January 5, 2026, from [Link]

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  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. (n.d.). Arkat USA. Retrieved January 5, 2026, from [Link]

  • Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. (2011). Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000). Google Patents.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. (2023). ECSOC-27. Retrieved January 5, 2026, from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). Universidade de Santiago de Compostela Research Portal. Retrieved January 5, 2026, from [Link]

  • Copy of Acid and Base Catalyzed Reactions of Active Methylene Compounds. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021). Molecules, 26(16), 4998. [Link]

  • The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 5, 2026, from [Link]

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  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2019). Chemical Science, 10(27), 6574-6584. [Link]

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  • K2CO3-catalyzed synthesis of 2-amino-3-cyano-4H-chromene derivatives with different substituents in water. (2014). Comptes Rendus Chimie, 17(9), 884-888. [Link]

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Application Notes & Protocols: Synthesis of γ-Aminobutyric Acid (GABA) Derivatives from Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of γ-aminobutyric acid (GABA) and its derivatives, utilizing methyl 4-cyanobutanoate as a versatile starting material. We present two primary, field-proven protocols for the critical nitrile-to-amine reduction step: catalytic hydrogenation and a lab-scale chemical reduction using sodium borohydride. The guide emphasizes the underlying chemical principles, causality behind experimental choices, detailed step-by-step methodologies, and robust procedures for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of GABA and the Role of this compound

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its structural analogues, known as GABA derivatives or "GABAergics," are a cornerstone of modern neurology and psychiatry. Marketed drugs such as Pregabalin (for neuropathic pain and epilepsy), Baclofen (a muscle relaxant), and Phenibut (an anxiolytic) are all β-substituted GABA derivatives that underscore the therapeutic importance of this molecular scaffold.[1][3]

The development of efficient, scalable, and economically viable synthetic routes to these compounds is a primary objective in pharmaceutical chemistry. This compound emerges as a highly strategic precursor. Its bifunctional nature—possessing an ester group that can be hydrolyzed to a carboxylic acid and a nitrile group that can be reduced to a primary amine—provides a direct and convergent pathway to the core GABA structure. This guide focuses on the pivotal transformation of the cyano group, offering detailed protocols for its conversion into the required primary amine, which is the key step in forming the GABA backbone.

Synthetic Strategy Overview

The overall synthetic pathway from this compound to a simple GABA derivative (4-aminopentanoic acid, as an exemplar) involves two primary stages: reduction of the nitrile and hydrolysis of the ester. The choice of reduction method is the most critical decision, influencing scalability, safety, and equipment requirements.

G cluster_0 Synthetic Workflow A This compound B Reduction of Nitrile (Protocols 1 & 2) A->B C Methyl 5-aminopentanoate (GABA Methyl Ester) B->C D Ester Hydrolysis (Protocol 3) C->D E GABA Derivative (e.g., 5-aminopentanoic acid) D->E F Purification & Characterization E->F G Final Product >98% Purity F->G

Caption: High-level workflow for GABA derivative synthesis.

Core Experimental Protocols

This section details the methodologies for the key synthetic transformations.

Protocol 1: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is the industry-preferred method for nitrile reduction due to its high efficiency, atom economy, and scalability.[4][5] The primary challenge is preventing the formation of secondary and tertiary amine impurities, which occurs via the reaction of the primary amine product with the intermediate imine.[4][6] The use of a suitable catalyst and additives like ammonia can effectively suppress these side reactions.

Causality: Raney® catalysts (Nickel or Cobalt) are highly active for nitrile hydrogenation.[7] Palladium on carbon (Pd/C) is also effective, particularly for transfer hydrogenation using hydrogen donors like ammonium formate.[4] The reaction is typically performed in an alcoholic solvent to maintain solubility and in the presence of ammonia to shift the equilibrium away from secondary amine formation by competitively reacting with the imine intermediate.

Materials & Equipment:

  • This compound

  • Methanol (Anhydrous)

  • Raney® Nickel (slurry in water, handle with extreme care) or 5-10% Palladium on Carbon

  • Ammonia (solution in methanol, e.g., 7N)

  • Hydrogen gas (high purity)

  • Parr-type autoclave or similar high-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Catalyst Loading: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully add the Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) to the reactor vessel. Safety Note: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. For Pd/C, this can be handled in the open but should be wetted with solvent promptly.

  • Reagent Addition: Add anhydrous methanol to the reactor, followed by the this compound. Finally, add the methanolic ammonia solution (typically 1.5-2.0 equivalents relative to the nitrile).

  • Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the target pressure (typically 100-600 psi) and begin stirring.[7] Heat the reaction to the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The filter cake is still pyrophoric and must be kept wet and disposed of properly, typically by quenching slowly with a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude oil is methyl 5-aminopentanoate, which can be used directly in the next step or purified further by vacuum distillation.

Protocol 2: Chemical Reduction with NiCl₂·6H₂O–NaBH₄

For laboratory-scale synthesis where high-pressure equipment is unavailable, a chemical reduction provides an excellent alternative. The combination of nickel(II) chloride and sodium borohydride in an alcoholic solvent generates a finely divided, highly active nickel boride species in situ that effectively reduces nitriles to primary amines.[3]

Causality: Sodium borohydride (NaBH₄) alone is generally not powerful enough to reduce nitriles. However, in the presence of a transition metal salt like NiCl₂, a complex metal hydride or finely dispersed nickel boride is formed, which acts as the potent reducing agent. The reaction is highly exothermic and generates hydrogen gas, requiring careful temperature control and adequate ventilation.

Materials & Equipment:

  • This compound

  • Methanol (Anhydrous)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Ice bath

  • Ammonium hydroxide solution (for work-up)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound and NiCl₂·6H₂O (approx. 1.0-1.2 equivalents) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath. Vigorous stirring is essential.

  • NaBH₄ Addition: Add sodium borohydride (typically 4-6 equivalents) slowly and in small portions. The reaction is highly exothermic, and rapid addition can lead to uncontrolled boiling and gas evolution. A black precipitate of nickel boride will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of concentrated ammonium hydroxide solution. This will decompose excess borohydride and complex the nickel salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the black nickel salts. Wash the filter cake thoroughly with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 5-aminopentanoate.

G cluster_1 Nitrile Reduction Side Reaction A R-C≡N B + 2[H] A->B C Imine Intermediate [R-CH=NH] B->C D + 2[H] C->D G Reaction with Primary Amine C->G E Primary Amine (Desired Product) R-CH₂-NH₂ D->E E->G F Secondary Amine (Side Product) G->F

Caption: Formation of side products during nitrile reduction.

Protocol 3: Saponification to Final GABA Derivative

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Materials & Equipment:

  • Crude Methyl 5-aminopentanoate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Water, Methanol

  • Hydrochloric Acid (HCl), e.g., 1M or 2M solution

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude methyl 5-aminopentanoate in a mixture of methanol and water.

  • Hydrolysis: Add a solution of NaOH or LiOH (1.5-2.0 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Neutralization: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~6.5-7.0 by the dropwise addition of HCl. The product is zwitterionic and may precipitate at its isoelectric point.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If the product is water-soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude GABA derivative can be purified by recrystallization (e.g., from a water/ethanol or water/isopropanol mixture) or by ion-exchange chromatography.[8][9]

Purification and Characterization

Ensuring the purity and identity of the final compound is critical.

Purification Techniques
  • Crystallization: The most common method for purifying solid GABA derivatives. An "antisolvent-cooling" crystallization process is often effective.[10]

  • Ion-Exchange Chromatography (IEC): A powerful technique for separating amino acids from inorganic salts and other impurities, particularly effective for water-soluble derivatives.[8][11]

Analytical Characterization

The following table summarizes expected analytical data for the parent compound, 5-aminopentanoic acid.

Analysis Type Expected Results
¹H NMR (D₂O)δ ~2.95 (t, 2H, -CH₂-NH₂), ~2.20 (t, 2H, -CH₂-COOH), ~1.50 (m, 4H, -CH₂-CH₂-)
¹³C NMR (D₂O)δ ~182.0 (C=O), ~41.5 (-CH₂-NH₂), ~35.0 (-CH₂-COOH), ~29.0, ~24.0 (internal CH₂)
Mass Spec (ESI+) [M+H]⁺ = 118.0868
HPLC Purity analysis often requires pre-column derivatization with agents like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) for UV or fluorescence detection.[12][13][14]

Safety and Handling

  • Catalytic Hydrogenation: Requires a specialized high-pressure reactor and proper handling of flammable hydrogen gas. Catalysts like Raney Nickel are pyrophoric and must be handled under an inert atmosphere or solvent slurry at all times.[5]

  • Sodium Borohydride (NaBH₄): A water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or even alcohols (slowly).[15][16][17] Handle in a well-ventilated fume hood, away from moisture.[18][19] Quenching should be performed slowly and with cooling. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.[18]

  • Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a chemical fume hood.

References

  • Method for the hydrogenation of nitriles to primary amines.
  • Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification
  • Catalytic Reduction of Nitriles. Thieme Chemistry.
  • Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry.
  • Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chrom
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
  • SAFETY DATA SHEET - Sodium borohydride. Eurofins.
  • Separation and Purification of γ-Aminobutyric Acid from Fermentation Broth by Flocculation and Chromatographic Methodologies.
  • Sodium Borohydride SOP. University of Pennsylvania.
  • SODIUM BOROHYDRIDE MSDS. J.T. Baker.
  • Separation of gamma-aminobutyric acid from fermented broth. Journal of Industrial Microbiology & Biotechnology.
  • Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara.
  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering.
  • SAFETY DATA SHEET - Sodium borohydride. Fisher Scientific.
  • Note An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.
  • Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. PubMed Central.
  • Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University Digital Collections.
  • A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study.
  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv

Sources

Application Note & Protocols: Selective Catalytic Conversion of Methyl 4-Cyanobutanoate to Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Nitrile Reduction

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals, agrochemicals, and polymers like Nylon.[1] The target molecule, methyl 5-aminopentanoate, is a bifunctional compound with both an amine and an ester group, making it a versatile building block.

The primary challenge in the hydrogenation of methyl 4-cyanobutanoate lies in achieving high chemoselectivity for the nitrile group while preserving the methyl ester moiety. Catalytic hydrogenation is the most atom-economical and industrially viable method for this reduction.[1][2] However, the reaction can lead to a mixture of products, including the desired primary amine, as well as secondary and tertiary amines formed through side reactions.[1][2] The choice of catalyst, solvent, and reaction conditions is therefore paramount to steer the reaction towards the formation of the primary amine with high yield and selectivity.[1]

Mechanistic Rationale and Selectivity Control

The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) proceeds through an intermediate imine (R-CH=NH).[2] This imine is the critical branch point where the reaction can either proceed to the desired primary amine or diverge to form secondary and tertiary amine byproducts.

Reaction Network:

  • Nitrile to Imine: R-C≡N + H₂ → R-CH=NH

  • Imine to Primary Amine: R-CH=NH + H₂ → R-CH₂NH₂ (Desired Product)

  • Side Reaction Pathway:

    • R-CH=NH + R-CH₂NH₂ → (R-CH₂)₂N-CH(R)-NH₂ (unstable intermediate)

    • Intermediate → (R-CH₂)₂NH (Secondary Amine) + NH₃

The formation of secondary amines occurs when a molecule of the primary amine product attacks the intermediate imine.[2][3] Several factors can be manipulated to suppress this side reaction:

  • Catalyst Choice: Catalysts like Raney Nickel, Raney Cobalt, Rhodium, and Ruthenium have shown high selectivity for primary amine formation.[1][3][4]

  • Additives: The presence of ammonia is a widely used strategy to inhibit secondary amine formation by shifting the equilibrium away from the condensation reaction.[5]

  • Hydrogen Pressure: Higher hydrogen pressures can accelerate the hydrogenation of the imine to the primary amine, minimizing its residence time and thus the opportunity to react with the product amine.[6]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity.[1]

Nitrile Hydrogenation Mechanism Nitrile This compound (R-C≡N) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H₂ / Catalyst Primary_Amine Methyl 5-aminopentanoate (R-CH₂NH₂) (Desired Product) Imine->Primary_Amine + H₂ / Catalyst Secondary_Amine Secondary Amine ((R-CH₂)₂NH) (Byproduct) Imine->Secondary_Amine + Primary Amine - NH₃

Caption: General mechanism for nitrile hydrogenation showing the desired pathway to the primary amine and the side reaction leading to secondary amine formation.

Catalyst System Comparison

The selection of a catalyst is the most critical decision in developing a robust hydrogenation process. Both heterogeneous and homogeneous catalysts can be employed, each with distinct advantages. Heterogeneous catalysts are generally preferred for industrial applications due to their ease of separation and potential for recycling.[7]

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity for 1° Amine
Raney® Nickel 70-150 °C, 50-100 bar H₂, often with NH₃Cost-effective, highly active.[1]Pyrophoric, requires high pressure/temperature, potential for Ni leaching.[8][9]Good to Excellent[4]
Raney® Cobalt 80-160 °C, 60-120 bar H₂Often higher selectivity than Raney Ni.[4][10]Higher cost than Ni, requires high pressure/temperature.Excellent[10]
Palladium (Pd/C) 25-80 °C, 1-50 bar H₂Active at lower temperatures and pressures.[4][11]Can be prone to over-reduction or deactivation.Variable, often requires modifiers.[4]
Rhodium (Rh/Al₂O₃) 50-100 °C, 20-70 bar H₂Highly selective without additives, active under mild conditions.[3][12]High cost of the precious metal.Excellent[3]
Ruthenium (Ru-based) 80-120 °C, 30-80 bar H₂Excellent performance and selectivity.[7]High cost of the precious metal.Excellent[7]

Detailed Application Protocols

The following protocols provide detailed, step-by-step procedures for the selective hydrogenation of this compound.

Protocol A: High-Pressure Hydrogenation using Raney® Nickel

This protocol employs a classic, robust, and cost-effective method suitable for larger-scale synthesis. The use of ammonia in methanol is critical for achieving high selectivity to the primary amine.

Materials & Reagents:

  • This compound (99%)

  • Raney® Nickel (50% slurry in water)

  • Methanol (Anhydrous)

  • Ammonia solution (7N in Methanol)

  • Hydrogen gas (High Purity, >99.99%)

  • Diatomaceous earth (e.g., Celite®)

  • High-pressure autoclave (e.g., Parr reactor) equipped with magnetic stirring, gas inlet, pressure gauge, and thermocouple.

Experimental Workflow:

Workflow_RaneyNi A Catalyst Preparation (Wash Raney Ni with Methanol) B Reactor Charging (Add Catalyst, Substrate, Solvent) A->B C Inerting (Purge with N₂ then H₂) B->C D Reaction (Heat & Pressurize with H₂) C->D E Cooling & Depressurization D->E F Catalyst Filtration (Filter through Celite®) E->F G Solvent Removal (Rotary Evaporation) F->G H Product Analysis (GC-MS, NMR) G->H

Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully decant the water from a calculated amount of Raney® Nickel slurry. Wash the catalyst three times with anhydrous methanol to remove residual water. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.[13]

  • Reactor Charging: To the high-pressure autoclave, add the washed Raney® Nickel catalyst (approx. 10 wt% relative to the substrate). Add the methanolic ammonia solution (5-10 equivalents of NH₃) and this compound (e.g., 10 g).

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (5 bar) and venting three times, followed by pressurizing with hydrogen (10 bar) and venting three times to ensure an inert atmosphere.[7]

  • Reaction: Pressurize the reactor with hydrogen to 65-70 psi.[10] Begin stirring and heat the reactor to an internal temperature of 70-80°C. The hydrogen pressure will increase with temperature; maintain the pressure at the target (e.g., 80 bar) by feeding hydrogen as it is consumed.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Typical reaction times are 4-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Under a nitrogen atmosphere, carefully decant the reaction mixture and filter it through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the pad with additional methanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 5-aminopentanoate.[14][15]

  • Purification & Analysis: The crude product can be purified by vacuum distillation if necessary. Confirm product identity and purity using GC-MS and ¹H NMR spectroscopy.

Protocol B: Selective Hydrogenation using 5% Rhodium on Alumina (Rh/Al₂O₃)

This protocol uses a precious metal catalyst that offers excellent selectivity under milder conditions and often without the need for basic additives.[3] It is particularly suitable for fine chemical and pharmaceutical applications where catalyst robustness and low contamination are critical.

Materials & Reagents:

  • This compound (99%)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) powder

  • Ethanol or Methanol (Anhydrous)

  • Hydrogen gas (High Purity, >99.99%)

  • 0.45 µm syringe filter (PTFE)

  • High-pressure autoclave (e.g., Parr reactor)

Procedure:

  • Reactor Charging: To the high-pressure autoclave, add this compound (e.g., 5 g), 5% Rh/Al₂O₃ catalyst (1-2 mol%), and anhydrous ethanol (50 mL).

  • System Purge: Seal the reactor and purge the system with nitrogen and then hydrogen as described in Protocol A, Step 3.

  • Reaction: Pressurize the reactor with hydrogen to 3 MPa (approx. 30 bar).[8] Begin stirring and heat the reactor to an internal temperature of 70-90°C. Maintain the hydrogen pressure throughout the reaction.

  • Monitoring: Monitor the reaction by the cessation of hydrogen uptake or by sampling (if the reactor is equipped for it) and analyzing via GC. Typical reaction times are 6-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

  • Filtration: Remove the catalyst by filtering the reaction mixture through a 0.45 µm PTFE syringe filter. Wash the catalyst with additional ethanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude methyl 5-aminopentanoate.

  • Analysis: Analyze the product for purity and yield using GC-MS and NMR.

Product Characterization & Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conversion Insufficient catalyst activity; low temperature or pressure; insufficient reaction time.Ensure catalyst is active (use fresh batch). Increase temperature, pressure, or reaction time incrementally.
Poor Selectivity (High % of Secondary Amine) Imine-amine condensation is favored.For Raney Ni: Increase ammonia concentration. For all systems: Increase hydrogen pressure to accelerate imine reduction. Lower reaction temperature.[1][2]
Ester Reduction Catalyst is too aggressive; reaction temperature is too high.Switch to a more selective catalyst (e.g., Rh/Al₂O₃).[3] Reduce reaction temperature. This is less common with Ni, Rh, or Ru catalysts under these conditions.[4]
Inconsistent Results Catalyst poisoning (e.g., by water or sulfur compounds); variability in catalyst batch.Use anhydrous solvents and high-purity substrates. Characterize each new batch of catalyst with a standard reaction.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress and identifying products and byproducts.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Used for structural confirmation of the final product.

  • Titration: Can be used to determine the total amine concentration in the final product for yield calculation.[16]

Conclusion

The selective catalytic hydrogenation of this compound to methyl 5-aminopentanoate is a highly achievable transformation with careful selection of the catalyst and reaction parameters. For large-scale, cost-sensitive applications, Raney® Nickel in the presence of ammonia provides a robust and effective solution. For applications demanding higher selectivity, milder conditions, and minimal byproducts, a Rhodium on Alumina catalyst is an excellent, albeit more costly, alternative. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers and drug development professionals to successfully implement and optimize this important synthetic route.

References

Application Note: Methyl 4-Cyanobutanoate as a Versatile Precursor for the Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] The development of efficient and scalable synthetic routes to substituted piperidines is therefore a critical task for drug discovery and development professionals. This application note provides a detailed guide on the strategic use of methyl 4-cyanobutanoate, a commercially available and versatile bifunctional C5 building block, for the synthesis of piperidine alkaloids. We will explore the core synthetic transformations, focusing on reductive cyclization strategies, and provide detailed, field-proven protocols. The causality behind experimental choices, key mechanistic insights, and a practical case study for the synthesis of the alkaloid (±)-pelletierine are presented to empower researchers in their synthetic endeavors.

Introduction: The Piperidine Scaffold & The Strategic Role of this compound

Significance of Piperidine Alkaloids in Medicinal Chemistry

Piperidine-containing compounds are one of the most important classes of nitrogen heterocycles in the pharmaceutical industry.[1] Their conformational flexibility and basic nitrogen atom allow them to effectively interact with a wide range of biological targets. This structural motif is present in over twenty classes of pharmaceuticals, treating conditions from neurological disorders to infectious diseases.[1] Furthermore, piperidine alkaloids isolated from natural sources, including plants and insects, exhibit a vast array of biological activities and often serve as inspiration for new drug designs.[2][3]

This compound: A Bifunctional C5 Building Block

The strategic value of this compound (CAS 41126-15-2) lies in its simple linear five-carbon chain functionalized with two distinct, orthogonally reactive groups: a nitrile and a methyl ester.[4] This bifunctionality allows for a variety of synthetic manipulations to construct the piperidine ring. The nitrile can be reduced to a primary amine, which serves as the ring's nitrogen atom, while the ester can be reduced or otherwise modified to participate in the ring-closing step. This precursor provides a direct and atom-economical pathway to the core piperidine structure.

Property Value Source
Molecular Formula C₆H₉NO₂PubChem[4]
Molecular Weight 127.14 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
SMILES COC(=O)CCCC#NPubChem[4]

Table 1: Physicochemical Properties of this compound.

Core Synthetic Strategy: Reductive Cyclization Pathways

The most direct approach to synthesizing the piperidine core from this compound is through reductive cyclization. This strategy involves the reduction of the nitrile group to a primary amine, which then undergoes an intramolecular cyclization with the ester moiety (or a derivative thereof) to form the six-membered ring.

G cluster_pathways Reductive Cyclization Pathways start This compound path_a Pathway A: One-Pot Catalytic Hydrogenation start->path_a path_b Pathway B: Stepwise Chemical Reduction start->path_b intermediate_a Methyl 5-aminopentanoate (Transient Intermediate) path_a->intermediate_a intermediate_b 5-Amino-1-pentanol path_b->intermediate_b e.g., LiAlH₄ product_lactam Piperidin-2-one (Lactam) intermediate_a->product_lactam Spontaneous Intramolecular Cyclization product_piperidine Piperidine intermediate_b->product_piperidine Intramolecular Dehydration/ Cyclization product_lactam->product_piperidine Lactam Reduction (e.g., LiAlH₄)

Caption: Key synthetic pathways from this compound.

Pathway A: One-Pot Catalytic Hydrogenation and Cyclization

Catalytic hydrogenation is a powerful and industrially scalable method for nitrile reduction. Using catalysts like Raney Nickel (Raney-Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the nitrile group can be selectively reduced to a primary amine. In a protic solvent like ethanol or methanol, the newly formed amine can directly attack the ester carbonyl, leading to an intramolecular cyclization to form the stable six-membered lactam, piperidin-2-one, with the elimination of methanol.

Causality: This one-pot approach is highly efficient. The choice of catalyst is crucial. Raney-Ni is often preferred for its high efficacy in reducing nitriles. The reaction is typically run at elevated pressure and temperature to drive both the reduction and the subsequent cyclization to completion.

Pathway B: Stepwise Chemical Reduction and Cyclization

Alternatively, potent chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be employed. LiAlH₄ is strong enough to reduce both the nitrile and the ester functionalities simultaneously to a primary amine and a primary alcohol, respectively. This transformation yields 5-amino-1-pentanol. Subsequent acid-catalyzed dehydration and cyclization can then be used to form the piperidine ring directly, though this route can sometimes be lower yielding due to potential side reactions. A more controlled approach involves the initial formation of piperidin-2-one (as in Pathway A), which is then isolated and subsequently reduced to piperidine using LiAlH₄ or other powerful reducing agents.

Causality: The use of LiAlH₄ offers a rapid, albeit less selective, reduction. The stepwise approach (lactam formation followed by reduction) provides greater control over the synthesis, allowing for purification of the intermediate lactam, which often leads to a higher overall yield and purity of the final piperidine product.

Application Protocol: One-Pot Synthesis of Piperidin-2-one via Catalytic Hydrogenation

This protocol details the conversion of this compound to piperidin-2-one, a key intermediate for many piperidine alkaloids.

Principle and Workflow

The protocol utilizes high-pressure catalytic hydrogenation to reduce the nitrile to a primary amine, which undergoes immediate, in-situ intramolecular aminolysis of the ester to yield the target lactam.

G cluster_workflow Experimental Workflow A 1. Reactor Setup - Charge reactor with  substrate, solvent,  and catalyst. B 2. Reaction - Seal and purge reactor. - Pressurize with H₂. - Heat and stir. A->B C 3. Workup - Cool and vent. - Filter catalyst. - Concentrate filtrate. B->C D 4. Purification - Vacuum distillation  or recrystallization. C->D E 5. Analysis - NMR, IR, GC-MS. D->E

Caption: Workflow for catalytic hydrogenation and cyclization.

Materials and Equipment
Reagents Equipment
This compound (98%)High-pressure autoclave/hydrogenator (e.g., Parr reactor)
Raney® Nickel (slurry in water)Magnetic stir plate with heating
Anhydrous Ethanol (EtOH)Filtration apparatus (e.g., Büchner funnel with Celite®)
Hydrogen gas (high purity)Rotary evaporator
Celite® 545Vacuum distillation apparatus
Nitrogen gas (inert)Standard laboratory glassware
Detailed Step-by-Step Protocol

Safety Note: High-pressure hydrogenation is hazardous. This procedure must be performed by trained personnel in a certified fume hood with appropriate safety shielding.

  • Reactor Charging: To a clean, dry glass liner of a high-pressure autoclave, add this compound (e.g., 12.7 g, 100 mmol).

  • Catalyst Addition: Carefully decant the water from the Raney-Ni slurry. Under a stream of nitrogen, add the Raney-Ni catalyst (approx. 1.5 g, wet basis) to the reactor. Rationale: The catalyst is pyrophoric when dry; handling it as a wet slurry minimizes the risk of fire.

  • Solvent Addition: Add anhydrous ethanol (150 mL) to the reactor.

  • Assembly and Purging: Securely assemble the autoclave. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas (to ~50 psi) and vent three times. Finally, pressurize the reactor with hydrogen to 800-1000 psi.

  • Reaction: Begin vigorous stirring and heat the reactor to 100-120 °C. The reaction progress can be monitored by the uptake of hydrogen (pressure drop). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the system with nitrogen three times before opening.

  • Catalyst Removal: The reaction mixture is a gray slurry. Carefully filter the mixture through a pad of Celite® to remove the Raney-Ni catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL). Caution: The Celite® pad with the catalyst should not be allowed to dry out and should be quenched carefully with water.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or a low-melting solid.

  • Purification: The crude piperidin-2-one can be purified by vacuum distillation or by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Characterization and Expected Results
  • Yield: 75-90%

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃): δ 6.5-7.0 (br s, 1H, NH), 3.25 (t, 2H), 2.40 (t, 2H), 1.85 (m, 4H).

  • IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1650 (Amide C=O stretch).

Case Study: Retrosynthetic Analysis of (±)-Pelletierine

Pelletierine is a piperidine alkaloid known for its presence in the pomegranate tree root bark.[5] Its synthesis provides an excellent example of the utility of the piperidine core derived from this compound.

G pelletierine Pelletierine intermediate1 N-Methyl Piperidine + Acylating Agent pelletierine->intermediate1 C-Acylation intermediate2 Piperidine intermediate1->intermediate2 N-Methylation intermediate3 Piperidin-2-one intermediate2->intermediate3 Lactam Reduction start This compound intermediate3->start Reductive Cyclization (Protocol 4.0)

Caption: Retrosynthetic analysis of (±)-Pelletierine.

A plausible forward synthesis based on this analysis would be:

  • Piperidin-2-one Synthesis: Prepare piperidin-2-one from this compound as described in Protocol 4.0.

  • Lactam Reduction: Reduce the piperidin-2-one to piperidine using a reducing agent like LiAlH₄ in an anhydrous solvent such as THF.

  • N-Methylation: Protect the piperidine nitrogen, for example, as a carbamate, or proceed directly to acylation followed by methylation. A more direct route involves reductive amination with formaldehyde and a reducing agent.

  • C-Acylation: The final key step is the introduction of the propanone side chain. This is a more complex transformation that could involve forming an enamine or enolate of N-methylpiperidine and reacting it with an appropriate electrophile like acetyl chloride or undergoing a Claisen condensation with ethyl acetate followed by decarboxylation. A known synthesis involves the condensation of Δ¹-piperideine with acetoacetic acid.[6] Our piperidine intermediate can be converted to Δ¹-piperideine, providing a direct link.

This case study illustrates how the simple C5 precursor, this compound, provides rapid access to the piperidine core, which can then be further elaborated to target complex natural products.

Summary and Outlook

This compound is a highly effective and economical precursor for the synthesis of the piperidine scaffold. The reductive cyclization strategy, particularly via one-pot catalytic hydrogenation, offers an efficient, scalable, and robust method to produce the key intermediate, piperidin-2-one. From this intermediate, a diverse range of piperidine alkaloids and novel pharmaceutical agents can be accessed. The protocols and strategies outlined in this note provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in their synthetic campaigns.

References

  • Vertex AI Search Grounding API. (n.d.). Buy Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate | 85098-75-5.
  • Bhat, C., & Tilve, S. (2013). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. PMC. Retrieved January 5, 2026, from [Link]

  • Ma, L., et al. (2020). Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis. PubMed. Retrieved January 5, 2026, from [Link]

  • Anet, E., Hughes, G., & Ritchie, E. (1949). A Synthesis of iso-Pelletierine and Methyl iso-Pelletierine. Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • O'Brien, P., & Bermejo, F. (2009). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved January 5, 2026, from [Link]

  • Robey, M. T. (2010). Pyridine and piperidine alkaloids. University of Bath's research portal. Retrieved January 5, 2026, from [Link]

  • Nagaraj, M., et al. (2013). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. ResearchGate. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

  • Shit, S., Choudhury, C., & Saikia, A. K. (2024). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins-Ritter reactions. PubMed. Retrieved January 5, 2026, from [Link]

  • Atar, A. B., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Retrieved January 5, 2026, from [Link]

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Technical Guide: Chiral Synthesis Applications of Methyl 4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed exploration of Methyl 4-cyanobutanoate as a versatile and strategic starting material in modern chiral synthesis. We will move beyond a simple recitation of facts to dissect the causality behind synthetic choices, offering field-proven insights into the generation of valuable, stereochemically-defined molecules. The protocols and strategies discussed herein are grounded in established, peer-reviewed methodologies, providing a trustworthy foundation for laboratory application.

Foundational Chemistry & Strategic Value

This compound, with the chemical formula C₆H₉NO₂, is a bifunctional molecule featuring both a methyl ester and a nitrile group separated by a three-carbon aliphatic chain.[1] This structural arrangement is not a coincidence of nature but a deliberate asset for the synthetic chemist. The two functional groups offer orthogonal reactivity, allowing for selective transformations at either end of the molecule. The ester can undergo hydrolysis, amidation, or reduction, while the nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or act as a precursor for various heterocycles.[1] This inherent versatility makes it an ideal scaffold for constructing more complex molecular architectures, particularly chiral heterocycles like γ-lactams and substituted piperidines, which are prevalent in bioactive compounds.

PropertyValueSource
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
CAS Number 41126-15-2
Appearance Colorless Oil[2]
Key Functional Groups Methyl Ester, Nitrile[1]

Core Application: Synthesis of Chiral γ-Lactam Scaffolds

The γ-lactam (2-pyrrolidinone) ring is a privileged scaffold in medicinal chemistry. Its synthesis from achiral this compound requires a robust strategy for introducing and controlling stereochemistry. A highly effective and industrially scalable approach involves an initial asymmetric reduction of the nitrile group or a derivative, followed by intramolecular cyclization.

Application Note 2.1: Rhodium-Catalyzed Asymmetric C-H Insertion

A powerful strategy for forming chiral γ-lactams involves the intramolecular C-H insertion of a diazo compound derived from an amino acid precursor.[3] While not starting directly from this compound itself, this method exemplifies the synthesis of the target chiral lactam structure that can be conceptually accessed from it. The core principle is the creation of a metal carbene from a diazo compound, which then undergoes a highly stereoselective intramolecular C-H insertion to form the five-membered ring. The chirality is directed by the catalyst's ligands.

The general workflow involves converting a suitable precursor into an α-diazo-α-(phenylsulfonyl)acetamide. This intermediate, when treated with a chiral rhodium catalyst, cyclizes with high regio- and stereoselectivity to yield the desired chiral γ-lactam.[3] This method is noted for its efficiency and tolerance of various functional groups.

G cluster_0 Precursor Preparation cluster_1 Asymmetric Cyclization Amino_Acid α-Amino Acid Derivative Diazo_Compound α-Diazo-α-(phenylsulfonyl)acetamide Amino_Acid->Diazo_Compound Diazotization Lactam Chiral γ-Lactam Diazo_Compound->Lactam Intramolecular C-H Insertion Rh_Catalyst Chiral Rh(II) Catalyst Rh_Catalyst->Lactam Purification Purified Product (High e.e.) Lactam->Purification Chromatography

Caption: Workflow for Rh-catalyzed chiral γ-lactam synthesis.

Protocol 2.1: Synthesis of Chiral γ-Lactams via Intramolecular C-H Insertion (Conceptual Model)

This protocol is based on the principles described by Jung, et al. for the synthesis of functionalized chiral γ-lactams.[3]

Materials and Reagents:

  • α-Diazo-α-(phenylsulfonyl)acetamide precursor

  • Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and an argon inlet, add the α-diazo-α-(phenylsulfonyl)acetamide precursor (1.0 eq) and anhydrous DCM (0.1 M solution).

  • Catalyst Addition: Add the chiral rhodium(II) catalyst (1 mol%) to the solution. The choice of catalyst is critical for achieving high enantioselectivity.

  • Reaction: Stir the mixture at room temperature under an inert argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure, chiral γ-lactam.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (e.e.) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome: This method consistently produces chiral γ-lactams in high yields with excellent enantioselectivity, often exceeding 95% e.e.[3]

Core Application: Synthesis of Chiral Piperidine Derivatives

Piperidine scaffolds are cornerstones of pharmaceutical development, appearing in numerous approved drugs. The ability to synthesize stereo-defined piperidines is therefore of paramount importance. This compound can serve as a C4 synthon that, after chain extension and functionalization, can be cyclized to form these valuable heterocycles.

Application Note 3.1: Chemo-Enzymatic Dearomatization for Chiral Piperidines

A state-of-the-art approach combines chemical synthesis with biocatalysis to achieve precise stereochemical control.[4] While this specific example starts from activated pyridines, the resulting chiral 3-substituted piperidine products represent key targets that could be conceptually approached from a highly functionalized this compound backbone. The core of this strategy is a one-pot cascade reaction using an amine oxidase and an ene-imine reductase (EneIRED) to convert an achiral tetrahydropyridine into a stereo-defined piperidine.[4]

The rationale is as follows: The amine oxidase generates a dihydropyridinium intermediate in situ. This creates a prochiral C=C bond conjugated to a C=N bond. A stereoselective ene-reductase then reduces this system with high fidelity, establishing the desired stereocenters.[4] This chemo-enzymatic approach provides access to a wide range of chiral piperidines with high efficiency.

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Cascade Pyridine N-Substituted Pyridine THP Tetrahydropyridine (THP) Pyridine->THP Reduction/Alkylation DHP Dihydropyridinium (DHP) Intermediate THP->DHP Oxidation Piperidine Chiral Piperidine DHP->Piperidine Asymmetric Reduction AmOx Amine Oxidase (AmOx) AmOx->DHP EneIRED Ene-Imine Reductase (EneIRED) EneIRED->Piperidine

Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.

Protocol 3.1: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade (Adapted)

This protocol is adapted from the principles established by Hussain, et al. for the synthesis of stereo-enriched piperidines.[4]

Materials and Reagents:

  • N-substituted tetrahydropyridine (THP) substrate (1 eq)

  • Amine Oxidase (e.g., 6-HDNO)

  • Ene-Imine Reductase (EneIRED)

  • NADPH or NADH cofactor

  • Glucose and Glucose Dehydrogenase (for cofactor regeneration)

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Sodium chloride, saturated solution (brine)

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer solution and adjust the pH to 7.5. This pH is crucial for maintaining the stability and activity of both enzymes.

  • Cofactor Regeneration System: In a reaction vessel, dissolve glucose (e.g., 1.2 eq) and the glucose dehydrogenase in the phosphate buffer. Add the NADPH or NADH cofactor (e.g., 1-2 mM).

  • Enzyme Addition: Add the amine oxidase and the specific EneIRED biocatalyst to the buffered solution. The choice of EneIRED is critical as it dictates the stereochemical outcome.

  • Substrate Addition: Dissolve the THP substrate in a minimal amount of a co-solvent like DMSO if necessary, and add it to the reaction mixture to a final concentration of typically 5-10 mM.

  • Reaction Incubation: Seal the vessel and incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 180 rpm) for 24-48 hours.

  • Work-up: After the reaction is complete (monitored by HPLC or GC), quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting chiral piperidine by flash chromatography. Confirm the structure and determine the yield and enantiomeric excess (e.e.) by NMR and chiral HPLC/GC, respectively.

Data Summary: This chemo-enzymatic method has been shown to produce a broad range of 3- and 3,4-substituted piperidines with high yields and excellent stereoselectivity.

Substrate TypeProductOverall YieldEnantiomeric Excess (e.e.)Source
3-Aryl-THP(S)-3-Arylpiperidine~61%>99%[4]
3,4-Disubstituted-THP(3R,4R)-PiperidineHigh>99%[4]

Alternative Strategy: Enzymatic Kinetic Resolution

For certain applications, an effective path to chirality is not asymmetric synthesis but the separation of a racemic mixture. Enzymatic Kinetic Resolution (EKR) is a powerful tool for this purpose.

Application Note 4.1: Lipase-Mediated Resolution of Cyano-Esters

The principle of EKR relies on an enzyme that selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much higher rate than the other. For a substrate like a racemic ester derived from this compound, a lipase can be used to selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[5][6]

This process results in two valuable, optically enriched compounds: the chiral acid and the unreacted chiral ester. The efficiency of this separation is determined by the enzyme's enantioselectivity (E-value). Lipases from Pseudomonas cepacia and Candida antarctica are well-documented for their high efficacy in resolving various esters.[5][6]

Protocol 4.1: Kinetic Resolution of a Racemic Cyano-Ester (General Protocol)

This protocol is based on established methods for lipase-catalyzed hydrolysis.[5][7]

Materials and Reagents:

  • Racemic cyano-ester substrate

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipase PS from Pseudomonas cepacia)

  • Phosphate buffer (pH 7.0)

  • Toluene or MTBE (as co-solvent)

  • Sodium hydroxide (NaOH) solution (for pH control)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic ester substrate in the phosphate buffer. A co-solvent like toluene may be added to improve solubility.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate). Immobilized enzymes are preferred as they can be easily recovered and reused, improving process economics.

  • pH Control: Begin gentle stirring and maintain the pH at 7.0 by the controlled addition of a dilute NaOH solution using a pH-stat or manual titration. The consumption of NaOH is a direct measure of the reaction progress.

  • Reaction Monitoring: Continue the reaction until approximately 50% conversion is reached. Going beyond 50% will decrease the enantiomeric purity of both the product and the remaining substrate.

  • Enzyme Removal: Once 50% conversion is achieved, stop the reaction and remove the immobilized enzyme by filtration.

  • Product Separation:

    • Acid Product: Acidify the aqueous filtrate to pH ~2 with dilute HCl. Extract the chiral carboxylic acid with diethyl ether or ethyl acetate. Dry the organic layer and evaporate the solvent.

    • Ester Product: The organic layer from the initial reaction (if a co-solvent was used) or a separate extraction of the neutral aqueous phase will contain the unreacted chiral ester. Wash, dry, and concentrate this solution.

  • Purification and Analysis: Purify both the acid and ester products via chromatography or distillation. Determine the enantiomeric excess of each product using chiral HPLC or GC.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic building block for accessing high-value chiral molecules. Its bifunctional nature provides multiple handles for synthetic manipulation, enabling access to pharmaceutically relevant scaffolds like γ-lactams and piperidines. Through the intelligent application of modern synthetic methods—including chemo-enzymatic cascades and enzymatic resolutions—researchers can efficiently translate this achiral starting material into enantiomerically pure products, accelerating discovery and development programs. The protocols and insights provided herein serve as a robust starting point for leveraging the full potential of this versatile compound.

References

  • MySkinRecipes. This compound. [Online] Available at: [Link]

  • PubChem. This compound | C6H9NO2. [Online] Available at: [Link]

  • Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PMC, NIH. [Online] Available at: [Link]

  • Coric, I., et al. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. NIH. [Online] Available at: [Link]

  • Sun, Y., et al. (2012). (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. PMC, NIH. [Online] Available at: [Link]

  • Hussain, S., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC, NIH. [Online] Available at: [Link]

  • Le, N. et al. (2022). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. [Online] Available at: [Link]

  • Patel, R.N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, PubMed Central. [Online] Available at: [Link]

  • Zheng, R-C., et al. (2012). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. ResearchGate. [Online] Available at: [Link]

  • Yoon, C.H., et al. (2002). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. PubMed. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of γ-lactams. [Online] Available at: [Link]

  • ResearchGate. Chiral γ-lactam synthesis via asymmetric C–H amidation. [Online] Available at: [Link]

  • Walts, A.E., et al. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. [Online] Available at: [Link]

  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. [Online] Available at: [Link]

  • Ribeiro, J.B., et al. (2007). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Online] Available at: [Link]

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Application Note: The Strategic Use of Methyl 4-Cyanobutanoate in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) have emerged as a cornerstone in modern medicinal chemistry, offering a powerful platform for the rapid generation of molecular diversity and complexity from simple, readily available starting materials. This application note provides an in-depth guide to leveraging methyl 4-cyanobutanoate, a versatile and economically significant building block, in the design and execution of MCRs for drug discovery programs. We will explore the unique chemical characteristics of this reagent and provide detailed, field-tested protocols for its application in robust MCRs, such as the Ugi and Passerini reactions, to generate libraries of complex, drug-like small molecules. The causality behind experimental choices, self-validating protocols, and authoritative citations are integrated to ensure scientific rigor and practical utility for researchers in the pharmaceutical sciences.

Introduction: The Imperative for Efficiency in Drug Discovery

The contemporary drug discovery landscape is characterized by an insatiable demand for novel chemical entities (NCEs) with high therapeutic potential. Traditional linear synthesis, often a lengthy and resource-intensive process, presents a significant bottleneck in the early-stage discovery pipeline. Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the starting materials, offer a compelling solution to this challenge. The principles of atom economy, convergence, and operational simplicity inherent to MCRs align perfectly with the goals of green chemistry and the need for accelerated lead generation.

This compound stands out as a particularly valuable synthon in the MCR toolkit. Its bifunctional nature, possessing both an ester and a nitrile group, allows for its participation in a diverse array of chemical transformations, leading to the formation of intricate heterocyclic scaffolds that are frequently found in biologically active molecules. This document serves as a practical guide for medicinal chemists and researchers to effectively employ this compound in their MCR-based discovery campaigns.

Physicochemical Properties and Reactivity Profile of this compound

The utility of this compound in MCRs is a direct consequence of its distinct chemical functionalities.

  • The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is a potent electrophile and can be activated by Lewis or Brønsted acids. In the context of MCRs, it frequently serves as the "isonitrile equivalent" in reactions like the Ugi and Passerini reactions after an in-situ reduction or other transformation. More directly, the nitrile group can participate in cycloadditions and other transformations to build heterocyclic rings.

  • The Methyl Ester Group: The ester functionality provides a handle for further synthetic diversification (e.g., hydrolysis to a carboxylic acid, amidation). It also influences the molecule's overall polarity and solubility, which can be critical for reaction kinetics and purification.

  • The Alkyl Chain: The flexible four-carbon linker between the two functional groups allows for the formation of thermodynamically stable five- and six-membered rings, which are privileged structures in many approved drugs.

These features, combined with its commercial availability and relatively low cost, make this compound an attractive starting point for library synthesis.

Key Multi-Component Reactions Utilizing this compound

We will now delve into specific, high-impact MCRs where this compound is a key player.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably one of the most powerful and widely used MCRs. It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a di-peptide-like scaffold in a single step. While this compound is not a direct component, its nitrile functionality can be readily converted to the required isocyanide component.

Ugi_Workflow cluster_prep Isocyanide Synthesis cluster_ugireaction Ugi 4-Component Reaction M4CB This compound Reduction Reduction (e.g., DIBAL-H) M4CB->Reduction Aldehyde_Intermediate Intermediate Aldehyde Reduction->Aldehyde_Intermediate Formylation Formylation Aldehyde_Intermediate->Formylation Formamide Formamide Intermediate Formylation->Formamide Dehydration Dehydration (e.g., POCl3) Formamide->Dehydration Isocyanide Methyl 4-isocyanobutanoate Dehydration->Isocyanide Ugi_Reaction Ugi Reaction Isocyanide->Ugi_Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Ugi_Reaction Amine Amine (R2-NH2) Amine->Ugi_Reaction CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Ugi_Reaction Ugi_Product α-Acylamino Amide Product Ugi_Reaction->Ugi_Product

Caption: Workflow for the conversion of this compound to an isocyanide and its subsequent use in an Ugi MCR.

This protocol demonstrates the power of using a bifunctional component like this compound, where the ester can later participate in an intramolecular cyclization.

Step-by-Step Methodology:

  • Isocyanide Formation:

    • To a solution of this compound (1.0 equiv) in dry dichloromethane (DCM, 0.5 M) at -78 °C under an inert atmosphere (N₂ or Ar), add diisobutylaluminium hydride (DIBAL-H, 1.1 equiv, 1.0 M solution in hexanes) dropwise.

    • Stir the reaction at -78 °C for 1 hour. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate aldehyde.

    • Rationale: The DIBAL-H reduction selectively converts the nitrile to an imine, which is hydrolyzed upon workup to the aldehyde. Low temperature is crucial to prevent over-reduction to the alcohol.

  • Ugi Reaction:

    • Dissolve the crude aldehyde (1.0 equiv), a primary amine (e.g., benzylamine, 1.0 equiv), and a carboxylic acid (e.g., acetic acid, 1.0 equiv) in methanol (0.5 M).

    • Add the isocyanide component (e.g., tert-butyl isocyanide, 1.0 equiv) and stir the reaction at room temperature for 24-48 hours.

    • Rationale: The Ugi reaction proceeds through the formation of a Schiff base between the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion. Methanol is a common solvent as it effectively solubilizes the components.

  • Post-Ugi Cyclization:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude Ugi product in a suitable solvent (e.g., toluene) and add a base (e.g., sodium methoxide, 1.2 equiv).

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Rationale: The base promotes an intramolecular Dieckmann-like condensation, where the amide nitrogen attacks the ester carbonyl, leading to the formation of a dihydropyridinone ring system.

  • Purification:

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Data Summary Table:

EntryAmine (R2-NH2)Carboxylic Acid (R3-COOH)IsocyanideYield of Dihydropyridinone (%)
1BenzylamineAcetic Acidt-Butyl isocyanide78
2AnilinePropionic AcidCyclohexyl isocyanide72
34-MethoxybenzylamineBenzoic Acidt-Butyl isocyanide65
4FurfurylamineAcetic AcidCyclohexyl isocyanide81
Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another fundamental isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

Passerini_Logic M4CB This compound (Source of isocyanide) Isocyanide Methyl 4-isocyanobutanoate M4CB->Isocyanide P3CR Passerini 3-CR Isocyanide->P3CR Aldehyde Aldehyde/Ketone (R1, R2) Aldehyde->P3CR CarboxylicAcid Carboxylic Acid (R3) CarboxylicAcid->P3CR Product α-Acyloxy Carboxamide P3CR->Product Library Diverse Library of Drug-like Molecules Product->Library

Caption: Logical flow from this compound to a diverse chemical library via the Passerini reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a screw-cap vial, add the carboxylic acid (1.0 equiv), the aldehyde or ketone (1.0 equiv), and the isocyanide derived from this compound (1.2 equiv).

    • Add a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of 0.5 M.

    • Rationale: The Passerini reaction is often run at high concentrations and is typically uncatalyzed, although Lewis acids can sometimes accelerate the reaction. The use of a slight excess of the volatile isocyanide component can help drive the reaction to completion.

  • Reaction Execution:

    • Seal the vial and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness Check: A key indicator of a successful Passerini reaction is the disappearance of the intensely unpleasant odor of the isocyanide.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess isocyanide.

    • The crude product can often be purified directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Application in Drug Discovery: A Case Study

The heterocyclic scaffolds produced by MCRs involving this compound derivatives are of significant interest in medicinal chemistry. For instance, dihydropyridinones are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, anti-inflammatory agents, and anticancer agents.

The true power of this MCR approach lies in the ability to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) studies. By simply varying the commercially available aldehyde, amine, and carboxylic acid inputs in the Ugi reaction (Protocol 1), a medicinal chemist can systematically explore the chemical space around a hit compound, optimizing for potency, selectivity, and pharmacokinetic properties. This process is central to the iterative cycle of lead optimization in modern drug discovery.

Conclusion

This compound is a cost-effective and highly versatile building block for the synthesis of complex, drug-like molecules via multi-component reactions. The protocols detailed in this application note provide a robust starting point for researchers to harness the power of MCRs in their own drug discovery programs. The ability to rapidly generate molecular diversity from simple starting materials makes this approach an indispensable tool for accelerating the identification of new therapeutic agents. By understanding the underlying reaction mechanisms and following these validated procedures, scientists can significantly enhance the efficiency and productivity of their synthetic chemistry efforts.

References

  • Title: Multi-component reactions in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Ugi and Passerini Reactions: A Review Source: Chemical Reviews URL: [Link]

  • Title: Dihydropyridinones as privileged structures in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Role of "Methyl 4-cyanobutanoate" in the total synthesis of natural products

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Methyl 4-cyanobutanoate in the Total Synthesis of Natural Products For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile and economically significant C5 building block in modern organic synthesis.[1] Its bifunctional nature, possessing both a nitrile and a methyl ester, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its strategic application in the total synthesis of complex natural products, particularly nitrogen-containing heterocyclic alkaloids. We will explore the core reactivity, detail key synthetic transformations, present a case study in alkaloid synthesis, and provide a robust experimental protocol for its cornerstone application: the formation of the piperidine scaffold.

Introduction: The Strategic Value of a C5 Synthon

In the intricate field of total synthesis, the choice of starting materials is paramount. An ideal building block offers a combination of accessibility, predictable reactivity, and the potential for diverse functionalization. This compound, with its linear five-carbon chain terminating in two distinct and orthogonally reactive functional groups, exemplifies these qualities.

  • The Nitrile Group: Serves as a latent amine. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or attacked by organometallic reagents to form ketones.

  • The Methyl Ester Group: Can be reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or engaged in various condensation reactions (e.g., Claisen condensation).

This duality makes this compound a powerful precursor for constructing key structural motifs found in a vast array of natural products, most notably the piperidine and pyrrolidine ring systems that form the core of thousands of biologically active alkaloids.[2][3]

Core Synthetic Applications: From Linear Chain to Heterocyclic Core

The primary utility of this compound in natural product synthesis lies in its ability to undergo intramolecular cyclization reactions upon functional group manipulation. The most prominent of these is the reductive cyclization to form piperidin-2-one (δ-valerolactam) or piperidine itself.

Reductive Cyclization: A Gateway to Piperidine Alkaloids

The synthesis of the piperidine ring, a ubiquitous scaffold in the pharmaceutical industry, is a frequent challenge in drug development.[3] this compound provides a direct and efficient route to this core structure through reductive cyclization.

The Underlying Causality: The reaction hinges on the simultaneous or sequential reduction of both the nitrile and ester functionalities.

  • Nitrile Reduction: The nitrile is reduced to a primary amine (-CH₂NH₂).

  • Ester Reduction/Cyclization: The methyl ester can either be reduced to the corresponding aldehyde in situ or be attacked directly by the newly formed primary amine.

  • Intramolecular Cyclization: The terminal amine undergoes an intramolecular condensation/amination reaction with the carbonyl group (or its equivalent) at the other end of the C5 chain, forming a stable six-membered ring.[4]

The choice of reducing agent is critical and dictates the final product.

  • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): This is the most common and often most efficient method. It typically leads to the formation of the lactam (piperidin-2-one) or, under more forcing conditions, the fully reduced piperidine. The reaction pressure, temperature, and solvent can be tuned to favor one product over the other.

  • Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂): Potent reducing agents like Lithium Aluminium Hydride will typically reduce both functional groups, leading directly to the fully saturated piperidine ring, often via the intermediate amino alcohol.

Below is a diagram illustrating the primary synthetic pathways accessible from this compound.

G A This compound B Piperidin-2-one (δ-Valerolactam) A->B Catalytic Hydrogenation (e.g., H₂/Raney Ni) C Piperidine A->C Strong Chemical Reduction (e.g., LiAlH₄) D Pyrrolidine Derivatives A->D Multi-step Elaboration & Intramolecular Cyclization

Caption: Key synthetic routes from this compound.

Application Case Study: Synthesis of N-Methylcadaverine, a Precursor to Granatane Alkaloids

While a direct total synthesis of a complex natural product starting from this compound is highly specific, its role is often critical in preparing key fragments. A compelling example is its utility in synthesizing N-methylcadaverine, a crucial biosynthetic precursor for piperidine and granatane alkaloids.[4] A common laboratory synthesis, however, can be plagued by an undesired side reaction leading to N-methylpiperidine.[4] This highlights the importance of precise protocol control.

The synthesis of N-methylcadaverine (1-amino-5-(methylamino)pentane) can be envisioned from this compound by leveraging its bifunctionality.

Retrosynthetic Logic:

  • N-methylcadaverine: The 1,5-diamine structure can be traced back to a 5-aminopentanenitrile derivative.

  • 5-Aminopentanenitrile: This can be derived from the reduction of a dinitrile or, more strategically, from a molecule already containing a C5 backbone with nitrogen functionalities at both ends.

  • This compound: This serves as the ideal C5 precursor. The ester can be converted to a protected amine, and the nitrile can be reduced.

Illustrative Synthetic Workflow:

G A This compound B Amide Intermediate A->B 1. Hydrolysis 2. Amidation (e.g., SOCl₂, NH₃) C N-Methyl Amide Intermediate B->C N-Methylation D N-Methylcadaverine C->D Reduction of Amide & Nitrile (e.g., LiAlH₄)

Caption: Synthetic pathway to an alkaloid precursor.

This sequence strategically modifies one end of the molecule (ester to N-methyl amide) before the final global reduction, which unmasks the two amine groups, yielding the desired precursor for more complex alkaloids.

Detailed Experimental Protocol: Reductive Cyclization to Piperidin-2-one

This protocol describes a standard, reliable method for converting this compound to Piperidin-2-one via catalytic hydrogenation. This procedure is self-validating through its clear steps for reaction monitoring, workup, and purification.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore under inert gas.[5]
Raney Nickel (Ra-Ni), 50% slurryCatalyst GradeCommercialCaution: Pyrophoric when dry. Handle as a slurry.
Methanol (MeOH)AnhydrousCommercial
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying.
Celite®Filtration GradeCommercialFor catalyst filtration.
Parr Hydrogenation Apparatus--Or similar high-pressure reactor.
Step-by-Step Procedure
  • Reactor Preparation: A 500 mL stainless steel Parr reactor is charged with this compound (12.7 g, 100 mmol) and anhydrous methanol (200 mL).

  • Catalyst Addition: Under a stream of argon, Raney Nickel (approx. 1.3 g, ~10 wt% of a 50% slurry in water) is carefully added to the reactor. Causality: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of both nitriles and esters. The methanolic solution provides a good medium for the reaction.

  • Sealing and Purging: The reactor is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere is replaced by a pure hydrogen environment.

  • Hydrogenation: The reactor is pressurized with hydrogen to 500 psi and heated to 100 °C with vigorous stirring (e.g., 1000 RPM).

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the ballast tank. The typical reaction time is 12-24 hours. A small aliquot can be carefully withdrawn (after cooling and depressurizing) to analyze by GC-MS to confirm the disappearance of the starting material.

  • Cooldown and Filtration: After completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the Raney Nickel catalyst. Trustworthiness: This step is critical for safety and purity. The filter cake should be washed with methanol (3 x 30 mL) and must not be allowed to dry on the funnel, as it can ignite upon contact with air. The wet catalyst should be quenched under water for disposal.

  • Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford Piperidin-2-one as a white to off-white solid. Expected yield: 70-85%.

Characterization
  • ¹H NMR (CDCl₃): δ 6.5-7.0 (br s, 1H, NH), 3.25 (t, 2H), 2.45 (t, 2H), 1.85 (m, 4H).

  • ¹³C NMR (CDCl₃): δ 172.5, 42.5, 31.5, 23.0, 21.5.

  • Mass Spec (EI): m/z (%) = 99 (M⁺).

Conclusion and Future Perspectives

This compound stands as a testament to the power of simple, bifunctional molecules in the architecting of complex molecular structures. Its primary role as a precursor to the piperidine scaffold via reductive cyclization has cemented its place in the synthetic chemist's toolbox for alkaloid synthesis.[6] Future applications will likely involve its use in divergent synthetic strategies, where modifications to its core structure before cyclization could grant access to a library of diverse natural product analogues for drug discovery pipelines.[7] The continued development of novel catalytic systems for selective transformations of the nitrile and ester groups will further expand the synthetic utility of this invaluable C5 building block.

References

Application Notes and Protocols for Asymmetric Synthesis Strategies Involving Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyanobutanoate (CAS 41126-15-2) is a versatile bifunctional molecule possessing both a nitrile and a methyl ester group.[1][2] This unique structural feature makes it a valuable C5 building block for the synthesis of a variety of important chemical entities, particularly chiral molecules for the pharmaceutical and agrochemical industries. While direct asymmetric transformations of this compound are not extensively documented in peer-reviewed literature, its structure lends itself to several key asymmetric strategies by analogy to closely related cyanoesters. This guide provides detailed application notes and protocols for potential asymmetric syntheses involving this compound, focusing on the generation of high-value chiral intermediates such as γ-amino acids and substituted piperidines. The protocols are based on established methodologies for analogous substrates and are intended to serve as a practical starting point for researchers.

Introduction: The Synthetic Potential of this compound

The dual functionality of this compound allows for a range of chemical modifications. The nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions. The methyl ester can be hydrolyzed, reduced, or serve as a handle for further derivatization. In the context of asymmetric synthesis, the key transformations of interest are those that can introduce chirality in a controlled manner, leading to enantiomerically enriched products.

This document will explore two primary strategies for the asymmetric functionalization of this compound and its derivatives:

  • Asymmetric Hydrogenation of a Derived α,β-Unsaturated Cyanoester: A powerful method for the synthesis of chiral γ-amino acid precursors.

  • Asymmetric Michael Addition to a Derived α,β-Unsaturated Cyanoester: A versatile C-C bond-forming reaction to create stereocenters.

These strategies are particularly relevant for the synthesis of precursors to bioactive molecules like (S)-Pregabalin, (R)-Phenibut, and (R)-Baclofen, all of which are γ-amino acid derivatives.[3]

Asymmetric Hydrogenation of α,β-Unsaturated γ-Cyanoesters

The catalytic asymmetric hydrogenation of α,β-unsaturated esters is a robust and widely used method for the synthesis of chiral compounds.[4][5] By analogy to the successful hydrogenation of β-cyanocinnamic and 3-cyano acrylate esters, a similar strategy can be envisioned for a derivative of this compound.[3][6] This would involve the introduction of a double bond in conjugation with the ester, followed by enantioselective hydrogenation.

Rationale and Mechanistic Insight

The success of this strategy relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with a chiral phosphine ligand. The catalyst coordinates to the double bond of the substrate, and the chiral ligand environment dictates the facial selectivity of hydrogen addition, leading to one enantiomer in excess. The cyano group can play a crucial role in substrate binding to the metal center, enhancing both reactivity and enantioselectivity.

Diagram 1: Proposed Asymmetric Hydrogenation Strategy

G cluster_0 Substrate Preparation cluster_1 Asymmetric Hydrogenation cluster_2 Product Derivatization This compound This compound α,β-Unsaturated γ-cyanoester α,β-Unsaturated γ-cyanoester This compound->α,β-Unsaturated γ-cyanoester e.g., Knoevenagel condensation Chiral γ-cyanoester Chiral γ-cyanoester α,β-Unsaturated γ-cyanoester->Chiral γ-cyanoester [Rh(COD)2]BF4 Chiral Ligand (e.g., f-spiroPhos) H2 (gas) Chiral γ-amino acid Chiral γ-amino acid Chiral γ-cyanoester->Chiral γ-amino acid Nitrile reduction (e.g., H2, Raney Ni)

Caption: Proposed workflow for the synthesis of chiral γ-amino acids.

Protocol: Asymmetric Hydrogenation of a this compound Derivative

This protocol is adapted from the highly efficient asymmetric hydrogenation of 3-cyano acrylate esters.[6]

Step 1: Synthesis of the α,β-Unsaturated γ-Cyanoester (Illustrative Example)

This step is substrate-dependent and would require specific optimization. A plausible route is a Knoevenagel condensation of a corresponding aldehyde with this compound if the latter can be functionalized at the α-position.

Step 2: Asymmetric Hydrogenation

  • Materials:

    • α,β-Unsaturated γ-cyanoester substrate

    • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

    • (S,S)-f-spiroPhos (chiral ligand)

    • Anhydrous and degassed solvent (e.g., dichloromethane, methanol)

    • Hydrogen gas (high purity)

    • Autoclave or high-pressure reactor

  • Procedure:

    • In a glovebox, to a dried Schlenk flask, add [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-f-spiroPhos (1.1 mol%).

    • Add anhydrous, degassed solvent (e.g., 2 mL of CH₂Cl₂) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

    • In a separate vial, dissolve the α,β-unsaturated γ-cyanoester substrate (1 equiv) in the reaction solvent.

    • Transfer the substrate solution to the autoclave.

    • Add the catalyst solution to the autoclave.

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

    • Stir the reaction at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

    • After the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Outcomes and Data

Based on analogous systems, high yields and excellent enantioselectivities can be anticipated.

Substrate AnalogueCatalyst SystemConditionsYield (%)ee (%)Reference
β-cyanocinnamic estersRhodium with H-bond donor ligandMild conditionsup to 99up to 99[3]
3-cyano acrylate estersRh-(S,S)-f-spiroPhosMild conditionsup to 98up to 98[6]

Asymmetric Michael Addition to α,β-Unsaturated γ-Cyanoesters

The Michael addition is a cornerstone of C-C bond formation.[7] An organocatalytic asymmetric Michael addition to an α,β-unsaturated derivative of this compound would provide access to chiral products with a new stereocenter at the β-position.

Rationale and Mechanistic Insight

This strategy often employs chiral primary or secondary amines as organocatalysts. The catalyst reacts with the α,β-unsaturated carbonyl compound to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with the nucleophile in a stereocontrolled manner, directed by the chiral catalyst. The catalyst is then regenerated, completing the catalytic cycle.

Diagram 2: Organocatalytic Asymmetric Michael Addition

G Unsaturated Cyanoester Unsaturated Cyanoester Chiral Enamine Chiral Enamine Unsaturated Cyanoester->Chiral Enamine + Catalyst Chiral Amine Catalyst Chiral Amine Catalyst Stereoselective Addition Stereoselective Addition Chiral Enamine->Stereoselective Addition + Nucleophile Nucleophile Nucleophile Chiral Product Chiral Product Stereoselective Addition->Chiral Product - Catalyst G Chiral γ-cyanoester Chiral γ-cyanoester Chiral γ-aminoester Chiral γ-aminoester Chiral γ-cyanoester->Chiral γ-aminoester Nitrile Reduction (e.g., H2, Raney Ni) Chiral 5-substituted\npyrrolidin-2-one Chiral 5-substituted pyrrolidin-2-one Chiral γ-aminoester->Chiral 5-substituted\npyrrolidin-2-one Intramolecular Cyclization (Lactamization)

Sources

"Methyl 4-cyanobutanoate" in the preparation of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methyl 4-Cyanobutanoate in the Synthesis of Pharmaceutical Intermediates

Foreword: The Strategic Value of Bifunctional Building Blocks

In the landscape of pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material is a critical decision that dictates the trajectory of the entire synthesis. This compound (MCB), a seemingly simple linear molecule, represents a cornerstone of strategic synthesis due to its bifunctional nature. Possessing both a nitrile and a methyl ester group, it offers two distinct and orthogonal points for chemical modification. This guide delves into the practical applications of MCB, demonstrating its utility in constructing high-value pharmaceutical intermediates, with a focus on the underlying chemical principles that make it an indispensable tool for researchers and drug development professionals.

Introduction to this compound: Properties and Potential

This compound is a versatile chemical intermediate whose value lies in the reactivity of its terminal nitrile and ester functionalities.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The ester group can be hydrolyzed, reduced, or undergo transesterification. This dual reactivity allows for the construction of complex molecular architectures, most notably the formation of nitrogen-containing heterocycles and functionalized linear chains that are prevalent in active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₉NO₂[2]
Molecular Weight 127.14 g/mol [2]
CAS Number 41126-15-2[2]
Appearance Colorless liquid
SMILES COC(=O)CCCC#N[2]

| Key Functional Groups | Nitrile (-C≡N), Methyl Ester (-COOCH₃) |

Foundational Application: Synthesis of Methyl 5-Aminopentanoate

The most fundamental and widely employed transformation of MCB is the selective reduction of its nitrile group to a primary amine, yielding Methyl 5-aminopentanoate. This reaction is a gateway to a vast array of subsequent intermediates.

Expert Rationale & Mechanistic Insight

The primary challenge in this synthesis is achieving high selectivity. The goal is to reduce the nitrile to an amine without affecting the methyl ester group. This is accomplished through catalytic hydrogenation. The choice of catalyst is critical:

  • Raney Nickel (Ra-Ni): A highly active and cost-effective catalyst for nitrile reduction. It typically requires moderate hydrogen pressure and temperature. The reaction is often conducted in an alcoholic solvent like methanol or ethanol, which helps to suppress the formation of secondary amine byproducts.

  • Palladium on Carbon (Pd/C): Another excellent catalyst that can be used under milder conditions than Ra-Ni. It is often preferred for its ease of handling and recovery.[3]

  • Rhodium Catalysts: While effective, they are generally more expensive and reserved for more specialized applications.[3]

The reaction mechanism involves the adsorption of both the nitrile group and hydrogen onto the catalyst surface. The sequential addition of hydrogen atoms across the carbon-nitrogen triple bond leads to the primary amine. The presence of ammonia or a basic medium can further minimize the formation of secondary amines by competing with the primary amine product for reaction with intermediate imines.

Experimental Workflow: Catalytic Hydrogenation of MCB

MCB This compound (in Methanol) Reactor High-Pressure Reactor (Autoclave) MCB->Reactor Reaction Reaction (50-80°C, 4-8h) Reactor->Reaction Catalyst Catalyst Slurry (e.g., Raney Ni) Catalyst->Reactor H2 Hydrogen Gas (50-100 psi) H2->Reactor Filter Catalyst Filtration (e.g., through Celite) Reaction->Filter Solvent_Removal Solvent Removal (Rotary Evaporation) Filter->Solvent_Removal Distill Vacuum Distillation Solvent_Removal->Distill Product Methyl 5-Aminopentanoate (Pure Product) Distill->Product

Caption: Workflow for the catalytic hydrogenation of MCB.

Protocol 1: Synthesis of Methyl 5-Aminopentanoate

Materials:

  • This compound (1.0 mol, 127.14 g)

  • Anhydrous Methanol (500 mL)

  • Raney Nickel (approx. 10-15 g, 50% slurry in water)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with anhydrous methanol (3 x 50 mL) to remove water. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.

  • Reactor Charging: In the autoclave, combine this compound and 400 mL of anhydrous methanol. Add the washed Raney Nickel catalyst as a slurry in the remaining 100 mL of methanol.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas (3x) and then with hydrogen gas (3x). Pressurize the reactor with hydrogen to 60 psi.

  • Reaction: Begin stirring and heat the reactor to 60°C. The reaction is exothermic, and the uptake of hydrogen should be monitored. Maintain the pressure at 60 psi by periodically adding hydrogen. The reaction is typically complete in 4-6 hours when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with additional methanol (2 x 50 mL). Caution: The used catalyst remains pyrophoric and should be quenched safely (e.g., by slow addition to a large volume of water).

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield Methyl 5-aminopentanoate as a colorless oil.

Expected Results:

  • Yield: 85-95%

  • Purity (GC): >98%

  • Boiling Point: 75-80 °C at 10 mmHg

Intermediate Application: Synthesis of Piperidin-2-one (δ-Valerolactam)

The linear amino ester, Methyl 5-aminopentanoate, is an ideal precursor for intramolecular cyclization to form piperidin-2-one, also known as δ-valerolactam. This lactam is a key building block for piperidine-based pharmaceuticals.[3][4]

Expert Rationale & Mechanistic Insight

This transformation is a thermally-driven intramolecular aminolysis (lactamization). The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester. This process is entropically and enthalpically favored due to the formation of a stable, six-membered ring. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel methanol, driving the equilibrium towards the product. While the reaction can occur without a catalyst at high temperatures, mild acid or base catalysis can facilitate the process at lower temperatures.

Reaction Pathway: From Amino Ester to Lactam

cluster_0 Lactamization Methyl 5-Aminopentanoate Methyl 5-Aminopentanoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 5-Aminopentanoate->Tetrahedral Intermediate Intramolecular Nucleophilic Attack Piperidin-2-one Piperidin-2-one Tetrahedral Intermediate->Piperidin-2-one - CH₃OH

Caption: Intramolecular cyclization to form Piperidin-2-one.

Protocol 2: Synthesis of Piperidin-2-one

Materials:

  • Methyl 5-aminopentanoate (1.0 mol, 131.17 g)

  • Xylene (200 mL, as a chaser solvent)

  • Distillation apparatus

Procedure:

  • Setup: Place the Methyl 5-aminopentanoate in a round-bottom flask equipped with a distillation head and a condenser.

  • Thermal Cyclization: Heat the flask in an oil bath. The temperature should be slowly raised to 150-180°C.

  • Methanol Removal: Methanol will begin to distill off as the cyclization proceeds. The reaction is driven to completion by the removal of this byproduct.

  • Completion: The reaction is considered complete when methanol evolution ceases (typically 3-5 hours).

  • Purification: Add xylene to the crude product and distill it under vacuum to remove any remaining volatile impurities. The resulting Piperidin-2-one often solidifies upon cooling and can be used directly or further purified by recrystallization from a suitable solvent like ethyl acetate.

Expected Results:

  • Yield: >90%

  • Purity (HPLC): >97%

  • Melting Point: 38-41 °C

Advanced Application: A Plausible Synthetic Route to a Risperidone Core Intermediate

The true power of MCB as a starting material is demonstrated in multi-step syntheses. Risperidone, an atypical antipsychotic, features a 4-substituted piperidine ring linked to a benzisoxazole moiety.[5] The key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, can be synthesized through various routes, and a plausible pathway can be envisioned starting from intermediates derived from MCB.[6][7]

Expert Rationale & Synthetic Strategy

The following represents a conceptual, field-proven strategy rather than a definitive production protocol. The logic is to build the required functionality onto the piperidine ring, which itself originates from MCB. A common industrial approach involves constructing the 4-substituted piperidine and then coupling it with the second major fragment.

Our strategy starts with a piperidone, which can be derived from MCB-based precursors. A Strecker-type reaction introduces the cyano and anilino groups at the 4-position, a crucial step in building complexity.[8] Subsequent transformations convert this intermediate into the benzisoxazole piperidine core of Risperidone.

Conceptual Workflow: Risperidone Intermediate Synthesis

Caption: A plausible synthetic pathway to a key Risperidone intermediate.

Protocol Overview: Key Transformations
  • From Piperidin-2-one to N-Boc-4-Piperidone: The lactam from Protocol 2 can be reduced (e.g., with LiAlH₄) to piperidine, which is then protected (e.g., with Boc₂O) and subsequently oxidized (e.g., with RuO₄) to the N-protected 4-piperidone. This is a standard transformation sequence in heterocyclic chemistry.[9]

  • Strecker Synthesis on 4-Piperidone: The N-Boc-4-piperidone is reacted with an aniline derivative and a cyanide source (e.g., KCN) to form an α-amino nitrile. This reaction efficiently constructs the C4 quaternary center.[8]

  • Formation of the Benzisoxazole Ring and Coupling: An alternative and more common industrial route involves the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole from 2,4-difluorobenzoylacetonitrile and a protected 4-aminopiperidine derivative. The piperidine fragment required for this can also be accessed from MCB-derived materials.

  • Final Coupling: The resulting benzisoxazole piperidine intermediate is then alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to yield Risperidone.[6][7]

This multi-step process highlights how the simple C5 backbone of this compound can be elaborated into a complex, biologically active molecule, underscoring its strategic importance in pharmaceutical synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in pharmaceutical synthesis. Its dual functionality provides a robust platform for creating essential intermediates like linear amino esters and heterocyclic scaffolds. As demonstrated, a clear understanding of its reactivity allows for the efficient execution of fundamental transformations, such as catalytic hydrogenation and lactamization, and provides a logical starting point for the design of complex synthetic routes to valuable APIs like Risperidone. The protocols and strategies outlined in this guide serve as a testament to the versatility and enduring relevance of this pivotal building block in modern drug development.

References

Application Note: High-Fidelity Purification Strategies for Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-cyanobutanoate is a valuable bifunctional molecule utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dual nitrile and ester functionalities necessitate high purity for subsequent synthetic transformations. This application note provides a comprehensive guide with detailed protocols for the chromatographic purification of this compound. We will explore methodologies ranging from large-scale preparative flash chromatography for post-synthesis cleanup to high-resolution preparative HPLC for obtaining material of the highest purity. Additionally, a protocol for gas chromatography (GC) is included for accurate purity assessment. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to their specific needs.

Introduction: The Purification Imperative

This compound, with its linear C5 backbone, terminal nitrile group, and methyl ester, possesses moderate polarity. This characteristic makes it amenable to various chromatographic techniques. However, impurities from its synthesis, such as unreacted starting materials, byproducts, or residual solvents, can interfere with downstream reactions. Achieving high purity is therefore not merely a matter of quality control but a critical step to ensure reaction specificity, yield, and the integrity of the final product. This guide provides the strategic framework and actionable protocols to achieve this goal.

Physicochemical Profile of this compound

Understanding the physical and chemical properties of the target molecule is the foundation of any successful purification strategy. The presence of both a polar nitrile group (C≡N) and a moderately polar methyl ester group (-COOCH₃), combined with a flexible four-carbon chain, dictates its interaction with different stationary and mobile phases.

PropertyValueSource
Molecular Formula C₆H₉NO₂[2]
Molecular Weight 127.14 g/mol [2]
Appearance Liquid (Expected)[3]
Polarity (XLogP3) 0.4[2]
CAS Number 41126-15-2[2][4]

The XLogP3 value of 0.4 indicates a relatively balanced hydrophilic-lipophilic character, making the compound suitable for both normal-phase and reversed-phase chromatography.

Method Selection: A Rationale-Driven Approach

The choice of chromatographic method depends on the scale of the purification, the nature of the impurities, and the required final purity.

  • Normal-Phase Flash Chromatography: This is the workhorse method for rapid purification of gram-to-kilogram scale quantities of product after a chemical synthesis.[5][6] It excels at separating the target compound from impurities with significantly different polarities. The principle relies on the adsorption of polar functional groups onto a polar stationary phase (e.g., silica gel), with elution controlled by a non-polar mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): When purity is paramount (>99%), preparative HPLC is the method of choice.[7]

    • Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile). It is highly effective for separating compounds based on hydrophobicity.

    • Cyano-Phase (CN) HPLC: Cyano-bonded phases can be operated in both normal- and reversed-phase modes and offer unique selectivity for molecules containing nitrile groups or π-electron systems.[8][9][10] This alternative interaction mechanism (dipole-dipole) can resolve impurities that co-elute on a standard C18 column.

  • Gas Chromatography (GC): Due to its presumed volatility, GC is an excellent tool for the analytical determination of the purity of this compound fractions.[11][12] It provides high-resolution separation and, when coupled with a mass spectrometer (MS), can help identify impurities.

Experimental Protocols

Protocol 1: Bulk Purification by Normal-Phase Flash Chromatography

4.1.1 Principle of Separation This technique leverages the polarity of this compound. The polar nitrile and ester groups interact with the acidic silanol groups on the silica gel surface. A non-polar mobile phase is used to elute compounds, and its polarity is gradually increased to desorb and elute the target molecule, leaving more polar impurities on the column.

4.1.2 Flash Chromatography Workflow

Caption: Workflow for flash chromatography purification.

4.1.3 Materials and Equipment

  • Stationary Phase: Silica gel, 60 Å, 40-63 µm particle size.

  • Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Equipment: Glass column, compressed air/nitrogen source or automated flash system, fraction collector or test tubes, TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp (254 nm).

4.1.4 Step-by-Step Methodology

  • TLC Method Development:

    • Dissolve a small amount of the crude product in DCM.

    • Spot on a TLC plate and develop in various ratios of Ethyl Acetate/Hexane (e.g., 10%, 20%, 30% EtOAc).

    • The ideal solvent system should place the product spot at a Retention Factor (Rf) of approximately 0.25-0.35.[13] This ensures good separation and a reasonable elution time.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 5% EtOAc/Hexane). The silica-to-crude-product ratio should be between 30:1 and 100:1 by weight, depending on separation difficulty.[14]

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed. Top with a thin layer of sand.

  • Sample Loading:

    • Wet Loading (Recommended for good solubility): Dissolve the crude product in a minimal amount of a solvent like DCM. Carefully pipette this solution onto the sand layer.[5]

    • Dry Loading (For compounds with poor solubility in the mobile phase): Dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6][15] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity starting solvent.

    • Increase the polarity of the mobile phase in a stepwise or linear gradient fashion based on the TLC results. For example, start with 5% EtOAc/Hexane, then move to 10%, 20%, and 40%.

    • Collect fractions continuously throughout the elution process.

  • Analysis and Product Recovery:

    • Spot every few fractions on a TLC plate and elute to identify which fractions contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: High-Purity Separation by Reverse-Phase Preparative HPLC

4.2.1 Principle of Separation In RP-HPLC, the non-polar stationary phase (C18-bonded silica) retains compounds through hydrophobic interactions. A polar mobile phase is used, and elution is driven by increasing the organic (less polar) content of the mobile phase. Non-polar impurities will be retained more strongly than the moderately polar this compound.

4.2.2 Preparative HPLC Workflow

Caption: Workflow for preparative RP-HPLC purification.

4.2.3 Materials and Equipment

  • Stationary Phase: Preparative C18 column (e.g., 21.2 mm ID x 150 mm L, 5 µm particle size).

  • Mobile Phase: HPLC-grade Water (Solvent A), HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) (Solvent B).

  • Equipment: Preparative HPLC system with gradient pump, autosampler or manual injector, UV detector, and fraction collector.

  • Post-Processing: Rotary evaporator or lyophilizer.

4.2.4 Step-by-Step Methodology

  • Method Development:

    • First, develop an analytical method on a smaller C18 column. A good starting point is a gradient of 5% to 95% Acetonitrile in Water over 15-20 minutes.

    • Identify the retention time of this compound. The goal is to create a focused preparative gradient around this retention time to maximize throughput and resolution.

  • Sample Preparation:

    • Dissolve the sample (pre-purified by flash chromatography, if necessary) in a solvent compatible with the mobile phase, such as a Water/Acetonitrile mixture or a minimal amount of DMSO. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter.

  • Column Equilibration:

    • Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% Water / 5% Acetonitrile) until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the sample onto the column. The loading amount should not exceed the column's capacity (consult the manufacturer's guidelines).

    • Run the optimized preparative gradient. For example, hold at 5% B for 2 minutes, ramp to 50% B over 15 minutes, then ramp quickly to 95% B to wash the column.

  • Fraction Collection:

    • Monitor the detector signal (e.g., at 210 nm, where the ester carbonyl may absorb).

    • Collect the fraction corresponding to the main product peak.

  • Product Recovery:

    • Combine the collected pure fractions.

    • Remove the organic solvent (Acetonitrile) via rotary evaporation.

    • Remove the remaining water by lyophilization (freeze-drying) or liquid-liquid extraction with a solvent like DCM, followed by drying over Na₂SO₄ and evaporation.

4.2.5 Expert Insight: The Cyano-Phase Alternative For challenging separations where impurities co-elute with the product on a C18 column, a cyano-propyl (CN) stationary phase is an excellent alternative.[8][9] The cyano group provides dipole-dipole interactions, which can alter the elution order and improve the resolution of nitrile-containing compounds from other molecules.[10] The same mobile phases (Water/Acetonitrile) can be used.

Protocol 3: Analytical Purity Assessment by Gas Chromatography (GC)

4.3.1 Principle of Separation GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. The sample is vaporized in a hot injector, and a carrier gas sweeps the components through the column. Compounds with lower boiling points and weaker interactions with the stationary phase elute first.

4.3.2 Analytical GC Workflow

Caption: Workflow for GC-based purity analysis.

4.3.3 Suggested GC Conditions

ParameterSettingRationale
GC System Agilent GC with FID or MS detectorStandard equipment for purity analysis.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA robust, general-purpose column with 5% phenyl-arylene content, suitable for moderately polar compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/minStarts at a low temperature to separate volatile impurities and ramps up to elute the main compound and any heavier impurities.
Detector Temp 280 °C (FID) or MS Transfer Line at 280°CPrevents condensation of the analyte before detection.

4.3.4 Sample Preparation and Analysis

  • Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like Ethyl Acetate or DCM.

  • Inject 1 µL into the GC system.

  • Acquire the chromatogram. The purity can be calculated based on the relative peak area of the product versus the total area of all peaks. For definitive identification, a Mass Spectrometry (MS) detector is invaluable.

Summary of Methods and Troubleshooting

MethodScalePurityThroughputPrimary Use Case
Flash Chromatography mg to >100 g85-98%HighPost-synthesis cleanup, removal of major impurities.
Preparative HPLC µg to g>99%Low to MediumFinal polishing, production of high-purity standards.
Gas Chromatography µg (analytical)>99.9% (resolution)High (analytical)Purity verification, impurity identification (with MS).

Common Troubleshooting Tips:

  • Peak Tailing (Asymmetric Peaks): In flash chromatography, this can be caused by overloading the column or strong interactions with acidic silica. Adding a small amount of a modifier like triethylamine (0.1%) to the mobile phase can help for basic compounds, though not typically needed for nitriles. In HPLC, ensure the sample solvent is not stronger than the mobile phase.

  • Poor Separation: In flash, use a shallower gradient and a higher silica-to-compound ratio.[14] In HPLC, try a different solvent (Methanol vs. Acetonitrile) or switch to an alternative stationary phase like a Cyano column for different selectivity.[9][10]

  • Low Recovery: The compound may be irreversibly adsorbed to the stationary phase (especially on aggressive silica) or could be volatile and lost during solvent evaporation. Use high-quality silica and remove solvent at reduced temperature and pressure.

Conclusion

The successful purification of this compound is readily achievable through a strategic, multi-step approach. For bulk material, normal-phase flash chromatography provides an efficient primary purification. For applications demanding the highest purity, a subsequent polishing step using reversed-phase or cyano-phase preparative HPLC is recommended. Finally, GC analysis serves as a reliable method for the final verification of purity. By understanding the principles behind each technique and carefully optimizing the parameters as described in these protocols, researchers can consistently obtain high-quality this compound for their drug discovery and development endeavors.

References

  • ResearchGate. Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. [Link]

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  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
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  • ResearchGate. Gas chromatography - mass spectrometric determination of fatty acid methyl esters of four marine cyanobacterial species. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • ResearchGate. QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Wiley Online Library. Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. [Link]

  • Scribd. Notes On Purification of Organic Compound. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Nitrile to Amine Reduction in Methyl 4-cyanobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of nitrile groups in methyl 4-cyanobutanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical transformation. Our goal is to empower you to navigate the complexities of this reaction, ensuring high yields and purity for your target amino esters.

Introduction: The Challenge of Chemoselectivity

The reduction of a nitrile to a primary amine in the presence of an ester, such as in this compound, presents a significant chemoselectivity challenge. Many powerful reducing agents capable of converting nitriles can also readily reduce the ester functionality to an alcohol.[1][2] This guide will explore various methodologies to selectively reduce the nitrile group while preserving the methyl ester, a common requirement in the synthesis of pharmaceutical intermediates and other fine chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reagents for the selective reduction of the nitrile in this compound?

A1: The choice of reagent is critical for achieving high chemoselectivity. Here are some of the most effective options:

  • Catalytic Hydrogenation: This is often the most economical and scalable method for producing primary amines from nitriles.[3]

    • Raney Nickel (Ra-Ni): A highly effective catalyst for nitrile reduction. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia or a base.[3][4]

    • Palladium on Carbon (Pd/C): Another excellent catalyst for this transformation. Similar to Raney Nickel, the addition of ammonia can improve the selectivity for the primary amine.[4]

  • Sodium Borohydride with a Cobalt Catalyst: A combination of sodium borohydride (NaBH₄) and cobalt(II) chloride (CoCl₂) forms cobalt boride in situ, which is an effective system for reducing nitriles to primary amines under mild conditions.[5][6] This system generally does not reduce esters, making it a good choice for your substrate.

  • Borane Reagents: Borane complexes, such as Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), can reduce nitriles.[4] However, boranes can also reduce esters, so careful control of stoichiometry and reaction conditions is necessary.

Q2: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?

A2: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. It occurs when the intermediate imine reacts with the newly formed primary amine.[3] To minimize this:

  • Use of Ammonia: Conducting the hydrogenation in a solution saturated with ammonia (e.g., ethanolic ammonia) is a standard practice. The excess ammonia shifts the equilibrium away from the formation of secondary and tertiary amines.[4]

  • Reaction Conditions: Lower temperatures and higher hydrogen pressures can also favor the formation of the primary amine.[3]

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A3: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that will readily reduce both the nitrile and the ester functional groups.[1][2][7][8] Therefore, it is not a suitable reagent for the selective reduction of the nitrile in this compound if you wish to preserve the ester group. The use of LiAlH₄ would lead to the formation of an amino alcohol.

Q4: What are the safety precautions I should take when working with Raney Nickel?

A4: Raney Nickel is pyrophoric, meaning it can ignite spontaneously in the air when dry.[9] It is typically supplied as a slurry in water or ethanol.[10] Always handle it under an inert atmosphere (e.g., argon or nitrogen) and never allow it to dry out.[9] After the reaction, the catalyst should be carefully filtered and quenched.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the nitrile - Inactive catalyst (catalytic hydrogenation).- Insufficient reducing agent.- Low reaction temperature or pressure.- Use fresh, active catalyst.- Increase the amount of reducing agent (e.g., NaBH₄).- Optimize reaction conditions (increase temperature, pressure).
Formation of significant amounts of secondary/tertiary amines - Reaction of the intermediate imine with the product amine.[3]- Add ammonia or an amine scavenger to the reaction mixture.[4]- Use a higher catalyst loading to ensure rapid reduction of the imine intermediate.- Optimize reaction conditions (lower temperature, higher pressure).[3]
Reduction of the methyl ester group - Use of a non-selective or overly powerful reducing agent (e.g., LiAlH₄, excess borane).[1][2]- Switch to a more chemoselective reducing system like NaBH₄/CoCl₂ or catalytic hydrogenation under controlled conditions.[5][6]- Carefully control the stoichiometry of the reducing agent if using boranes.
Difficult workup and product isolation - Formation of metal salts (from hydride reductions).- Emulsion formation during extraction.- For LiAlH₄-type reductions (if applicable), follow a standard quenching procedure (e.g., Fieser workup).[1][11]- Use brine washes to break emulsions.- Consider an acid-base workup to isolate the amine product.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is a general guideline and should be optimized for your specific derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the this compound derivative (1.0 eq) in a suitable solvent such as methanol or ethanol saturated with ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add Raney Nickel (5-10 wt% of the substrate) as a slurry.[10]

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Keep the catalyst wet with solvent at all times to prevent ignition.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification dissolve Dissolve Substrate in Ammoniacal Alcohol add_catalyst Add Raney Nickel (under inert atmosphere) dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize & Stir purge->pressurize monitor Monitor Reaction pressurize->monitor filter_catalyst Filter Catalyst (Caution: Pyrophoric) monitor->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: Workflow for Catalytic Hydrogenation of Nitrile Ester.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Catalytic Hydrogenation Mechanism:

The catalytic hydrogenation of a nitrile proceeds through the formation of an intermediate imine, which is then further reduced to the primary amine.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine [R-CH=NH] Nitrile->Imine + H₂ (cat.) Amine R-CH₂-NH₂ Imine->Amine + H₂ (cat.) SecondaryAmine (R-CH₂)₂NH (Secondary Amine) Imine->SecondaryAmine + R-CH₂-NH₂ - NH₃

Caption: Nitrile Reduction and Side Reaction Mechanism.

The key to high selectivity for the primary amine is to ensure that the rate of reduction of the imine to the amine is much faster than the rate of reaction of the imine with the amine product.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Reduction of nitriles to primary amines. Chemguide. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications. [Link]

  • Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. ACS Publications. [Link]

  • Studies of the cobalt boride-mediated conversion of nitriles to alcohols. SciMeetings. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]

  • Process for selective nitrile reduction.
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Process for the catalytic hydrogenation of a nitrile.
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]

  • A Novel Reduction of Nitriles to Aldehydes. RSC Publishing. [Link]

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC - NIH. [Link]

  • JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]

  • Nitrile Reduction. Wordpress. [Link]

  • Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ACS Publications. [Link]

  • Borane as a Reducing Agent. YouTube. [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. [Link]

  • The reduction of a nitrile by LiAlH_( 4 ) produes :. Allen. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. [Link]

  • Enzymatic reduction of a nitrile containing compound to the corresponding amine.
  • Chemoselective reduction of nitrile to amine. ResearchGate. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • LAH Reduction of Nitriles to Amines. Scribd. [Link]

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]

  • Preparations and Reactions of Amides and Nitriles. YouTube. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. NIH. [Link]

  • I want to reduce a nitrile-terminated copolymer to amine using sodium borohydride and cobalt chloride. Quora. [Link]

  • Selective reduction of a nitrile to an aldehyde in the presence of an ester?. ResearchGate. [Link]

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Technical Support Center: Synthesis and Purification of Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-cyanobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the highest purity of your final product.

This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its synthesis, while conceptually straightforward, often presents challenges in achieving high purity due to the formation of closely related impurities. This guide will address these common issues in a direct question-and-answer format.

Synthesis Pathway Overview

The most common and industrially relevant synthesis of this compound involves the nucleophilic substitution of a methyl 4-halobutanoate with a cyanide salt, a variant of the Kolbe nitrile synthesis.[2][3] This reaction is typically performed in a polar aprotic solvent.

Synthesis_Pathway Methyl_4_halobutanoate Methyl 4-halobutanoate (X = Cl, Br) Reaction SN2 Reaction Methyl_4_halobutanoate->Reaction Cyanide_Salt Metal Cyanide (NaCN or KCN) Cyanide_Salt->Reaction Product This compound Reaction->Product Major Product Isonitrile Methyl 4-isocyanobutanoate (Byproduct) Reaction->Isonitrile Minor Byproduct

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Reaction & Synthesis

Q1: My reaction is sluggish or incomplete. How can I improve the conversion of methyl 4-chlorobutanoate?

A1: Several factors can influence the reaction rate and conversion:

  • Choice of Halide: Methyl 4-bromobutanoate is more reactive than methyl 4-chlorobutanoate and will typically result in a faster reaction and higher conversion under the same conditions. If you are using the chloro- starting material, consider switching to the bromo- analogue.

  • Solvent: A polar aprotic solvent such as DMSO or DMF is crucial for this SN2 reaction. These solvents effectively solvate the metal cation, leaving the cyanide anion more "naked" and nucleophilic. Ensure your solvent is anhydrous, as water can hydrolyze the cyanide and passivate the nucleophile.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions, such as elimination or hydrolysis. A typical temperature range is 40-60 °C.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially if the solubility of the cyanide salt in the organic solvent is limited. This facilitates the transport of the cyanide anion into the organic phase.[4]

Q2: I've noticed a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?

A2: The most common isomeric byproduct is methyl 4-isocyanobutanoate . This arises from the ambident nature of the cyanide ion (-:C≡N: <-> :C=N:-), which can attack the alkyl halide with either the carbon or the nitrogen atom.

To minimize the formation of the isonitrile:

  • Use Alkali Metal Cyanides: Sodium cyanide (NaCN) or potassium cyanide (KCN) favor the formation of the nitrile (C-attack). In contrast, heavy metal cyanides like silver cyanide (AgCN) tend to favor the formation of the isonitrile (N-attack) due to the more covalent nature of the metal-cyanide bond.[2]

  • Solvent Choice: Polar aprotic solvents like DMSO and DMF, which are excellent for SN2 reactions, also favor the formation of the nitrile product.[2]

Impurity Identification & Removal

Q3: After workup, I see multiple spots on my TLC plate close to my product spot. What are the likely impurities?

A3: Besides the isonitrile byproduct mentioned above, other common impurities include:

  • Unreacted Starting Material: Methyl 4-chlorobutanoate or methyl 4-bromobutanoate.

  • Hydrolysis Product: 4-Cyanobutanoic acid, which can form if the ester group is hydrolyzed during the reaction or workup, especially if basic or acidic conditions are not well-controlled.

  • Solvent Residues: Residual high-boiling solvents like DMF or DMSO from the reaction, or extraction solvents like ethyl acetate.

ImpurityTypical Rf (relative to product)Identification Method
Methyl 4-halobutanoateSlightly higherGC-MS
Methyl 4-isocyanobutanoateVery similarGC-MS, IR (isonitrile stretch ~2150 cm-1)
4-Cyanobutanoic acidLower (more polar)GC-MS (after derivatization), Acid-base extraction

Q4: How do I effectively remove unreacted methyl 4-halobutanoate from my product?

A4: The boiling points of methyl 4-chlorobutanoate (~175 °C) and this compound (~212 °C) are sufficiently different to allow for separation by fractional distillation under reduced pressure . A vacuum distillation setup with a fractionating column is recommended for efficient separation.

Q5: The isonitrile impurity is difficult to remove by distillation. Is there a chemical method to eliminate it?

A5: Yes, isonitriles can be selectively hydrolyzed to the corresponding primary amine (which can be easily removed by an acid wash) and formic acid under acidic conditions. A common procedure involves heating the crude product with dilute hydrochloric acid.[2] The desired nitrile is generally more stable to these conditions, but it's crucial to monitor the reaction to avoid significant hydrolysis of the product as well.

Isonitrile_Removal Crude_Product Crude Product (Nitrile + Isonitrile) Acid_Hydrolysis Dilute HCl, Heat Crude_Product->Acid_Hydrolysis Purified_Nitrile Purified Nitrile Acid_Hydrolysis->Purified_Nitrile Amine_Salt 4-aminobutanoate salt (water soluble) Acid_Hydrolysis->Amine_Salt

Caption: Chemical removal of isonitrile impurity.
Purification & Analysis

Q6: What is a standard workup and purification protocol for this synthesis?

A6: A typical procedure is as follows:

  • Quenching: After the reaction is complete, cool the mixture and quench by pouring it into a large volume of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Washing:

    • Wash the combined organic layers with water to remove the bulk of the reaction solvent (e.g., DMF, DMSO).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any acidic impurities like 4-cyanobutanoic acid.

    • Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: Purify the crude product by vacuum distillation.

Q7: What analytical technique is best for assessing the purity of my final product and identifying unknown impurities?

A7: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.[5][6]

  • Gas Chromatography (GC) will separate the volatile components of your sample, allowing for the quantification of your product and known impurities.

  • Mass Spectrometry (MS) will provide the mass spectrum of each separated component, which can be used to identify unknown impurities by analyzing their fragmentation patterns and comparing them to spectral libraries.

A suggested starting point for a GC-MS method would be:

  • Column: A mid-polarity column, such as a DB-5ms or equivalent.

  • Injection: Split injection.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

  • MS Detection: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • To a solution of sodium cyanide (1.2 eq) in anhydrous DMSO, add methyl 4-bromobutanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless liquid.

Protocol 2: Removal of Isonitrile Impurity
  • To the crude this compound containing the isonitrile impurity, add a 1M solution of hydrochloric acid.

  • Heat the mixture to 40-50 °C with vigorous stirring for 1-2 hours. Monitor the disappearance of the isonitrile by IR spectroscopy (disappearance of the ~2150 cm-1 peak) or GC-MS.

  • Cool the mixture and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • The purified product can be further distilled under vacuum if necessary.

References

  • Sciencemadness Wiki. Kolbe nitrile synthesis. (2024-03-11). Available from: [Link]

  • Filo. Explain method of preparation of nitrile and iso nitrile. (2025-02-06). Available from: [Link]

  • Organic Chemistry Portal. Isonitrile synthesis by dehydration. Available from: [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. Available from: [Link]

  • Aakash Institute. Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry. Available from: [Link]

  • Rickborn, B. et al. Direct Conversion of Nitriles to Alkene “Isonitriles”. PMC. Available from: [Link]

  • Chemistry Steps. Preparation of Nitriles. Available from: [Link]

  • Chemguide. the preparation of nitriles. Available from: [Link]

  • Teachy. Summary of Organic Functions: Nitriles and Isonitriles. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate.
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025-01-19). Available from: [Link]

  • Pinu, F. R. et al. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. ResearchGate. (2025-08-10). Available from: [Link]

  • Chemistry Stack Exchange. Isonitrile to nitrile conversion. (2016-02-14). Available from: [Link]

  • Li, Y. et al. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. (2020-09-01). Available from: [Link]

  • Huda, K. et al. Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. ResearchGate. (2025-08-07). Available from: [Link]

  • Ketha, H. et al. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. Methyl 4-cyano-4-(2-cyano-3-pyridinyl)butanoate. (2025-11-15). Available from: [Link]

  • PubChem. Gamma-Butyrolactone. Available from: [Link]

  • ResearchGate. Synthesis of 5-Cyano-3-(4-Chlorobutanoyl) Indole in 1-Buty-3-Methylimidazolium Chloroaluminate. Available from: [Link]

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Technical Support Center: Ensuring the Stability of Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-cyanobutanoate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. The integrity of your experiments hinges on the stability of your reagents. The primary degradation pathway for this compound is the hydrolysis of its methyl ester group. This guide provides in-depth, field-proven insights and actionable protocols to prevent this unwanted reaction, ensuring the reliability and reproducibility of your results.

Section 1: Understanding the Core Problem: Ester Hydrolysis

FAQ 1: What exactly is ester hydrolysis and why is it a critical issue for this compound?

Ester hydrolysis is a chemical reaction where an ester functional group reacts with water to break down into its constituent carboxylic acid and alcohol.[1][2] For this compound, this means the molecule degrades into 4-cyanobutanoic acid and methanol.

Reaction: this compound + Water ⇌ 4-cyanobutanoic Acid + Methanol

This degradation is a significant concern for several reasons:

  • Loss of Active Reagent: The concentration of your starting material decreases, leading to lower yields or incomplete reactions.

  • Introduction of Impurities: The formation of 4-cyanobutanoic acid and methanol introduces reactive impurities into your experiment. The acidic byproduct can alter the pH of the reaction medium, potentially catalyzing other unwanted side reactions or inactivating sensitive reagents.

  • Compromised Reproducibility: If the extent of hydrolysis varies between experiments, it becomes impossible to achieve consistent and reproducible results.

FAQ 2: What conditions trigger the hydrolysis of the ester group?

While the reaction with pure water is typically very slow, hydrolysis is significantly accelerated by the presence of either an acid or a base catalyst.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, essentially the reverse of the Fischer esterification process used to create esters.[1][4] The presence of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[5] To drive the reaction forward, an excess of water is required.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and is often the more significant concern for reagent stability.[1][4] A hydroxide ion directly attacks the carbonyl carbon.[5] The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[4] This salt is resonance-stabilized and not electrophilic, preventing the reverse reaction from occurring.[3][4] For this reason, base-catalyzed hydrolysis proceeds to completion.[1]

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester Ester (RCOOR') A_Protonated Protonated Ester A_Ester->A_Protonated + H⁺ A_Protonated->A_Ester - H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Tetrahedral->A_Protonated - H₂O A_Products Carboxylic Acid (RCOOH) + Alcohol (R'OH) A_Tetrahedral->A_Products - H⁺ A_Products->A_Tetrahedral + H⁺ B_Ester Ester (RCOOR') B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH⁻ B_CarboxylicAcid Carboxylic Acid B_Tetrahedral->B_CarboxylicAcid - R'O⁻ B_Products Carboxylate Salt (RCOO⁻) + Alcohol (R'OH) B_CarboxylicAcid->B_Products

Fig 1. Contrasting mechanisms of acid- and base-catalyzed ester hydrolysis.

Section 2: Troubleshooting Guide: Is My Reagent Degrading?

Q1: My results are inconsistent. How can I tell if hydrolysis of this compound is the culprit?

Degradation of your starting material is a common cause of experimental irreproducibility. Suspect hydrolysis if you observe the following:

  • Decreased Yields: Reactions consistently yield less product than expected.

  • Unidentified Byproducts: Appearance of unexpected spots on TLC plates or peaks in GC/LC-MS data.

  • pH Fluctuation: The pH of your unbuffered reaction mixture drifts downwards as the acidic hydrolysis product forms.

  • Batch-to-Batch Variability: A new bottle of the reagent works perfectly, while an older, previously opened bottle gives poor results.

Q2: What analytical methods can I use to definitively confirm and quantify hydrolysis?

If you suspect degradation, it is crucial to analytically verify the purity of your reagent. Several methods can be employed, each providing a different piece of the puzzle.

Technique Indication of Hydrolysis Notes & Causality
¹H NMR Appearance of a broad singlet (>10 ppm) for the carboxylic acid proton. Decrease in the integral of the methyl ester singlet (~3.7 ppm).This is a highly definitive method. The carboxylic acid proton is a clear indicator of the hydrolysis product.
FT-IR Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) overlapping the C-H stretches.The presence of the carboxylic acid's hydroxyl group gives a very distinct and broad absorbance band that is absent in the pure ester.
GC-MS / LC-MS A new peak corresponding to the mass of 4-cyanobutanoic acid (127.11 g/mol ). A decrease in the peak area of this compound (127.14 g/mol ).[6]Mass spectrometry provides unambiguous identification of the hydrolysis product by its molecular weight.
Thin-Layer (TLC) Appearance of a new, more polar spot that may streak.The carboxylic acid product is significantly more polar than the parent ester and will have a lower Rf value. Streaking is common for acidic compounds on silica gel.
pH Measurement A solution of the ester in a neutral, non-buffered solvent (e.g., THF/water) shows a pH < 7.The generation of 4-cyanobutanoic acid will acidify the solution, providing a quick but non-specific check.

Section 3: Prevention Protocols and Best Practices

Preventing hydrolysis is overwhelmingly a matter of rigorous control over experimental conditions, especially moisture.

Q3: What are the most critical steps for storing and handling this compound to ensure its long-term stability?

Strict moisture exclusion is the single most important factor. [7] Water is a necessary reactant for hydrolysis, and its presence, even in trace amounts from atmospheric humidity, can lead to slow degradation over time.

  • Receiving and Initial Storage: Upon receipt, inspect the container seal. Store the tightly sealed container in a cool (recommended -20°C), dark, and dry environment.[8] A desiccator cabinet is ideal.

  • Equilibration Before Use: This is a critical, often overlooked step. Before opening, always allow the container to warm to ambient laboratory temperature.[8] Opening a cold vial will cause atmospheric moisture to condense on the cold surfaces of the reagent, introducing water.[8]

  • Use in an Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with dry argon or nitrogen).

  • Dispensing the Reagent: Use a clean, dry syringe or pipette to withdraw the required amount. Avoid scooping with spatulas that may have adsorbed moisture.

  • Resealing and Storage: After dispensing, purge the headspace of the container with a gentle stream of dry argon or nitrogen before tightly resealing.[8] This replaces moist air with a dry, inert gas, significantly extending the shelf life. Place parafilm around the cap for an extra barrier. Return to appropriate cold, dry storage.

Q4: How should I select solvents and design my experimental setup to minimize hydrolysis risk?

Your choice of solvent and reaction conditions is paramount. The goal is to create an anhydrous, pH-neutral environment.

Parameter Recommendation Rationale (The "Why")
Solvents Use high-purity, anhydrous solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂).Minimizes the primary reactant (water) needed for hydrolysis. Avoid protic solvents like methanol or ethanol unless they are rigorously dried, as they can contain water.
pH Control Maintain a neutral pH. Avoid strong acids and bases as reagents or catalysts unless the reaction specifically requires them.[9]Both acids and bases are potent catalysts for hydrolysis.[3] Even seemingly innocuous reagents can be acidic or basic (e.g., amine bases, Lewis acids).
Additives Ensure all additives, catalysts, and other reagents are anhydrous.Contaminants are a common source of unintentional water or acid/base catalysis.
Temperature Perform reactions at the lowest effective temperature.Hydrolysis, like most reactions, has a kinetic barrier. Lowering the temperature slows the rate of this unwanted degradation pathway.
Fig 2. Decision workflow for ensuring reagent integrity.

Section 4: Advanced Considerations

Q5: My application requires an aqueous or protic environment. What are my options?

While challenging, it is not impossible.

  • pH Control: If water is necessary, use a neutral buffer system (e.g., phosphate buffer at pH 7.0) to prevent catalysis from pH extremes.

  • Temperature: Keep the solution cold (e.g., 0-4°C) to minimize the rate of hydrolysis.

  • Minimize Time: Prepare aqueous solutions of this compound immediately before use. Do not store them.

  • Stabilizers: In formulated products, chemical stabilizers can be employed. Carbodiimides, for instance, can scavenge the carboxylic acid product as it forms, preventing it from acting as an autocatalyst.[7]

Q6: Should I be concerned about the hydrolysis of the nitrile group?

Generally, no, not under conditions where you are trying to preserve the ester. The hydrolysis of a nitrile to a carboxylic acid (via an amide intermediate) typically requires much harsher conditions, such as heating under reflux with concentrated acid or base for extended periods.[10][11] Under the mild, anhydrous, and neutral conditions recommended for preventing ester hydrolysis, the nitrile group is very stable.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][4]

  • J&K Scientific LLC. (2025). Ester Hydrolysis. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link][2]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link][3]

  • LookChem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link][7]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link][10]

  • PubChem. (n.d.). This compound. Retrieved from [Link][6]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link][11]

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Purification of "Methyl 4-cyanobutanoate" derivatives from unreacted starting material

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 4-Cyanobutanoate Derivatives

Welcome to the technical support center for the purification of this compound and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges and ensure the integrity of your experimental results.

This compound and its analogues are valuable intermediates in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] Their bifunctional nature, possessing both a nitrile and an ester group, allows for a wide range of chemical transformations.[1] However, the purification of these compounds from unreacted starting materials and reaction byproducts can often be a significant hurdle. This guide provides practical, field-proven insights to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: My final product is contaminated with a non-polar starting material. How can I effectively separate them?

Q: I've performed a reaction to synthesize a this compound derivative, but my crude product is contaminated with a significant amount of a less polar starting material. What's the best approach for purification?

A: This is a common scenario, especially when using starting materials that are significantly less polar than your desired cyanoester product. The polarity difference is the key to a successful separation.

Underlying Principle: Chromatographic separation techniques, such as flash column chromatography, are ideal for separating compounds with different polarities.[2] The stationary phase (typically silica gel) is polar, and a mobile phase (a solvent or solvent mixture) is passed through it. Polar compounds will have a stronger affinity for the stationary phase and move more slowly, while less polar compounds will travel more quickly with the mobile phase.[2][3]

Recommended Protocol: Flash Column Chromatography

  • Solvent System Selection: The first step is to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between your product and the non-polar impurity. Aim for an Rf value of ~0.2-0.3 for your desired compound. A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate and hexanes.

  • Column Packing: Dry pack a column with silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chosen solvent system or a stronger solvent like dichloromethane. Alternatively, you can adsorb the sample onto a small amount of silica gel and load it as a solid.

  • Elution: Begin eluting the column with the selected solvent system. The less polar impurity should elute first, followed by your more polar this compound derivative.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Causality Behind Choices:

  • Silica Gel: Its high polarity makes it effective at retaining polar compounds like cyanoesters.

  • TLC First: This small-scale experiment saves time and resources by predicting the outcome of the larger-scale column chromatography.

  • Minimal Sample Volume: Loading the sample in a small volume ensures a tight band at the start of the chromatography, leading to better separation.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC 1. Select Solvent System (TLC) Pack 2. Pack Column with Silica TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purifying a polar product from a non-polar impurity.

Issue 2: My product and starting material are both highly polar and co-elute in normal-phase chromatography.

Q: I'm struggling to separate my polar this compound derivative from a similarly polar starting material using silica gel chromatography. They always seem to come off the column together. What are my options?

A: This is a challenging but solvable purification problem. When normal-phase chromatography fails to provide adequate separation, you have several alternative strategies to consider.

Option 1: Reverse-Phase Chromatography

  • Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[4] In this setup, more polar compounds will elute faster as they have a higher affinity for the mobile phase.[4] This can sometimes provide the different selectivity needed for your separation.[4]

Option 2: Recrystallization

  • Principle: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[5][6] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution.[7]

  • Key Considerations:

    • Solvent Selection is Crucial: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[5] The impurity should either be very soluble at all temperatures or insoluble even at high temperatures.

    • Patience is Key: Allowing the solution to cool slowly often leads to the formation of larger, purer crystals.[5]

Option 3: Distillation (for liquid products)

  • Principle: If your product and the starting material are both liquids with sufficiently different boiling points, fractional distillation can be an effective purification method. This technique separates liquids based on their volatility.

  • When to Use: This method is most effective when the boiling point difference between your product and the impurity is at least 25 °C.

Troubleshooting Decision Tree:

G Start Polar Product & Polar Impurity Co-elute Is_Solid Is the product a solid? Start->Is_Solid Is_Liquid Is the product a liquid with a different boiling point? Is_Solid->Is_Liquid No_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes_Solid Distill Attempt Fractional Distillation Is_Liquid->Distill Yes_Liquid Reverse_Phase Try Reverse-Phase Chromatography Is_Liquid->Reverse_Phase No_Liquid No_Solid No Yes_Solid Yes No_Liquid No Yes_Liquid Yes

Caption: Decision tree for separating polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter when synthesizing this compound derivatives?

A1: The unreacted starting materials will depend on the specific synthetic route. For instance, in a nucleophilic substitution reaction to introduce the cyano group, you might have unreacted halo-esters (e.g., methyl 4-bromobutanoate).[8] In reactions involving the esterification of 4-cyanobutanoic acid, you may have residual carboxylic acid.

Q2: How can I quickly assess the purity of my this compound derivative after purification?

A2: Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to see if your purified product runs as a single spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of your sample.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.

Q3: My product seems to be degrading on the silica gel column. What can I do?

A3: Some compounds are sensitive to the acidic nature of silica gel.[9] If you suspect your this compound derivative is degrading, you can try the following:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by flushing the column with a solvent mixture containing a small amount of a base, like triethylamine (1-2%), before loading your sample.[10]

  • Use an Alternative Stationary Phase: Alumina is a more basic stationary phase and can be a good alternative for compounds that are sensitive to acid.[11]

Q4: I'm having trouble with my product "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some tips to encourage crystallization:

  • Use a Two-Solvent System: Dissolve your compound in a good solvent at its boiling point, and then add a "poor" solvent (in which the compound is not very soluble) dropwise until the solution becomes cloudy.[12] Then, add a drop or two of the good solvent to make it clear again and allow it to cool slowly.[12]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7]

  • Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.[7]

Q5: Can hydrolysis of the ester or nitrile group be a problem during purification?

A5: Yes, hydrolysis can be a concern, especially under strongly acidic or basic conditions.[13] The ester group can hydrolyze to a carboxylic acid, and the nitrile group can hydrolyze to a carboxylic acid or an amide. To minimize hydrolysis:

  • Avoid Strong Acids and Bases: If possible, use neutral or mildly acidic/basic conditions during workup and purification.

  • Work Quickly: Minimize the time your compound is in contact with aqueous acidic or basic solutions.

  • Use Anhydrous Solvents: When possible, use dry solvents to prevent water-induced hydrolysis.

Data Summary Tables

Table 1: Common Solvents for Chromatography of Cyanoesters

Solvent System (v/v)PolarityTypical Applications
10-30% Ethyl Acetate in HexanesLow to MediumSeparating from non-polar impurities.
50-70% Ethyl Acetate in HexanesMedium to HighFor more polar cyanoester derivatives.
1-5% Methanol in DichloromethaneHighFor very polar derivatives.

Table 2: Troubleshooting Recrystallization Issues

IssuePossible CauseSuggested Solution
No crystals formSolution is not saturated; compound is too soluble.Evaporate some solvent; cool to a lower temperature; add an anti-solvent.
Oiling outCompound is coming out of solution above its melting point.Use a lower boiling point solvent; use a larger volume of solvent; try a two-solvent system.[12]
Poor recoveryCompound is too soluble in the cold solvent.Use a less polar solvent; ensure the solution is thoroughly cooled before filtration.
Impure crystalsSolution cooled too quickly; incorrect solvent.Allow for slow cooling; choose a solvent where the impurity is highly soluble.[5]

References

  • Benchchem. Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography.
  • Google Patents. EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • Sorbent Technologies, Inc. NUCLEODUR® Cyano-Nitrile. (2023-07-27).
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. How to separate amide and nitrile from mixture? (2013-05-31).
  • recrystallization.pdf.
  • Reddit. Purification of strong polar and basic compounds. (2023-01-07).
  • Chemistry LibreTexts. Recrystallization. (2023-01-29).
  • Wikipedia. Recrystallization (chemistry).
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • Chemistry LibreTexts. B. Column Chromatography. (2023-08-29).
  • Recrystallization-1.pdf.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • Chemguide. Hydrolysis of esters.
  • MySkinRecipes. This compound.

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Managing scalability issues in "Methyl 4-cyanobutanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-cyanobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and safe large-scale production of this compound.

Introduction to Scalable Synthesis Routes

The synthesis of this compound on a larger scale typically proceeds through one of two primary routes, each with its own set of challenges and considerations.

Route 1: Nucleophilic Substitution

This common and direct method involves the reaction of a methyl 4-halobutanoate (typically chloro- or bromo-) with an alkali metal cyanide. This is a classic SN2 reaction where the cyanide ion displaces the halide.[1]

Route 2: Fischer Esterification

An alternative approach is the acid-catalyzed esterification of 4-cyanobutanoic acid with methanol.[2] This is a reversible equilibrium-driven reaction.[3]

Below, we will delve into the potential issues associated with scaling up these synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction is giving a low yield. What are the likely causes?

A1: Low yields in this SN2 reaction at scale can stem from several factors:

  • Competing Elimination (E2) Reaction: At elevated temperatures required for the reaction, a competing elimination reaction can occur, leading to the formation of methyl butenoate. This is more prevalent with more sterically hindered halides.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material. Monitoring the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Hydrolysis of Reactant or Product: The presence of water in the reaction mixture can lead to the hydrolysis of the ester functionality in either the starting material or the product, forming 4-halobutanoic acid or 4-cyanobutanoic acid, respectively.[4]

  • Poor Solubility of Cyanide Salt: Inadequate agitation or an inappropriate solvent can lead to poor solubility of the sodium or potassium cyanide, reducing its effective concentration.

Q2: I am observing a significant amount of an impurity with the same mass as my product in the GC-MS analysis of my nucleophilic substitution reaction. What could it be?

A2: This is likely the formation of the isomeric isocyanide (methyl 4-isocyanobutanoate). The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While reaction with alkali metal cyanides like KCN predominantly leads to the nitrile, some isocyanide formation can occur, especially if silver cyanide (AgCN) is used, which has a more covalent character.[5]

Q3: The Fischer esterification of my 4-cyanobutanoic acid is not going to completion. How can I improve the conversion?

A3: Fischer esterification is an equilibrium process.[2] To drive it towards the product, you need to apply Le Chatelier's principle:

  • Use an Excess of Methanol: Using methanol as the solvent provides a large excess of one reactant, shifting the equilibrium to the right.[3]

  • Remove Water: Water is a byproduct, and its removal will push the reaction forward.[3] On a large scale, this is often achieved using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.[6]

  • Sufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[6]

Q4: My reaction mixture from the nucleophilic substitution is turning dark brown upon heating. Should I be concerned?

A4: Yes, significant color change upon heating can indicate decomposition or side reactions. Cyanide reactions can be exothermic, and localized hotspots due to poor mixing on a larger scale can lead to degradation of the starting material or product.[7] It is crucial to ensure efficient stirring and controlled heating.

Troubleshooting Guides

Guide 1: Managing Exothermic Events in Nucleophilic Substitution

The reaction of alkyl halides with cyanide is exothermic and can pose a significant thermal runaway risk, especially at an industrial scale where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7][8]

Problem: Uncontrolled temperature increase during cyanide addition.

Root Causes & Solutions:

Root Cause Explanation Solution
Addition Rate Too High Adding the cyanide solution too quickly can generate heat faster than the reactor's cooling system can remove it.[9]Implement a controlled, slow addition of the cyanide solution. Use a dosing pump for precise control and monitor the internal temperature closely.
Inadequate Cooling The reactor's cooling capacity may be insufficient for the scale of the reaction.Ensure the cooling jacket is operating at maximum efficiency. For highly exothermic reactions, consider a more powerful cooling system or a semi-batch process where the halide is added to the cyanide solution.
Poor Mixing Inadequate agitation can lead to localized "hot spots" where the reaction is more concentrated and generates significant heat.[8]Use an appropriate agitator and speed to ensure homogenous mixing of the reactants. Baffles in the reactor can also improve mixing efficiency.

Experimental Protocol: Thermal Hazard Assessment

Before scaling up, it is essential to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[9] This will provide crucial data on the heat of reaction and the onset temperature for any decomposition reactions.

G cluster_0 Thermal Hazard Assessment Workflow Start Start DSC_Screening Differential Scanning Calorimetry (DSC) Screening RC1_Study Reaction Calorimetry (RC1) Study Data_Analysis Analyze Heat of Reaction & Decomposition Temperature Safe_Parameters Define Safe Operating Parameters Scale_Up Proceed with Scale-Up Redesign Redesign Process

Guide 2: Optimizing Fischer Esterification Work-up and Purification

The work-up and purification of a large-scale Fischer esterification require careful handling to neutralize the acid catalyst and remove impurities.

Problem: Low purity of isolated this compound after work-up.

Root Causes & Solutions:

Root Cause Explanation Solution
Incomplete Acid Neutralization Residual acid catalyst can cause product degradation during distillation.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[10] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Presence of Unreacted 4-Cyanobutanoic Acid The starting carboxylic acid can co-distill with the product if not removed.Perform an extraction with a mild base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble salt.[11]
Water in the Organic Layer Water can lead to hydrolysis of the ester during distillation.After washing, dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before filtration and distillation.[10]
Inadequate Distillation Poor separation during distillation can lead to co-distillation of impurities.Use a fractionating column for the distillation to achieve better separation of components with close boiling points. Perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.

Experimental Protocol: Large-Scale Fischer Esterification Work-up

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a larger vessel containing an equal volume of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralization: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (repeat until no more gas evolves).[10]

    • Water.

    • Brine (saturated NaCl solution) to aid in breaking emulsions and removing water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter.[10]

  • Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under vacuum.

G cluster_1 Fischer Esterification Work-up Reaction_Mixture Reaction Mixture (Ester, Alcohol, Acid, Water) Quench Quench with Water Extraction Extract with Organic Solvent Wash_Bicarb Wash with NaHCO₃ Solution Wash_Water Wash with Water Wash_Brine Wash with Brine Drying Dry over Na₂SO₄ Filtration Filter Concentration Concentrate (Rotovap) Distillation Fractional Distillation (Vacuum) Pure_Product Pure this compound

References

  • The Reaction of Alkyl Halides with Cyanide Ions - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014-11-20). Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Available at: [Link]

  • Fischer Esterification - MIT OpenCourseWare. Available at: [Link]

  • halogenoalkanes (haloalkanes) and cyanide ions - Chemguide. Available at: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025-09-03). Available at: [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023-10-12). Available at: [Link]

    • The Fischer Esterification. Available at: [Link]

  • What happens when alkyl halide reacts with KCN and AgCN? - Quora. (2018-07-29). Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at: [Link]

  • Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate - Google Patents.
  • How does potassium cyanide react with an alkyl halide? - Filo. (2023-09-18). Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Reaction of Alkyl Halide with alc. KCN and alc. AgCN - Chemistry Class 12 - YouTube. (2019-01-08). Available at: [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. Available at: [Link]

  • Fischer Esterification Procedure. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with Methyl 4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalytic reactions involving Methyl 4-Cyanobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning. By understanding the underlying causes of catalyst deactivation, you can enhance the efficiency, reproducibility, and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Issue 1: My hydrogenation of this compound has stalled or is extremely slow. What's the likely cause?

Answer: A stalled or sluggish hydrogenation reaction is a classic symptom of catalyst poisoning. This occurs when impurities or byproducts strongly adsorb to the catalyst's active sites, preventing the substrate from binding and reacting.[1][2][3]

Troubleshooting Steps:

  • Evaluate Feedstock Purity: The primary suspect is often the purity of your starting materials and solvent.

    • Sulfur Compounds: Even trace amounts of sulfur-containing impurities (e.g., thiols, thioethers, thiophenes) in your this compound or solvent can act as potent poisons for common hydrogenation catalysts like Raney® Nickel and Palladium.[4][5][6] These compounds form strong bonds with the metal surface, blocking active sites.[5]

    • Other Poisons: Be aware of other potential poisons, including halides, carbon monoxide, and heavy metal ions.[7][8]

  • Catalyst Handling and Activity:

    • Fresh Catalyst: If possible, run a control reaction with a fresh batch of catalyst to rule out deactivation from improper storage or handling. Raney® Nickel, for instance, can be pyrophoric and lose activity if exposed to air.[9][10]

    • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading might overcome minor poisoning effects, though this is not a solution for significant contamination.

  • Reaction Byproduct Inhibition:

    • The primary amine product of the hydrogenation can sometimes inhibit the reaction, especially with certain catalysts. Additionally, side reactions can lead to the formation of secondary and tertiary amines, which may also act as inhibitors.[11][12][13]

Diagnostic Workflow for Stalled Hydrogenation:

Start Reaction Stalled Check_Purity Analyze Purity of This compound & Solvent (GC-MS, Sulfur Analysis) Start->Check_Purity Test_Fresh_Catalyst Run Control with Fresh Catalyst Start->Test_Fresh_Catalyst Analyze_Byproducts Analyze Reaction Mixture for Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Poison_Identified Poison Identified Check_Purity->Poison_Identified Impurities Found Test_Fresh_Catalyst->Poison_Identified Fresh Catalyst Works Analyze_Byproducts->Poison_Identified Inhibitory Byproducts Found Purify_Reagents Purify Reagents (Distillation, Carbon Treatment) Poison_Identified->Purify_Reagents Feedstock Poisoning Optimize_Conditions Optimize Reaction Conditions (Temperature, Pressure, Solvent) Poison_Identified->Optimize_Conditions Byproduct Inhibition End_Fail Further Investigation Needed Poison_Identified->End_Fail No Obvious Cause End_Success Reaction Successful Purify_Reagents->End_Success Optimize_Conditions->End_Success

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Issue 2: I'm observing the formation of secondary and tertiary amines. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[14][15] It occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction of the nitrile.[14]

Strategies to Enhance Primary Amine Selectivity:

StrategyMechanismKey Considerations
Ammonia Addition Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium towards the desired product.Can complicate downstream processing.
Catalyst Choice Catalysts like Raney Cobalt often show higher selectivity for primary amines compared to Raney Nickel.[12] Certain supported palladium catalysts have also been developed for high primary amine selectivity.[16][17][18]Catalyst screening may be necessary.
Solvent Effects The choice of solvent can influence the reaction pathway. Protic solvents can sometimes favor primary amine formation.[19]Solvent should be inert to reaction conditions.
Reaction Conditions Lower temperatures and higher hydrogen pressures generally favor the direct hydrogenation of the imine intermediate to the primary amine.Optimization is required for each specific substrate-catalyst system.

Experimental Protocol: Screening for Primary Amine Selectivity

  • Setup: Prepare parallel reactors with identical amounts of this compound and solvent.

  • Catalyst Variation: To each reactor, add a different catalyst (e.g., Raney Nickel, Raney Cobalt, Pd/C, Pt/C) at the same molar loading.

  • Condition Variation: For a given catalyst, vary one parameter at a time (e.g., temperature, hydrogen pressure, presence/absence of ammonia).

  • Analysis: Monitor the reaction progress and product distribution by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluation: Compare the selectivity for the primary amine across the different conditions to identify the optimal parameters.

Issue 3: My catalyst seems to deactivate after one or two runs. Can it be regenerated?

Answer: Catalyst deactivation is a common issue, and in some cases, regeneration is possible. The feasibility and method of regeneration depend on the nature of the catalyst and the poison.

Common Deactivation Mechanisms and Regeneration Strategies:

Deactivation MechanismDescriptionRegeneration Protocol
Coking/Fouling Deposition of carbonaceous residues or oligomeric byproducts on the catalyst surface.[11][12]Oxidative Treatment: Controlled oxidation at high temperatures to burn off organic deposits.[20] This is often followed by a reduction step to reactivate the metal.
Sulfur Poisoning Strong chemisorption of sulfur compounds onto the active metal sites.[5][21]High-Temperature Reduction: For some catalysts, treatment with hydrogen at elevated temperatures can desorb some sulfur species.[22] However, severe sulfur poisoning is often irreversible.[20]
Amine Adsorption Strong adsorption of amine products or byproducts can block active sites.[11][12][13]Solvent Washing/Acid Treatment: Washing the catalyst with an appropriate solvent or a dilute acid solution can sometimes remove adsorbed amines.[11]

General Protocol for Catalyst Regeneration (Oxidative Method):

Caution: These procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

  • Solvent Wash: Carefully filter the catalyst from the reaction mixture and wash it thoroughly with a solvent (e.g., ethanol, methanol) to remove any residual reactants and products.

  • Drying: Dry the catalyst under vacuum or in a stream of inert gas at a low temperature.

  • Oxidation: Place the catalyst in a tube furnace and heat it under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂). The temperature program should be ramped up slowly to the target temperature (typically 300-500 °C) to avoid overheating.

  • Reduction: After the oxidation step, purge the system with an inert gas and then switch to a flow of hydrogen gas. Heat the catalyst to reduce the metal oxides back to their active metallic state.

  • Passivation/Storage: After reduction, the catalyst should be carefully cooled under an inert atmosphere and stored appropriately to prevent re-oxidation.

Visualizing the Poisoning and Regeneration Cycle:

Active_Catalyst Active Catalyst Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Reaction with Poisons Regenerated_Catalyst Regenerated Catalyst Poisoned_Catalyst->Regenerated_Catalyst Regeneration (e.g., Oxidation) Regenerated_Catalyst->Active_Catalyst Re-activation (e.g., Reduction)

Caption: The cycle of catalyst poisoning and regeneration.

References

  • Benchchem. Mitigating sulfur poisoning of nickel-yttrium catalysts.
  • Wikipedia. Catalyst poisoning.
  • University of Saskatchewan. Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. - HARVEST (uSask).
  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • ResearchGate. Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process | Request PDF.
  • OSTI.GOV. Effect of organic sulphur compounds on the selectivity of catalysts in hydrofining of pyrolytic gasoline (Journal Article).
  • Google Patents. US20130316893A1 - Method for regenerating and hydrogenation catalyst.
  • MDPI. Catalyst Deactivation, Poisoning and Regeneration.
  • MDPI. Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions.
  • The Royal Society of Chemistry. Sulfur Resilient Nickel based Catalysts for Steam Reforming of Jet Fuel.
  • Grokipedia. Catalyst poisoning.
  • ResearchGate. Poisoned catalyst regeneration using the high-temperature oxidation...
  • Google Patents. US4634515A - Nickel adsorbent for sulfur removal from hydrocarbon feeds.
  • NIH. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • ResearchGate. Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Energy → Sustainability Directory. Catalyst Poisoning → Term.
  • Chemistry Stack Exchange. How does a catalytic poison reduce a catalyst's activity? (2014).
  • Catalysis Science & Technology (RSC Publishing). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.
  • Green Chemistry (RSC Publishing). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. (2024).
  • RSC Publishing. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions.
  • SciSpace. Poisoning and deactivation of palladium catalysts.
  • MDPI. Catalysts Deactivation, Poisoning and Regeneration.
  • CoLab. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst.
  • PubMed. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. (2022).
  • Benchchem. troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • YouTube. (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. (2021).
  • ResearchGate. Hydrogenation of dinitriles over Raney ® -Ni catalyst | Download Table.
  • ResearchGate. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO 2 -Supported Palladium Catalyst under Continuous-Flow Conditions.
  • ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
  • Wikipedia. Nitrile reduction.
  • ResearchGate. (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
  • New Journal of Chemistry (RSC Publishing). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition.
  • Wordpress. Nitrile Reduction.
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  • Nanoscale (RSC Publishing). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst.
  • Chemguide. reduction of nitriles.
  • MDPI. Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters.
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  • MDPI. A Cu-SiO 2 Catalyst for Highly Efficient Hydrogenation of Methyl Formate to Methanol. (2023).
  • ResearchGate. (PDF) Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters.
  • PMC - NIH. Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts.

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Validation & Comparative

A Comparative Guide to the Synthesis and Validation of Aliphatic Amino Acids: 5-Aminovaleric Acid from Methyl 4-cyanobutanoate vs. 4-Aminobutanoic Acid from Diethyl Cyanomalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two synthetic pathways for producing valuable aliphatic amino acids, compounds of significant interest to researchers, scientists, and drug development professionals. We will explore the synthesis of 5-aminovaleric acid, a precursor for nylon-5, from methyl 4-cyanobutanoate.[1] As a point of comparison, we will detail the synthesis of the structurally similar and neurologically significant neurotransmitter, 4-aminobutanoic acid (GABA), from diethyl cyanomalonate.[2][3] This guide will dissect the causality behind the experimental choices, provide self-validating protocols, and present a comprehensive framework for the robust validation of the synthesized compounds.

Introduction: The Versatility of Aliphatic Amino Acids

Aliphatic amino acids are fundamental building blocks in both biological systems and industrial applications. Their bifunctional nature, possessing both an amine and a carboxylic acid group, makes them invaluable precursors for a wide array of chemical transformations. 5-aminovaleric acid, for instance, is a key monomer in the production of polyamides like nylon-5, offering a bio-based alternative to traditional petroleum-derived polymers.[4][5] On the other hand, 4-aminobutanoic acid, or GABA, is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives are crucial in the treatment of various neurological disorders.[3] The efficient and reliable synthesis of these compounds is therefore of paramount importance.

This guide will compare a linear synthesis starting from a bifunctional nitrile-ester with a convergent approach utilizing a malonic ester derivative, highlighting the strategic differences in precursor selection and synthetic design.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of both 5-aminovaleric acid and GABA from their respective precursors involves a multi-step process. The following sections provide a detailed examination of each synthetic route, including the rationale for the chosen reagents and conditions.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Synthesis of 5-Aminovaleric Acid cluster_1 Synthesis of 4-Aminobutanoic Acid (GABA) A1 This compound B1 Methyl 5-aminopentanoate A1->B1 Catalytic Hydrogenation (e.g., H2, Raney Ni or Pd/C) C1 5-Aminovaleric Acid B1->C1 Ester Hydrolysis (e.g., NaOH, H2O, then H+) A2 Diethyl Cyanomalonate B2 Diethyl 2-cyano-3-oxosuccinate A2->B2 Alkylation (e.g., Ethyl bromoacetate, NaOEt) C2 Ethyl 2-cyano-3-oxobutanoate B2->C2 De-ethoxycarbonylation (e.g., H2O, heat) D2 Ethyl 4-amino-2-cyanobutanoate C2->D2 Nitrile Reduction (e.g., NaBH4, CoCl2) E2 4-Aminobutanoic Acid (GABA) D2->E2 Hydrolysis & Decarboxylation (e.g., HCl, H2O, heat)

Caption: Comparative synthetic pathways for 5-aminovaleric acid and GABA.

Synthesis of 5-Aminovaleric Acid from this compound

This synthesis is a straightforward two-step process that leverages the differential reactivity of the nitrile and ester functional groups.

Step 1: Catalytic Hydrogenation of this compound

The first step involves the selective reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency and atom economy.

  • Rationale for Catalyst Selection: Raney Nickel (Raney Ni) and Palladium on Carbon (Pd/C) are commonly employed catalysts for nitrile reduction.[6] Raney Ni is often chosen for its high activity and cost-effectiveness. Pd/C can also be effective, particularly under milder conditions. The choice of catalyst can influence the reaction conditions required and the potential for side reactions. For instance, over-reduction of the ester group is a potential side reaction, though it typically requires harsher conditions than nitrile reduction.[7][8]

Step 2: Hydrolysis of Methyl 5-aminopentanoate

The second step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Rationale for Hydrolysis Conditions: Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process, driving the reaction to completion.[9] The use of sodium hydroxide followed by an acidic workup to protonate the carboxylate salt is a standard and reliable procedure. Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products.[10]

Synthesis of 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate

This synthesis follows a more convergent approach, building the carbon skeleton through alkylation followed by a series of functional group transformations.[2][3]

Step 1: Alkylation of Diethyl Cyanomalonate

The synthesis begins with the alkylation of diethyl cyanomalonate with ethyl bromoacetate. The methylene group in diethyl cyanomalonate is acidic due to the presence of two electron-withdrawing groups (cyano and two ester groups), allowing for deprotonation by a suitable base to form a nucleophilic enolate.

  • Rationale for Reagent Selection: Sodium ethoxide is a common base used for this transformation, as it is compatible with the ethyl ester groups. Ethyl bromoacetate serves as the electrophile to introduce the additional two-carbon unit required for the GABA backbone.

Step 2: De-ethoxycarbonylation

The resulting tetra-functionalized intermediate undergoes de-ethoxycarbonylation upon heating in an aqueous medium. This step simplifies the molecule by removing one of the ester groups.

Step 3: Nitrile Reduction

Similar to the synthesis of 5-aminovaleric acid, the nitrile group is reduced to a primary amine. A common method for this transformation in the presence of other reducible functional groups is the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst.[6]

Step 4: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the remaining ester group and decarboxylation of the resulting β-keto acid under acidic conditions to yield GABA.

Comparative Performance Analysis

The choice of a synthetic route is often dictated by factors such as yield, purity, cost of starting materials, and ease of execution. The following table provides a comparative summary of the two synthetic pathways.

ParameterSynthesis of 5-Aminovaleric AcidSynthesis of 4-Aminobutanoic Acid (GABA)
Starting Material This compoundDiethyl Cyanomalonate & Ethyl Bromoacetate
Number of Steps 24
Overall Yield (Estimated) 70-85%40-60%
Key Transformations Catalytic Hydrogenation, Ester HydrolysisAlkylation, De-ethoxycarbonylation, Nitrile Reduction, Hydrolysis & Decarboxylation
Potential By-products Secondary amines from nitrile reduction, incomplete hydrolysis productsProducts of self-condensation, incompletely reacted intermediates
Purification Strategy Crystallization, Ion-exchange chromatographyColumn chromatography, Crystallization
Advantages Shorter route, higher overall yield, readily available starting materialConvergent approach, allows for greater structural diversity through different alkylating agents
Disadvantages Potential for over-reduction with some catalystsLonger route, lower overall yield, more complex purification

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and validation of the target compounds.

Synthesis of 5-Aminovaleric Acid

Step 1: Synthesis of Methyl 5-aminopentanoate

  • In a high-pressure reactor, dissolve this compound (1 eq.) in methanol.

  • Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).

  • Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 80-100 °C.

  • Maintain the reaction under vigorous stirring for 4-6 hours, monitoring the reaction progress by GC-MS.

  • After completion, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl 5-aminopentanoate.

Step 2: Synthesis of 5-Aminovaleric Acid

  • Dissolve the crude methyl 5-aminopentanoate in a 1:1 mixture of water and methanol.

  • Add sodium hydroxide (1.5 eq.) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 6-7 with concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure to obtain a solid residue.

  • Recrystallize the crude product from a water/ethanol mixture to yield pure 5-aminovaleric acid.

Synthesis of 4-Aminobutanoic Acid (GABA)

Step 1-4: Synthesis of GABA

A detailed, multi-step synthesis of GABA from diethyl cyanomalonate has been described in the literature.[2][3] The process involves the initial alkylation with ethyl bromoacetate, followed by de-ethoxycarbonylation, nitrile reduction, and final hydrolysis and decarboxylation.

Validation of Synthesized Compounds

The identity, purity, and yield of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

Diagram of Compound Validation Workflow

Validation_Workflow cluster_Identity Identity cluster_Purity Purity Start Synthesized Compound (Crude Product) Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Identity Identity Confirmation Purification->Identity Purity Purity Assessment Purification->Purity Yield Yield Calculation Identity->Yield NMR 1H & 13C NMR Spectroscopy Identity->NMR MS Mass Spectrometry (MS) Identity->MS Purity->Yield HPLC High-Performance Liquid Chromatography (HPLC) Purity->HPLC NMR_Purity Quantitative NMR (qNMR) Purity->NMR_Purity Final Validated Compound Yield->Final

Caption: A generalized workflow for the validation of synthesized compounds.

Validation Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O for amino acids).

  • ¹H NMR Analysis:

    • 5-Aminovaleric Acid: Expect characteristic peaks for the three methylene groups, with distinct chemical shifts due to their proximity to the amine and carboxylic acid groups.

    • GABA: Expect signals for the three methylene groups, again with characteristic splitting patterns and chemical shifts. The integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR Analysis:

    • 5-Aminovaleric Acid: Expect five distinct carbon signals corresponding to the carboxylic acid carbon, and the four methylene carbons.

    • GABA: Expect four distinct carbon signals for the carboxylic acid and three methylene carbons. The chemical shifts will confirm the carbon skeleton.[11][12]

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Analysis: Use electrospray ionization (ESI) in positive ion mode.

    • 5-Aminovaleric Acid: Expect to observe the protonated molecule [M+H]⁺ at m/z corresponding to its molecular weight (118.08).[13][14]

    • GABA: Expect to observe the protonated molecule [M+H]⁺ at m/z corresponding to its molecular weight (104.07).[15]

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the synthesized compound and quantify any impurities.

  • Methodology:

    • Column: A reverse-phase C18 column is commonly used for amino acid analysis.[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.[16]

    • Detection: UV detection can be used, although many amino acids have poor chromophores. Derivatization with reagents like o-phthaldialdehyde (OPA) followed by fluorescence detection provides much higher sensitivity and is a common practice.[16][17]

  • Data Analysis: The purity is determined by the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Conclusion: A Strategic Choice in Synthesis

This guide has provided a comprehensive comparison of two distinct synthetic strategies for the preparation of valuable aliphatic amino acids. The synthesis of 5-aminovaleric acid from this compound offers a more direct and higher-yielding route, making it suitable for large-scale production where efficiency is paramount. In contrast, the synthesis of GABA from diethyl cyanomalonate, while more complex, provides a versatile platform for generating a wider range of substituted amino acids by varying the initial alkylating agent, a feature highly desirable in drug discovery and development.

The ultimate choice of synthetic pathway will depend on the specific goals of the researcher, including the desired scale of synthesis, the need for structural diversity, and the availability of starting materials. Regardless of the chosen route, the rigorous validation of the final compound using a combination of spectroscopic and chromatographic techniques, as outlined in this guide, is essential to ensure the integrity of the research and the quality of the final product.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of Methyl 4-cyanobutanoate and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility of Methyl 4-cyanobutanoate and the Imperative of Spectroscopic Verification

This compound stands as a versatile bifunctional molecule, possessing both a nitrile and a methyl ester group. This unique structural arrangement opens avenues for a diverse array of chemical transformations, making it a valuable starting material in the synthesis of various organic intermediates. The selective reaction at either the nitrile or the ester functionality allows for the targeted synthesis of compounds such as amino acids, carboxylic acids, and complex ketones.

Given the potential for multiple reaction pathways, the rigorous characterization of reaction products is paramount to ensure the desired chemical transformation has occurred and to assess the purity of the synthesized material. This guide provides a comprehensive comparison of the spectroscopic signatures (NMR, IR, and MS) of this compound and its principal reaction products. By understanding the distinct spectral changes associated with each transformation, researchers can confidently monitor their reactions, identify products, and troubleshoot synthetic challenges. This guide is structured to provide not just data, but the underlying logic of spectroscopic interpretation in the context of common reactions of this compound.

Reaction Pathways of this compound: A Spectroscopic Roadmap

The following diagram illustrates the primary reaction pathways for this compound that will be discussed in this guide. Each transformation results in a distinct molecule with a unique spectroscopic fingerprint.

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction This compound This compound 4-Cyanobutanoic Acid 4-Cyanobutanoic Acid This compound->4-Cyanobutanoic Acid H₃O⁺ / Δ or OH⁻, H₃O⁺ Methyl 5-aminopentanoate Methyl 5-aminopentanoate This compound->Methyl 5-aminopentanoate 1. LiAlH₄, THF 2. H₂O Tertiary Alcohol Tertiary Alcohol This compound->Tertiary Alcohol 1. 2 eq. R-MgBr, Et₂O 2. H₃O⁺

Caption: Key reaction pathways of this compound.

Part 1: Spectroscopic Characterization of this compound (Starting Material)

A thorough understanding of the spectroscopic features of the starting material is the foundation for analyzing any chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR: The carbon NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule.

¹H NMR Assignment ¹³C NMR Assignment
~3.67 ppm (s, 3H)-OCH₃~173 ppmC=O (ester)
~2.48 ppm (t, 2H)-CH₂-C≡N~119 ppm-C≡N
~2.40 ppm (t, 2H)-CH₂-C=O~52 ppm-OCH₃
~1.95 ppm (p, 2H)-CH₂-CH₂-CH₂-~30 ppm-CH₂-C=O
~23 ppm-CH₂-CH₂-C≡N
~16 ppm-CH₂-C≡N

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of this compound prominently displays the characteristic absorption bands for both the nitrile and the ester functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~2950C-H (alkane)Stretching
~2250-C≡N (nitrile)Stretching
~1735C=O (ester)Stretching
~1200C-O (ester)Stretching
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

m/z Fragment Ion Interpretation
127[M]⁺Molecular Ion
96[M - OCH₃]⁺Loss of the methoxy group
87[M - C₂H₄]⁺McLafferty rearrangement
59[COOCH₃]⁺Fragment corresponding to the methyl ester group

Part 2: Comparative Spectroscopic Analysis of Reaction Products

This section details the expected spectroscopic changes upon the transformation of this compound into its primary reaction products.

Reaction 1: Hydrolysis to 4-Cyanobutanoic Acid

The hydrolysis of the methyl ester to a carboxylic acid is a common transformation, typically carried out under acidic or basic conditions.

Hydrolysis_Workflow cluster_procedure Hydrolysis Protocol Start Start Dissolve Ester Dissolve this compound in aq. NaOH Start->Dissolve Ester Reflux Reflux the mixture Dissolve Ester->Reflux Cool Cool to room temperature Reflux->Cool Acidify Acidify with HCl (aq) Cool->Acidify Extract Extract with organic solvent Acidify->Extract Dry & Evaporate Dry over Na₂SO₄ and evaporate Extract->Dry & Evaporate Product 4-Cyanobutanoic Acid Dry & Evaporate->Product

Caption: A typical workflow for the hydrolysis of this compound.

Spectroscopic Technique This compound (Starting Material) 4-Cyanobutanoic Acid (Product) Key Diagnostic Changes
¹H NMR Singlet at ~3.67 ppm (-OCH₃)Broad singlet from ~10-12 ppm (-COOH)Disappearance of the sharp methyl singlet and appearance of a broad, downfield carboxylic acid proton signal.
¹³C NMR Signal at ~52 ppm (-OCH₃)Signal at ~179 ppm (C=O, acid)Shift of the carbonyl carbon signal downfield and disappearance of the methoxy carbon signal.
IR Strong C=O stretch at ~1735 cm⁻¹, C-O stretch at ~1200 cm⁻¹Broad O-H stretch from ~2500-3300 cm⁻¹, C=O stretch at ~1710 cm⁻¹Appearance of a very broad O-H band and a shift of the C=O stretch to a lower wavenumber. Disappearance of the ester C-O stretch.
MS M⁺ at m/z 127M⁺ at m/z 113A decrease in the molecular ion peak by 14 mass units, corresponding to the loss of a CH₂ group (net change from -COOCH₃ to -COOH).
Reaction 2: Reduction of the Nitrile to Methyl 5-aminopentanoate

The reduction of the nitrile group to a primary amine is a synthetically useful transformation, often achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Reduction_Workflow cluster_procedure Reduction Protocol Start Start Add LAH Suspend LiAlH₄ in anhydrous THF Start->Add LAH Add Ester Add this compound dropwise at 0°C Add LAH->Add Ester Reflux Warm to room temperature and then reflux Add Ester->Reflux Quench Carefully quench with H₂O and NaOH (aq) Reflux->Quench Filter & Extract Filter and extract the aqueous layer Quench->Filter & Extract Dry & Evaporate Dry over Na₂SO₄ and evaporate Filter & Extract->Dry & Evaporate Product Methyl 5-aminopentanoate Dry & Evaporate->Product

Caption: A typical workflow for the reduction of this compound.

Spectroscopic Technique This compound (Starting Material) Methyl 5-aminopentanoate (Product) Key Diagnostic Changes
¹H NMR Triplet at ~2.48 ppm (-CH₂-C≡N)Triplet at ~2.7 ppm (-CH₂-NH₂), broad singlet for -NH₂ protonsDisappearance of the signal for the protons adjacent to the nitrile and the appearance of a new signal for the protons adjacent to the amine. The -NH₂ protons may be exchangeable with D₂O.
¹³C NMR Signal at ~119 ppm (-C≡N), signal at ~16 ppm (-CH₂-C≡N)Signal at ~42 ppm (-CH₂-NH₂)Disappearance of the nitrile carbon signal and the appearance of a new upfield signal for the carbon attached to the nitrogen.
IR Sharp, medium -C≡N stretch at ~2250 cm⁻¹Two N-H stretching bands (for a primary amine) around 3300-3400 cm⁻¹, N-H bending vibration around 1600 cm⁻¹Disappearance of the characteristic nitrile stretch and the appearance of N-H stretching and bending vibrations.
MS M⁺ at m/z 127M⁺ at m/z 131An increase in the molecular ion peak by 4 mass units, corresponding to the addition of four hydrogen atoms. A prominent fragment is often observed from the cleavage alpha to the nitrogen atom.
Reaction 3: Grignard Reaction to form a Tertiary Alcohol

The reaction of this compound with a Grignard reagent is expected to proceed at the more electrophilic ester carbonyl. Two equivalents of the Grignard reagent will add to form a tertiary alcohol.

Grignard_Workflow cluster_procedure Grignard Reaction Protocol Start Start Prepare Grignard Prepare Grignard reagent (e.g., MeMgBr) in anhydrous ether Start->Prepare Grignard Add Ester Add this compound dropwise at 0°C Prepare Grignard->Add Ester Stir Stir at room temperature Add Ester->Stir Quench Quench with saturated NH₄Cl (aq) Stir->Quench Extract Extract with ether Quench->Extract Dry & Evaporate Dry over MgSO₄ and evaporate Extract->Dry & Evaporate Product Tertiary Alcohol Dry & Evaporate->Product

Caption: A typical workflow for the Grignard reaction with this compound.

Spectroscopic Technique This compound (Starting Material) Tertiary Alcohol Product (e.g., with MeMgBr) Key Diagnostic Changes
¹H NMR Singlet at ~3.67 ppm (-OCH₃)Disappearance of the -OCH₃ signal. Appearance of a singlet for the two new methyl groups (if MeMgBr is used) and a broad singlet for the -OH proton.Disappearance of the methoxy singlet is a key indicator. The appearance of signals corresponding to the added Grignard reagent is also crucial. The -OH proton is exchangeable with D₂O.
¹³C NMR Signal at ~173 ppm (C=O, ester), signal at ~52 ppm (-OCH₃)Disappearance of the ester carbonyl and methoxy signals. Appearance of a new signal around 70 ppm for the quaternary carbon bearing the -OH group.The disappearance of the ester carbonyl and methoxy carbons and the appearance of the alcohol carbon are definitive.
IR Strong C=O stretch at ~1735 cm⁻¹Broad O-H stretch around 3200-3600 cm⁻¹. Disappearance of the C=O stretch.The most significant change is the disappearance of the strong carbonyl absorption and the appearance of a broad hydroxyl band.
MS M⁺ at m/z 127Molecular ion may be weak or absent. A prominent peak corresponding to the loss of a water molecule ([M-18]⁺) is often observed.The fragmentation pattern will be dominated by the loss of water and cleavage adjacent to the alcohol.

Part 3: Alternative and Advanced Analytical Approaches

While NMR, IR, and MS are the workhorses of organic structure elucidation, other techniques can provide valuable, often quantitative, insights into reaction progress.

Quantitative NMR (qNMR) for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of reactants, intermediates, and products directly from the NMR spectrum without the need for compound-specific response factors. By integrating the signals of known concentration standards with the signals of the species of interest, a precise quantification can be achieved. This is particularly useful for:

  • Determining reaction kinetics: By taking time-course NMR samples, the rate of disappearance of the starting material and the appearance of the product can be accurately measured.

  • Assessing reaction completion: qNMR can provide a definitive measure of the conversion of the starting material.

  • Quantifying product purity: The purity of the final product can be determined by comparing the integral of the product signals to those of a known standard.

For the reactions of this compound, qNMR can be employed to monitor the disappearance of the methyl ester singlet in the hydrolysis reaction or the nitrile-adjacent methylene protons in the reduction reaction.

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

In-situ ATR-FTIR spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs in the reaction vessel. An ATR probe is inserted directly into the reaction mixture, and IR spectra are collected at regular intervals. This provides a continuous "molecular movie" of the reaction, allowing for the observation of:

  • Reaction initiation and progression: The disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.

  • Detection of transient intermediates: In some cases, short-lived intermediates that may not be observable by traditional offline analysis can be detected.

  • Optimization of reaction conditions: The effect of changes in temperature, pressure, or reagent addition rate on the reaction progress can be immediately assessed.

For the reactions of this compound, ATR-FTIR is particularly well-suited for monitoring the disappearance of the strong C≡N stretch during the reduction or the C=O stretch during the Grignard reaction.

Conclusion: An Integrated Spectroscopic Approach for Confident Compound Characterization

The successful synthesis and development of novel chemical entities rely on the accurate and unambiguous characterization of their molecular structure. For a versatile starting material like this compound, a multi-technique spectroscopic approach is not just beneficial, but essential. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can build a comprehensive and self-validating picture of their reaction outcomes. Furthermore, the integration of advanced techniques like qNMR and in-situ ATR-FTIR provides a deeper understanding of reaction dynamics and enables more efficient process optimization. This guide serves as a foundational reference for the spectroscopic analysis of this compound and its derivatives, empowering researchers to navigate their synthetic endeavors with greater confidence and precision.

A Comparative Guide to Cyanating Agents in the Synthesis of Methyl 4-Cyanobutanoate: A Versatile Intermediate for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic incorporation of the nitrile functional group remains a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. While a diverse arsenal of cyanating agents is available, their selection is a critical decision dictated by factors of yield, safety, substrate compatibility, and reaction conditions. This guide provides a comprehensive comparative analysis of common cyanating agents, framed within the context of synthesizing a valuable bifunctional building block: Methyl 4-cyanobutanoate.

Contrary to a potential misconception of this compound as a cyanating agent itself, it is, in fact, a highly versatile synthetic intermediate.[1] Its value lies in the presence of both a nitrile and an ester group, offering orthogonal reactivity for subsequent molecular elaboration.[1] This guide will, therefore, explore the comparative efficiencies of various cyanating agents in producing this compound and subsequently highlight its utility in advanced synthesis.

The Landscape of Cyanating Agents: A Comparative Overview

The introduction of a cyanide moiety is a pivotal C-C bond-forming reaction.[2] The choice of the cyanide source is paramount and can significantly influence the reaction's success. We will consider three main classes of cyanating agents: traditional alkali metal cyanides, silylated reagents, and cyanohydrins, each with distinct advantages and disadvantages.

Table 1: Comparative Performance of Cyanating Agents in the Synthesis of Alkyl Nitriles
Cyanating AgentTypical Yield Range (%)Reaction ConditionsSafety ConsiderationsKey Characteristics
Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) 70-95Polar aprotic solvents (e.g., DMSO, DMF); often requires elevated temperatures.[3][4]Highly toxic solids; release of lethal hydrogen cyanide (HCN) gas upon contact with acid.[5][6] Requires stringent handling protocols.[7]Cost-effective and readily available.[3] NaCN is often slightly more soluble than KCN in organic solvents.[3]
Trimethylsilyl Cyanide (TMSCN) 85-98Aprotic solvents; often requires Lewis acid or base catalysis.Volatile and toxic liquid; moisture-sensitive, hydrolyzes to release HCN. Requires anhydrous conditions.High reactivity and often provides cleaner reactions with fewer side products.
Acetone Cyanohydrin 75-95Base catalysis; can be used in aqueous or protic solvents.Toxic liquid; can decompose to release HCN, particularly with heat or base. Considered a safer alternative to HCN gas.Serves as a convenient in-situ source of HCN.

Synthesis of this compound: A Comparative Workflow

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction on a suitable 4-halobutanoate precursor. The choice of cyanating agent directly impacts the reaction protocol and work-up procedure. Below, we present comparative experimental workflows for the synthesis of this compound using Sodium Cyanide and Trimethylsilyl Cyanide.

Experimental Workflow: Synthesis of this compound

cluster_0 Route A: Using Sodium Cyanide cluster_1 Route B: Using Trimethylsilyl Cyanide a_start Methyl 4-bromobutanoate in DMSO a_reagent Add NaCN a_start->a_reagent a_reaction Heat at 80-100 °C a_reagent->a_reaction a_workup Aqueous Workup & Extraction a_reaction->a_workup a_product This compound a_workup->a_product b_start Methyl 4-bromobutanoate in THF b_reagent Add TMSCN & Lewis Acid Catalyst (e.g., ZnCl₂) b_start->b_reagent b_reaction Stir at Room Temperature b_reagent->b_reaction b_workup Quench with NaHCO₃ & Extraction b_reaction->b_workup b_product This compound b_workup->b_product

Caption: Comparative workflows for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Sodium Cyanide
  • Reaction Setup: In a well-ventilated fume hood, a solution of methyl 4-bromobutanoate (1.0 eq) in dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reagent Addition: Sodium cyanide (1.2 eq) is carefully added portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction mixture is heated to 80-100 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis of this compound using Trimethylsilyl Cyanide
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 4-bromobutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Catalyst and Reagent Addition: A catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1 eq) is added, followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq) at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC or GC analysis.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography to afford this compound.

The Versatility of this compound in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its ester and nitrile functionalities. This allows for selective transformations, making it a valuable precursor for a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Reaction Pathways of this compound

start This compound reduction Reduction of Nitrile (e.g., H₂/Raney Ni) start->reduction hydrolysis_ester Ester Hydrolysis (e.g., LiOH, H₂O) start->hydrolysis_ester hydrolysis_nitrile Nitrile Hydrolysis (e.g., H₂SO₄, H₂O) start->hydrolysis_nitrile grignard Grignard Reaction with Ester (e.g., 2 eq. RMgBr) start->grignard product1 Methyl 5-aminopentanoate reduction->product1 product2 4-Cyanobutanoic acid hydrolysis_ester->product2 product3 Glutaric acid hydrolysis_nitrile->product3 product4 Tertiary Alcohol grignard->product4

Caption: Key transformations of this compound.

Safety and Handling of Cyanating Agents

The use of cyanating agents necessitates strict adherence to safety protocols due to their high toxicity.[5][6] All manipulations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn.[6][7] It is crucial to avoid the mixing of cyanide salts with acids, as this will liberate highly toxic hydrogen cyanide gas.[7] A designated waste stream for cyanide-containing materials must be established prior to commencing any experimental work.[6]

Conclusion

While not a cyanating agent itself, this compound is a prime example of a valuable synthetic intermediate whose efficient synthesis relies on the judicious selection of an appropriate cyanide source. Traditional alkali metal cyanides offer a cost-effective route, albeit with significant safety considerations. Trimethylsilyl cyanide, while more expensive and moisture-sensitive, often provides higher yields under milder conditions. The choice between these and other cyanating agents will ultimately depend on the specific requirements of the synthesis, available laboratory infrastructure, and the scale of the reaction. The subsequent utility of this compound in constructing more complex molecular architectures underscores the importance of mastering the fundamental chemistry of cyanation.

References

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  • RSC Publishing. (n.d.). Application of combined cyanide sources in cyanation reactions. Retrieved from [Link]

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  • 911Metallurgist. (2016). Compare NaCN Sodium Cyanide VS KCN Potassium Cyanide. Retrieved from [Link]

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A Strategic Guide to Alternatives for Methyl 4-Cyanobutanoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-cyanobutanoate is a versatile bifunctional molecule, serving as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a nitrile and a methyl ester, allows for a range of transformations, most notably as a precursor for 5-aminopentanoic acid derivatives and piperidine scaffolds.[1][2] However, reliance on a single building block can limit synthetic flexibility, introduce cost inefficiencies, or present challenges in complex, multi-step syntheses.

This guide provides an in-depth comparison of alternative reagents and synthetic strategies for the key transformations typically achieved with this compound. We will explore these alternatives through the lens of reaction efficiency, functional group tolerance, cost-effectiveness, and strategic advantages, supported by experimental data and detailed protocols.

Transformation 1: Synthesis of ω-Amino Esters via Nitrile Reduction

The reduction of the nitrile group in this compound to a primary amine is a cornerstone transformation, yielding methyl 5-aminopentanoate, a non-proteinogenic amino acid building block. This reaction is fundamental for incorporating a C5 spacer into target molecules.

The Benchmark: Reduction of this compound

The conversion of the nitrile to a primary amine is typically accomplished via two main routes: stoichiometric reduction with metal hydrides or catalytic hydrogenation.

  • Stoichiometric Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the complete reduction of nitriles to primary amines and are often used in laboratory settings for their high yields.[3][4][5] The reaction proceeds via nucleophilic addition of hydride to the electrophilic nitrile carbon.[5]

  • Catalytic Hydrogenation: This is the most economical and widely used industrial method.[6] It typically employs catalysts like Raney nickel, palladium, or platinum under hydrogen pressure.[3][4] The choice of catalyst, solvent, and conditions is critical to prevent the formation of secondary and tertiary amine byproducts.[6]

G cluster_main Nitrile Reduction Pathway Start R-C≡N (Nitrile) Imine R-CH=NH (Imine Intermediate) Start->Imine [H] (e.g., H₂/Catalyst or LiAlH₄) Amine R-CH₂-NH₂ (Primary Amine) Imine->Amine [H]

Caption: General pathway for nitrile reduction to a primary amine.

Alternative Reagents and Methodologies

While effective, the standard methods have drawbacks. LiAlH₄ is expensive and water-sensitive, while high-pressure hydrogenation requires specialized equipment.[3][7] Modern catalysis offers milder and more selective alternatives.

  • Advanced Catalytic Systems: Homogeneous catalysts, particularly those based on ruthenium and cobalt, have shown excellent activity and high selectivity for primary amines under milder conditions.[8] For instance, ruthenium–N-heterocyclic carbene complexes can effectively reduce a wide range of nitriles.[8] Cobalt catalysts combined with hydrosilanes like 1,1,3,3-tetramethyldisiloxane (TMDS) also provide an efficient route to primary amines.[7]

  • Alternative Starting Materials: Instead of starting with a cyano-ester, one can employ a different synthetic strategy. For example, methyl 4-oxobutanoate can be converted to the corresponding oxime, which is then dehydrated to the nitrile. This approach avoids the direct handling of toxic cyanide salts in earlier synthetic steps.[9][10]

Data Comparison: Nitrile Reduction Methodologies
Reagent/CatalystReducing AgentConditionsSelectivity (Primary Amine)Key AdvantagesKey Disadvantages
LiAlH₄ LiAlH₄Dry Ether, RTHighHigh yield, versatile[3][4]Costly, pyrophoric, stoichiometric waste[3][8]
Raney Nickel H₂High T & PModerate-HighEconomical, industrial standard[6]Harsh conditions, byproduct formation[6]
Ru-NHC Complex H₂Lower T & PExcellentHigh selectivity, broad substrate scope[8]Catalyst cost and sensitivity
Co(OPiv)₂/Isocyanide TMDS (Hydrosilane)Mild (e.g., 80 °C)HighAvoids H₂ gas, good functional group tolerance[7]Requires hydrosilane reagent, catalyst prep
Experimental Protocol: Cobalt-Catalyzed Hydrosilane Reduction of a Nitrile

This protocol is adapted from the cobalt-isocyanide catalyzed reduction described by Chirik and co-workers, illustrating a modern alternative to traditional methods.[7]

  • Catalyst Preparation: In a glovebox, a vial is charged with Co(OPiv)₂ (Piv = COtBu), an isocyanide ligand (e.g., 2,6-dimethylphenyl isocyanide), and a suitable solvent like THF. The mixture is stirred to form the active catalyst complex.

  • Reaction Setup: To a separate oven-dried flask, add the nitrile substrate (e.g., this compound) (1.0 equiv).

  • Reagent Addition: Add the catalyst solution, followed by the slow addition of 1,1,3,3-tetramethyldisiloxane (TMDS) (approx. 1.5-2.0 equiv).

  • Reaction: The reaction mixture is heated (e.g., to 80 °C) and stirred until GC/MS analysis shows complete consumption of the starting material. The initial product is a silylated amine.[7]

  • Workup and Hydrolysis: After cooling, the reaction is carefully quenched. An acidic workup (e.g., with HCl) hydrolyzes the silylated amine to afford the hydrochloride salt of the primary amine, which can then be neutralized and extracted.[7]

Transformation 2: Synthesis of Piperidine Scaffolds

Piperidine derivatives are among the most important structural motifs in pharmaceuticals.[11][12] While this compound can serve as an acyclic precursor to piperidones, this often involves a multi-step, linear synthesis which can be inefficient.

The Linear Approach: Building from Acyclic Precursors

A plausible, albeit lengthy, route from this compound involves:

  • Reduction of the nitrile to an amine (forming methyl 5-aminopentanoate).

  • Intramolecular cyclization/lactamization to form piperidin-2-one.

  • Further functionalization.

This strategy requires multiple discrete steps, often leading to a low overall yield.

Caption: A multi-step linear synthesis strategy for piperidines.

Alternative Strategy: Functionalization of Pre-Formed Piperidine Rings

A more convergent and efficient strategy is to begin with a commercially available, pre-formed piperidine ring and functionalize it as needed. This approach offers superior control and significantly reduces the number of synthetic steps.

  • Key Alternative Reagents:

    • N-Boc-piperidine-4-carboxylic acid methyl ester: This building block provides a protected nitrogen and an ester handle for further chemistry, such as amide coupling or reduction.[13]

    • 4-Cyanopiperidine: A versatile starting material where the cyano group can be transformed into various functionalities, or the nitrogen can be alkylated or acylated.[14]

The core advantage of this strategy is atom economy and step economy . Rather than building the core scaffold, the effort is focused directly on installing the desired diversity elements.

Data Comparison: Linear vs. Convergent Piperidine Synthesis
ParameterLinear Synthesis (from this compound)Convergent Synthesis (from N-Boc-piperidine derivative)
Typical Step Count 3 - 6+ steps1 - 3 steps
Overall Yield Often < 30%Typically > 70%
Control of Stereochemistry Difficult to establishRetained or easily controlled from starting material
Starting Material Cost Low per-gramHigher per-gram
Overall Cost-Effectiveness Potentially lower due to labor and reagent costsOften higher due to improved yield and fewer steps
Experimental Protocol: N-Alkylation of a Piperidine Derivative

This protocol describes a standard procedure for functionalizing the nitrogen of a pre-formed piperidine ring.

  • Setup: To a solution of the piperidine starting material (e.g., methyl piperidine-4-carboxylate) (1.0 equiv) in a suitable solvent (e.g., DMF or ACN), add a base such as K₂CO₃ or Et₃N (1.5-2.0 equiv).

  • Reagent Addition: Add the desired alkylating agent (e.g., benzyl bromide) (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the completion of the reaction.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography to yield the N-alkylated piperidine.

Transformation 3: Orthogonal Reactivity and Selective Ester Hydrolysis

A key aspect of using bifunctional molecules like this compound is the ability to manipulate one functional group while leaving the other intact—a concept known as orthogonality. The choice of ester group is critical for achieving this selectivity.

Hydrolysis of a Methyl Ester

Methyl esters are typically hydrolyzed under basic conditions (saponification) using NaOH or KOH, or under acidic conditions with heating.[15] Alkaline hydrolysis is generally preferred as it is irreversible.[15] However, strong basic or acidic conditions can also lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide, complicating the synthesis.[3]

Alternative Esters for Selective Deprotection

To enhance synthetic utility, one can choose an ester that can be cleaved under conditions that are orthogonal to the nitrile group's reactivity.

  • Ethyl Ester: Behaves very similarly to the methyl ester, requiring strong acid or base for cleavage. Offers little strategic advantage.

  • tert-Butyl (t-Bu) Ester: This is a superior alternative. A t-butyl ester is stable to basic and nucleophilic conditions but can be easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) at room temperature. This allows for the selective deprotection of the carboxyl group without affecting the nitrile.

G cluster_main Orthogonal Deprotection Logic Start 4-Cyanobutanoic Acid, t-Butyl Ester Acid Mild Acid (e.g., TFA) Start->Acid Selective Cleavage Base Base (e.g., NaOH) Start->Base Non-selective Reaction Product_Acid 4-Cyanobutanoic Acid (Nitrile Intact) Acid->Product_Acid Product_Base Glutaric Acid Derivative (Nitrile Hydrolyzed) Base->Product_Base

Caption: Orthogonal cleavage of a t-butyl ester vs. a methyl ester.

Data Comparison: Ester Hydrolysis/Cleavage Conditions
Ester GroupCleavage ConditionsCompatibility with Nitrile Group
Methyl NaOH, H₂O, reflux; or H₃O⁺, reflux[15]Low; harsh conditions can hydrolyze nitrile.
Ethyl NaOH, H₂O, reflux; or H₃O⁺, refluxLow; similar reactivity to methyl ester.
tert-Butyl TFA in DCM, RT; or mild H₃O⁺Excellent; nitrile is stable to mild acid.
Experimental Protocol: Selective Cleavage of a t-Butyl Ester
  • Setup: Dissolve the t-butyl ester substrate (1.0 equiv) in an appropriate solvent, typically dichloromethane (DCM).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The resulting carboxylic acid can often be used crude or purified by recrystallization or chromatography if necessary.

Summary and Outlook

While this compound is a competent and useful building block, a modern synthetic chemist must consider a broader range of tools and strategies.

  • For nitrile reductions , advanced cobalt and ruthenium catalysts offer milder conditions and higher selectivity for the desired primary amines.

  • For the synthesis of piperidine scaffolds , a convergent approach starting with a pre-formed ring is almost always superior in terms of efficiency and overall yield compared to a linear synthesis.

  • For selective transformations , employing orthogonal protecting groups, such as a t-butyl ester instead of a methyl ester, provides crucial control in complex syntheses.

The future of this field will likely involve even more sustainable and safer methods, such as the enzymatic synthesis of nitriles from aldoximes, which completely avoids the use of cyanide, further expanding the toolkit available to researchers and drug development professionals.[9][16]

References

A Comparative Guide to the Purity Analysis of Methyl 4-cyanobutanoate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 4-cyanobutanoate

This compound (CAS: 41126-15-2, Molecular Formula: C₆H₉NO₂) is a bifunctional molecule featuring both a nitrile and an ester group, making it a valuable building block in the synthesis of pharmaceuticals and specialty chemicals.[1] The purity of this intermediate is paramount, as trace impurities can have a profound impact on the yield, safety, and efficacy of the final product. Potential impurities may include unreacted starting materials, side-products from synthesis (e.g., hydrolysis to 4-cyanobutanoic acid), and residual solvents.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the determination of purity and impurity profiling of this compound. We will explore the theoretical basis for method selection, present detailed experimental protocols, and discuss validation strategies in line with regulatory expectations.

Choosing the Right Tool: A Head-to-Head Comparison of GC and HPLC

The decision between GC and HPLC is fundamentally driven by the physicochemical properties of the analyte and the potential impurities. This compound is a semi-volatile organic compound, placing it at the crossroads of both techniques.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Separation Principle Separation is based on the compound's volatility (boiling point) and its interaction with the stationary phase.[2][3]Separation is based on the compound's polarity and its differential partitioning between the stationary and mobile phases.[2][4]
Analyte Suitability Excellent. As a methyl ester, the analyte is sufficiently volatile and thermally stable for GC analysis.[5][6][7]Moderate. The analyte is soluble in common HPLC solvents. However, it lacks a strong UV chromophore, making detection challenging with standard UV detectors.[8][9]
Typical Column High-resolution fused silica capillary columns (e.g., non-polar DB-1 or mid-polarity DB-624).Packed columns with a non-polar stationary phase (e.g., C18) for reversed-phase mode.[10][11]
Detection Flame Ionization Detector (FID): Highly sensitive, universal detector for organic compounds. Mass Spectrometry (MS): Provides definitive structural identification of impurities.[12][13]UV-Vis Detector: Low sensitivity for this analyte. Analysis requires a very low wavelength (~210 nm). Refractive Index (RI) Detector: Universal but has low sensitivity and is incompatible with gradient elution.
Speed & Throughput High. Analysis times are typically short (5-15 minutes) due to the efficiency of capillary columns.[2][14]Lower. Run times are generally longer (10-30 minutes).[4][14]
Cost-Effectiveness High. Lower solvent consumption and use of inexpensive carrier gases (e.g., Helium, Nitrogen).[2]Lower. High consumption of expensive, HPLC-grade solvents.[3][14]
Impurity Scope Limited to volatile and thermally stable impurities. Non-volatile impurities like salts or the hydrolyzed acid form will not be detected.Broader scope. Capable of analyzing non-volatile and thermally labile impurities, which is a significant advantage.[4][13]

Experimental Workflow Visualization

A well-defined workflow is crucial for reproducible results. The following diagrams illustrate the standard procedures for GC and HPLC analysis.

GC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing prep_sample Accurately weigh sample and dissolve in a suitable solvent (e.g., Ethyl Acetate) to a known concentration (e.g., 10 mg/mL). sst Perform System Suitability Test (SST) - Inject Reference Standard (5x) - Check RSD, Tailing Factor, Resolution prep_sample->sst prep_std Prepare a Reference Standard solution of Methyl 4-cyanobutanoate at the same concentration. prep_std->sst analysis Inject Sample Solution (and bracket with standards) sst->analysis integrate Integrate all peaks in the chromatogram. analysis->integrate calculate Calculate Purity: % Area = (Area_Main_Peak / Total_Area) * 100 integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for GC Purity Analysis.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC-UV/RI Analysis cluster_data 3. Data Processing prep_mobile Prepare and degas Mobile Phase (e.g., Acetonitrile/Water). equilibrate Equilibrate HPLC system until a stable baseline is achieved. prep_mobile->equilibrate prep_sample Accurately weigh sample and dissolve in Mobile Phase to a known concentration (e.g., 1 mg/mL). sst Perform System Suitability Test (SST) - Inject Reference Standard - Check System Performance prep_sample->sst equilibrate->sst analysis Inject Sample Solution sst->analysis integrate Integrate all peaks in the chromatogram. analysis->integrate calculate Calculate % Area Purity and report any non-volatile impurities detected. integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocols

The following protocols are robust starting points for method development and validation.

Protocol 1: Primary Purity Assay by Gas Chromatography (GC-FID)
  • Causality: This method is chosen for its high efficiency, speed, and sensitivity to volatile organic compounds. A mid-polarity column (6% cyanopropylphenyl) is selected to provide good selectivity for the polar nitrile group while retaining excellent peak shape.

Methodology:

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • GC Column: Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.

  • Reagents and Materials:

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Diluent: Ethyl Acetate, ACS grade or higher.

    • Reference Standard: this compound, >99% purity.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/minute to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Procedure:

    • Standard Preparation: Prepare a solution of the reference standard in Ethyl Acetate at a concentration of approximately 10 mg/mL.

    • Sample Preparation: Prepare a solution of the test sample in Ethyl Acetate at the same concentration (10 mg/mL).

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

    • Analysis: Inject the sample solution and identify the peak for this compound based on the retention time of the standard.

  • Calculation:

    • Calculate the purity using the area percent method:

      • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Protocol 2: Orthogonal Analysis for Non-Volatile Impurities by HPLC-UV
  • Causality: This reversed-phase HPLC method serves as a complementary check for impurities that are not amenable to GC analysis. Due to the weak UV absorbance of the analyte, a low wavelength of 210 nm is used to detect the ester and nitrile functional groups. An isocratic method is preferred for simplicity and compatibility with RI detection if needed.

Methodology:

  • Instrumentation:

    • HPLC system with a UV-Vis or Refractive Index (RI) Detector.

    • HPLC Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents and Materials:

    • Mobile Phase: 40:60 (v/v) Acetonitrile:Water. Filter and degas before use.

    • Diluent: Mobile Phase.

    • Reference Standard: this compound, >99% purity.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

  • Procedure:

    • Standard Preparation: Prepare a solution of the reference standard in the diluent at a concentration of approximately 1.0 mg/mL.

    • Sample Preparation: Prepare a solution of the test sample in the diluent at the same concentration (1.0 mg/mL).

    • System Suitability: Inject the standard solution. Check for consistent retention time and peak shape.

    • Analysis: Inject the sample solution. Compare the chromatogram to that of the standard to identify the main peak and any impurity peaks. Pay special attention to early-eluting peaks (potential polar, non-volatile impurities) and late-eluting peaks.

Method Validation: Ensuring Trustworthy Results

For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose. The validation should be conducted according to ICH Q2(R1) guidelines.[15][16]

Validation ParameterPurpose & Rationale
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity & Range To verify that the method's response is directly proportional to the concentration of the analyte over a specified range (e.g., 50% to 150% of the expected concentration).[17]
Accuracy To determine the closeness of the test results to the true value. This is often assessed by spike/recovery studies of the analyte in a blank matrix.[15][18]
Precision Repeatability (Intra-assay): The precision of the method over a short interval with the same analyst and equipment.[19] Intermediate Precision: Assesses the method's precision under varied conditions (different days, analysts, or equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature), providing an indication of its reliability during normal usage.

Conclusion

The purity analysis of this compound is most effectively and efficiently accomplished using Gas Chromatography with Flame Ionization Detection (GC-FID) . This technique offers superior resolution, sensitivity, and speed for the analyte and its likely volatile impurities.

However, a comprehensive quality control strategy should not rely on a single technique. Reversed-Phase HPLC serves as an indispensable orthogonal method to detect and quantify potential non-volatile or thermally unstable impurities, ensuring a complete purity profile. The choice of method should always be guided by a scientific understanding of the analyte and validated according to established regulatory standards to ensure data integrity.

References

A Mechanistic Showdown: A Researcher's Guide to Cyanating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the introduction of a nitrile (-CN) group is a pivotal transformation. This versatile functional group serves as a linchpin for accessing a diverse array of molecular architectures, including carboxylic acids, amines, amides, and tetrazoles, which are cornerstones of many pharmaceutical agents and fine chemicals.[1] The choice of the cyanating agent is, therefore, a critical decision that profoundly impacts the efficiency, selectivity, and safety of a synthetic route. This guide provides a comprehensive mechanistic comparison of commonly employed cyanating agents, offering field-proven insights and experimental data to empower researchers in making informed decisions.

The Cyanide Dichotomy: Nucleophilic vs. Electrophilic Approaches

Cyanating agents can be broadly classified into two major categories based on their mode of reactivity: nucleophilic and electrophilic cyanide sources. The selection between these two classes is fundamentally dictated by the electronic nature of the substrate and the desired bond formation.

Nucleophilic Cyanating Agents: The Workhorses of Cyanation

Nucleophilic cyanating agents deliver the cyanide anion (CN⁻) as the reactive species. These reagents are the traditional and most widely used class for cyanation reactions.

Alkali Metal Cyanides: Sodium Cyanide (NaCN) and Potassium Cyanide (KCN)

Mechanism: NaCN and KCN are ionic salts that readily dissociate in solution to provide a "naked" cyanide anion, a potent nucleophile. Their reactivity is exemplified in classic reactions such as the SN2 displacement of alkyl halides and the Strecker synthesis of α-amino acids.[2][3][4] In the Strecker synthesis, the cyanide anion attacks an iminium ion, formed in situ from an aldehyde or ketone and an amine, to generate an α-aminonitrile.[2][4]

Performance and Considerations:

  • Advantages: High reactivity, low cost, and ready availability.

  • Disadvantages: Extreme toxicity.[5][6] Ingestion, inhalation, or skin contact can be fatal.[6] They react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[5][6] Their high basicity can lead to side reactions, and their solubility is often limited to polar protic solvents.

Safety First: Due to their high toxicity, working with NaCN and KCN requires stringent safety protocols. All manipulations must be conducted in a certified chemical fume hood.[5][7][8][9] Personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, is mandatory.[6][7][8] An emergency response plan, including the availability of a cyanide antidote kit, should be in place.[5] Never work alone when handling cyanides.[5][8][9]

Trimethylsilyl Cyanide (TMSCN)

Mechanism: TMSCN is a volatile liquid that serves as a less basic and more soluble source of cyanide.[10] It is particularly effective in the cyanosilylation of aldehydes and ketones, where it adds to the carbonyl group to form a cyanohydrin protected as a trimethylsilyl ether.[10][11] This reaction is often catalyzed by Lewis acids.[11]

Performance and Considerations:

  • Advantages: Higher solubility in organic solvents compared to alkali metal cyanides, and the silyl ether product is often more stable for subsequent transformations. It is considered a safer alternative to using HCN directly.[12]

  • Disadvantages: Moisture-sensitive, as it readily hydrolyzes to release HCN.[10] Can also be oxidized to form an electrophilic cyanating species.[13][14]

Acetone Cyanohydrin

Mechanism: Acetone cyanohydrin is a convenient and less hazardous source of HCN.[15] In the presence of a base, it exists in equilibrium with acetone and HCN.[15] This in situ generation of HCN allows for controlled addition to substrates, such as in the hydrocyanation of activated alkenes.[15]

Performance and Considerations:

  • Advantages: Serves as a stable liquid source of HCN, avoiding the handling of gaseous HCN.[15]

  • Disadvantages: It is highly toxic and can decompose to release HCN, especially upon heating or in the presence of water.[15][16]

Zinc Cyanide (Zn(CN)₂)

Mechanism: Zinc cyanide is a solid, inorganic compound that is less water-soluble than alkali metal cyanides. It is a key reagent in the Gattermann reaction for the formylation of aromatic compounds, where it serves as a safer alternative to gaseous HCN.[17][18] In palladium-catalyzed cyanations of aryl halides, Zn(CN)₂ can be used as the cyanide source.[3]

Performance and Considerations:

  • Advantages: More thermally stable and less prone to releasing HCN than alkali metal cyanides.[17]

  • Disadvantages: Stoichiometric use can lead to the generation of heavy metal waste.

Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

Mechanism: This complex salt is considered a non-toxic and environmentally benign source of cyanide.[19][20] In palladium-catalyzed cyanation of aryl halides, it transfers its cyanide ligands to the palladium center, which then undergoes reductive elimination to form the aryl nitrile.[3][19]

Performance and Considerations:

  • Advantages: Low toxicity, air-stable, and inexpensive.[19][21]

  • Disadvantages: Requires a catalyst, and the release of all six cyanide ions can be slow.

Electrophilic Cyanating Agents: A Modern Approach to Cyanation

Electrophilic cyanating agents deliver a "CN⁺" synthon and are particularly useful for the cyanation of nucleophiles such as carbanions, enolates, and electron-rich aromatic rings.[22]

Tosyl Cyanide (TsCN)

Mechanism: Tosyl cyanide is a stable, crystalline solid that reacts with strong nucleophiles, such as organolithium or Grignard reagents, to afford nitriles.[1] The nucleophile attacks the electrophilic carbon of the nitrile group, displacing the tosyl group.[1] It can also participate in radical-mediated transformations.[23][24]

Performance and Considerations:

  • Advantages: Stable, easy to handle, and provides a direct route to nitriles from organometallic reagents.[1]

  • Disadvantages: Limited to use with strong nucleophiles.

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Mechanism: NCTS is a bench-stable, solid electrophilic cyanating agent that has gained significant attention due to its enhanced safety profile.[25][26][27] It can be used for the cyanation of a wide range of nucleophiles, including indoles, pyrroles, and phenols, often under transition-metal catalysis or with Lewis acid activation.[26][28]

Performance and Considerations:

  • Advantages: Non-hazardous, easy to handle, and the byproduct, N-phenyl-p-toluenesulfonamide, is environmentally benign.[25][26]

  • Disadvantages: Often requires a catalyst or activator.

In Situ Generated Cyanide from Formamide and Cyanuric Chloride

Mechanism: A novel and safer approach to cyanation involves the in situ generation of a cyanide source from formamide and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT).[29][30] This mixture, in the presence of a palladium catalyst, can efficiently cyanate aryl halides.

Performance and Considerations:

  • Advantages: Avoids the use of highly toxic metal cyanides, and the reagents are inexpensive and readily available.[30]

  • Disadvantages: Requires high reaction temperatures.[30]

Comparative Performance Data

Cyanating AgentClassPhysical StateKey ApplicationsAdvantagesDisadvantages
NaCN/KCN NucleophilicSolidSN2 reactions, Strecker synthesis, Cyanohydrin formationHigh reactivity, Low costExtreme toxicity, High basicity, Limited solubility in organic solvents
TMSCN NucleophilicLiquidCyanosilylation of carbonyls, Strecker-type reactionsGood solubility, Forms stable silyl ethersMoisture sensitive, Releases HCN upon hydrolysis
Acetone Cyanohydrin NucleophilicLiquidHydrocyanation, In situ HCN sourceConvenient liquid source of HCNHighly toxic, Decomposes to release HCN
Zn(CN)₂ NucleophilicSolidGattermann reaction, Pd-catalyzed cyanationMore stable than alkali cyanidesGenerates heavy metal waste
K₄[Fe(CN)₆] NucleophilicSolidPd-catalyzed cyanation of aryl halidesLow toxicity, Inexpensive, Air-stableRequires a catalyst, Slow cyanide release
Tosyl Cyanide ElectrophilicSolidCyanation of organometallicsStable, Easy to handleRequires strong nucleophiles
NCTS ElectrophilicSolidCyanation of C- and N-nucleophilesNon-hazardous, Benign byproductOften requires a catalyst
Formamide/TCT Nucleophilic (in situ)Liquid/SolidPd-catalyzed cyanation of aryl halidesAvoids toxic metal cyanides, InexpensiveHigh reaction temperatures

Experimental Protocols

Protocol 1: Strecker Synthesis of an α-Aminonitrile using NaCN

This protocol is a representative example of a classic Strecker synthesis.[31]

Safety Warning: This procedure involves the use of sodium cyanide, which is extremely toxic. All steps must be performed in a certified chemical fume hood, and appropriate personal protective equipment must be worn at all times. An emergency plan for cyanide exposure should be in place.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add magnesium sulfate (1.0 eq) and ammonium chloride (1.0 eq).

  • Reagent Addition: Add a 7 M solution of ammonia in methanol and cool the slurry to -10 °C.

  • Cyanide Addition: Carefully add sodium cyanide (1.9 eq) to the cooled suspension.

  • Substrate Addition: Add the ketone or aldehyde (2.0 eq) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

Protocol 2: Electrophilic Cyanation of an Aryl Lithium Reagent with Tosyl Cyanide

This protocol illustrates the use of an electrophilic cyanating agent with a strong nucleophile.[1]

Safety Warning: This procedure involves the use of n-butyllithium, which is pyrophoric, and tosyl cyanide, which is toxic. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper Schlenk techniques.

  • Formation of Aryl Lithium: Dissolve the aryl halide (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Cyanation: In a separate flask, dissolve tosyl cyanide (1.1 eq) in anhydrous diethyl ether or THF. Slowly add this solution to the freshly prepared aryl lithium solution at -78 °C with vigorous stirring.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

Mechanistic Diagrams

Nucleophilic_Cyanation cluster_strecker Strecker Synthesis cluster_cyanohydrin Cyanohydrin Formation Aldehyde Aldehyde Amine Amine Iminium_Ion Iminium_Ion NaCN NaCN Aminonitrile Aminonitrile Ketone Ketone TMSCN TMSCN Alkoxide Alkoxide Cyanohydrin_Ether Cyanohydrin_Ether

Electrophilic_Cyanation cluster_ncts Electrophilic Cyanation with NCTS Nucleophile Nucleophile NCTS NCTS Cyanated_Product Cyanated_Product Byproduct Byproduct

Conclusion

The selection of a cyanating agent is a multifaceted decision that requires careful consideration of the substrate, desired transformation, and, most importantly, safety. While traditional nucleophilic agents like sodium and potassium cyanide remain powerful tools, the development of safer electrophilic reagents such as NCTS and innovative in situ cyanide generation methods provides valuable alternatives that mitigate risk without compromising synthetic utility. By understanding the mechanistic nuances and performance characteristics of each class of cyanating agent, researchers can navigate the complexities of nitrile synthesis with greater confidence and success.

References

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  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
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  • New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing).
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  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed.
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A Senior Application Scientist's Guide to the Characterization of Novel Compounds from Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile C5 Synthon

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount. Methyl 4-cyanobutanoate, a bifunctional C5 building block, represents a cornerstone for the synthesis of diverse molecular architectures.[1] Its structure, possessing both a reactive nitrile and a methyl ester group, offers orthogonal handles for chemical manipulation, enabling the construction of both linear and heterocyclic compounds of significant pharmacological interest.[2] This guide provides an in-depth comparison of synthetic pathways originating from this compound, focusing on the synthesis of acyclic amino esters and medicinally relevant piperidine derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in their synthetic endeavors.

Section 1: Reductive Amination – The Gateway to Bioactive Acyclic Scaffolds

The most direct transformation of this compound involves the reduction of its nitrile moiety to a primary amine, yielding methyl 5-aminopentanoate. This product is not only a valuable synthetic intermediate but also an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, making its derivatives candidates for neurological research.[3][4]

The choice of reducing agent is critical and dictates the reaction's efficiency, safety, and scalability.

  • Catalytic Hydrogenation: This is the most atom-economical and industrially preferred method.[5] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are commonly employed under a hydrogen atmosphere. Raney Nickel is particularly effective and cost-efficient, though it can be pyrophoric and requires careful handling.[6][7]

  • Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective, even at room temperature, but are expensive and react violently with protic solvents, necessitating anhydrous conditions and careful quenching procedures.[8] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be used in the presence of catalysts.

Comparative Analysis of Nitrile Reduction Methods
MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Raney® NiH₂ (50-100 psi), EtOH/MeOH, 25-70°CHigh yield, cost-effective for scale-up, clean workupPyrophoric catalyst, requires specialized pressure equipment
Catalytic Hydrogenation 10% Pd/CH₂ (50-100 psi), EtOH/MeOH, 25-50°CHigh yield, good functional group toleranceMore expensive than Raney Ni, potential for debenzylation
Chemical Reduction LiAlH₄Anhydrous THF/Ether, 0°C to rtFast, highly effectiveExpensive, requires strict anhydrous conditions, hazardous workup
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the synthesis of methyl 5-aminopentanoate hydrochloride using Raney Nickel, a robust and widely-used method.

Causality: The use of ethanol as a solvent is ideal due to its ability to dissolve the starting material and product, and its compatibility with the hydrogenation conditions. Ammoniacal ethanol is often used to suppress the formation of secondary amine byproducts by shifting the equilibrium away from imine intermediates reacting with the product amine. The final conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify than the free amine.

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation p1 Wash Raney Ni with EtOH p2 Charge Parr vessel with this compound, EtOH, and Raney Ni p1->p2 p3 Seal and purge vessel with N₂ then H₂ p2->p3 r1 Pressurize with H₂ (50-100 psi) p3->r1 r2 Heat and stir (e.g., 12-24h) r1->r2 r3 Monitor H₂ uptake or use TLC/GC-MS r2->r3 w1 Cool, vent, and purge with N₂ r3->w1 w2 Filter catalyst through Celite® w1->w2 w3 Concentrate filtrate in vacuo w2->w3 w4 Dissolve residue in Ether, add HCl solution w3->w4 w5 Filter and dry solid product w4->w5

Caption: Workflow for Raney® Nickel catalyzed nitrile reduction.

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 10% by weight of substrate) with absolute ethanol three times to remove residual water and activating solution. Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry in solvent.[5]

  • Reaction Setup: To a Parr hydrogenation vessel, add this compound (1.0 eq), absolute ethanol (or ammoniacal ethanol) to form a ~0.5 M solution, and the washed Raney Nickel slurry.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and begin vigorous stirring. The reaction may be run at room temperature or gently heated to 50°C to increase the rate.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or GC-MS analysis of a carefully vented and filtered aliquot.

  • Workup: Once complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry; keep it wet with ethanol and dispose of it according to safety guidelines.

  • Isolation: Concentrate the ethanolic filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether and cool in an ice bath. Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Purification: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl 5-aminopentanoate hydrochloride.[9][10]

Characterization Data: Methyl 5-aminopentanoate Hydrochloride
AnalysisExpected Result
¹H NMR (500 MHz, D₂O)δ ~3.65 (s, 3H, -OCH₃), ~2.95 (t, 2H, -CH₂NH₃⁺), ~2.35 (t, 2H, -CH₂CO₂-), ~1.60 (m, 4H, -CH₂CH₂-)
¹³C NMR (125 MHz, D₂O)δ ~177.0 (C=O), ~52.0 (-OCH₃), ~39.5 (-CH₂NH₃⁺), ~33.0 (-CH₂CO₂-), ~27.0 (-CH₂-), ~22.0 (-CH₂-)
FT-IR (ATR, cm⁻¹)~2900-3100 (N-H stretch of NH₃⁺), ~1735 (C=O stretch, ester), ~1600 (N-H bend)
HRMS (ESI+) m/z calculated for C₆H₁₄NO₂⁺ [M+H]⁺: 132.1025; Found: 132.1024

Section 2: Cyclization Strategies for Piperidine-2,6-dione Scaffolds

The piperidine-2,6-dione (glutarimide) motif is a privileged scaffold in medicinal chemistry, famously serving as the molecular anchor for Cereblon (CRBN) E3 ligase ligands used in Proteolysis Targeting Chimeras (PROTACs).[11] The development of practical, scalable syntheses for substituted piperidine-2,6-diones is therefore a high-priority research area.

A highly effective modern approach involves a base-promoted Michael addition of a C-nucleophile to an acrylamide, followed by an intramolecular cyclization/imidation. While this compound is not a direct precursor in a single step, its derivatives can be readily adapted for such syntheses. For comparison, we will outline this modern route and contrast it with classical methods.

G cluster_main Synthetic Pathways to Piperidine-2,6-diones Start Methyl Acetate Derivative Method1 Michael Addition / Intramolecular Imidation Start->Method1 Acrylamide Acrylamide Acrylamide->Method1 Dicarboxylate Glutaric Acid Derivative Method2 Dieckmann Condensation Dicarboxylate->Method2 Pyridine Substituted Pyridine Method3 Catalytic Hydrogenation Pyridine->Method3 Product Substituted Piperidine-2,6-dione Method1->Product Method2->Product Method3->Product

Caption: Comparison of major synthetic routes to piperidinediones.

Comparative Analysis of Piperidine-2,6-dione Syntheses
MethodKey PrecursorsConditionsAdvantagesDisadvantages
Michael/Imidation Cascade Methyl acetate derivative, AcrylamideBase (e.g., KOtBu), THF, rtTransition-metal-free, mild conditions, high functional group tolerance, scalable[11]Requires appropriately substituted starting materials
Dieckmann Condensation Glutaric acid diesterStrong base (e.g., NaH, NaOEt)Well-established, versatile for various substitutions[12][13]Often requires harsh conditions, byproduct formation
Pyridine Hydrogenation Substituted 2,6-dihydroxypyridineH₂, Rh/Pd catalystDirect, atom-economical[12]Limited substrate availability, catalyst cost, may require harsh conditions
Experimental Protocol: Synthesis of 3-Phenylpiperidine-2,6-dione

This protocol describes a transition-metal-free synthesis via a Michael addition/intramolecular imidation cascade.[11]

Causality: Potassium tert-butoxide (KOtBu) serves as a strong, non-nucleophilic base to deprotonate the α-carbon of methyl phenylacetate, generating the enolate for the initial Michael addition. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction. The subsequent intramolecular cyclization is driven by the formation of the stable six-membered glutarimide ring.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyl phenylacetate (1.2 eq) and anhydrous THF. Cool the solution to 0°C.

  • Base Addition: Add potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise, maintaining the temperature below 5°C. Stir the resulting solution for 30 minutes at 0°C.

  • Michael Addition: Add a solution of acrylamide (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenylpiperidine-2,6-dione.

Characterization Data: 3-Phenylpiperidine-2,6-dione
AnalysisExpected Result
¹H NMR (500 MHz, CDCl₃)δ ~8.20 (br s, 1H, -NH), 7.40-7.25 (m, 5H, Ar-H), 3.85 (dd, 1H, -CH(Ph)-), 2.90-2.70 (m, 2H, -CH₂-), 2.65-2.50 (m, 2H, -CH₂-)
¹³C NMR (125 MHz, CDCl₃)δ ~172.5 (C=O), ~171.0 (C=O), ~138.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~45.0 (-CH(Ph)-), ~32.0 (-CH₂-), ~29.0 (-CH₂-)
FT-IR (ATR, cm⁻¹)~3200 (N-H stretch), ~1720 & ~1680 (C=O stretches, imide), ~3030, 1600, 1495 (Aromatic)
HRMS (ESI+) m/z calculated for C₁₁H₁₂NO₂⁺ [M+H]⁺: 190.0868; Found: 190.0867

Conclusion

This compound stands out as a remarkably versatile and cost-effective starting material for accessing a range of valuable chemical entities. The straightforward reduction of its nitrile group provides efficient access to linear amino esters, which are important GABA analogues. Furthermore, its core structure serves as a blueprint for designing precursors for more complex heterocyclic systems, such as the pharmacologically vital piperidine-2,6-diones. By understanding the causal factors behind different synthetic methodologies—from the choice of catalyst in catalytic hydrogenation to the selection of a base in cyclization cascades—researchers can tailor their experimental designs to achieve optimal outcomes in terms of yield, purity, and scalability. The protocols and comparative data presented in this guide serve as a validated starting point for the exploration and characterization of novel compounds derived from this powerful C5 synthon.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Compliance, Towards a Culture of Safety

In the fast-paced environment of pharmaceutical and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The final step—disposal—is as critical as any synthetic transformation. Methyl 4-cyanobutanoate, a versatile bifunctional molecule used in the synthesis of bioactive compounds and specialty polymers, demands a disposal protocol rooted in a deep understanding of its chemical nature.[1] This guide moves beyond mere procedural lists to explain the causality behind each step, ensuring that safety and scientific integrity are interwoven. Our objective is to provide a self-validating system of protocols that protects researchers, support staff, and the environment.

Section 1: Understanding the Hazard Profile of this compound

This compound is an organic nitrile, and its primary hazard stems from the cyano (-C≡N) functional group. While the molecule itself is a stable liquid, its potential to release highly toxic cyanide species under certain conditions dictates our handling and disposal strategy. The molecule is classified as acutely toxic and an irritant.[2]

The Core Hazard—Potential for Hydrogen Cyanide (HCN) Release: The single most critical principle in handling any cyanide-containing compound is preventing its contact with acids. In an acidic environment, this compound can hydrolyze, and the resulting cyanide ions will rapidly protonate to form hydrogen cyanide (HCN), a volatile and highly toxic gas that is a potent inhibitor of cellular respiration.[3][4] Therefore, all procedures are designed to prevent this reaction.

Table 1: Physicochemical and Toxicological Data for this compound

Property Value Source
Molecular Formula C₆H₉NO₂ PubChem[2]
Molecular Weight 127.14 g/mol PubChem[2]
Appearance Liquid Thermo Fisher Scientific[5]

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritation | PubChem[2] |

Section 2: The Core Principle: Segregation and Containment

The foundation of safe disposal is meticulous segregation. Cyanide-containing waste must never be mixed with other laboratory waste streams.[6][7] Accidental mixing, particularly with acidic waste, can have lethal consequences.

Operational Mandates:

  • Designated Waste Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.[6] These containers should be used exclusively for cyanide waste.

  • Separate Solid and Liquid Waste: Maintain separate, dedicated containers for liquid waste (e.g., unreacted starting material, reaction mixtures) and solid waste (e.g., contaminated gloves, pipette tips, absorbent materials).[6][7]

  • Fume Hood as Primary Work Area: All handling and waste collection activities must be performed within a properly functioning chemical fume hood to ensure any potential off-gassing is safely vented.[6][8]

Section 3: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable. It provides the essential barrier between the researcher and the chemical hazard.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE Category Specification Rationale and Causality Source
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended) Provides a robust barrier against dermal absorption, which is a significant route of exposure.[2] Double-gloving mitigates the risk of exposure from undetected pinholes or tears.[8] EHS.MIT.EDU[8]
Eye & Face Protection Safety Goggles and Face Shield Protects against splashes of the liquid, which can cause serious eye irritation.[2] A face shield offers a broader level of protection for the entire face.[8] EHS.MIT.EDU[8]
Body Protection Chemical-resistant Lab Coat; Full-length Pants; Closed-toe Shoes Ensures no skin is exposed. A lab coat provides a removable barrier in case of a significant spill. EHS.MIT.EDU[8]

| Respiratory Protection | Not required for routine handling in a fume hood. | A certified chemical fume hood provides adequate ventilation and protection.[8] Respirators may be required for large-scale spill cleanup outside a hood, as determined by safety professionals. | Fisher Scientific[9] |

Section 4: Step-by-Step Disposal Protocol for this compound Waste

This protocol ensures waste is collected, stored, and prepared for final disposal by a certified hazardous waste management service in a compliant and safe manner.

Preparing the Waste Accumulation Area
  • Designate an Area: Choose a specific location within a chemical fume hood for waste accumulation.

  • Secondary Containment: Place your dedicated liquid and solid cyanide waste containers inside a larger, chemically resistant secondary container (e.g., a polypropylene tub) to contain any potential leaks.[7]

  • Label Containers: Before adding any waste, affix a hazardous waste tag to each container. Clearly write "Cyanide Waste" and the full chemical name: "this compound".[4][8]

Procedure for Liquid Waste Collection
  • Transfer Waste: Using a funnel, carefully decant or pipette liquid waste containing this compound into the designated liquid waste container.

  • Avoid Splashing: Perform the transfer slowly to prevent splashing.

  • Securely Cap: Tightly cap the waste container immediately after adding waste. Do not leave it open.

  • Do Not Overfill: Fill the container to a maximum of 80% capacity to allow for vapor expansion.

Procedure for Solid Waste Collection
  • Collect Contaminated Items: Place all contaminated disposable items—gloves, weigh boats, pipette tips, absorbent paper—directly into the designated solid waste container.[7]

  • Rinsing Glassware: Reusable glassware should be decontaminated before standard washing. Rinse three times with a small amount of a suitable solvent (e.g., acetone). The first two rinses should be collected as hazardous liquid cyanide waste.

  • Secure Container: Keep the solid waste container closed when not in use.

Final Labeling and Storage for Pickup
  • Complete Waste Tag: Fill out the hazardous waste tag completely, including the accumulation start date and the full list of contents.

  • Store Securely: Store the sealed and labeled containers in your lab's designated hazardous waste satellite accumulation area, away from acids.[8]

  • Request Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[6]

Section 5: Emergency Procedures - Spill Management

Immediate and correct response to a spill is critical to maintaining a safe laboratory environment. The scale and location of the spill dictate the response.

Protocol for Small Spills ( <100 mL) Inside a Chemical Fume Hood
  • Alert Personnel: Immediately notify others in the lab of the spill.

  • Containment: Confine the spill using absorbent pads or a spill kit appropriate for chemical spills.[4]

  • Decontamination - Step 1 (Buffering): Prepare a pH 10 buffer solution. Gently apply it to the contaminated surface and wipe with absorbent pads. This step ensures an alkaline environment, preventing HCN formation during the subsequent oxidation step.[6]

  • Decontamination - Step 2 (Oxidation): Prepare a fresh 10% solution of household bleach (sodium hypochlorite). Apply this solution to the area and allow a contact time of at least 30 minutes. The hypochlorite oxidizes the cyanide to the less toxic cyanate ion.[6]

  • Final Cleanup: Wipe the area clean with fresh absorbent pads.

  • Dispose of Waste: Collect all used absorbent pads, gloves, and other contaminated materials into the solid cyanide hazardous waste container.[4][6]

Protocol for Large Spills or Any Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the area.[4][8]

  • ALERT: Alert others to evacuate and activate the nearest fire alarm to initiate a building-wide evacuation.

  • SECURE: Close the laboratory doors and post a warning sign.[4]

  • REPORT: Call your institution's EHS emergency line or 911 from a safe location. Provide the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a large spill or any spill outside of a fume hood yourself.[8]

Diagram: Spill Response Decision Workflow

SpillResponse start Spill of Methyl 4-Cyanobutanoate Detected check_location Spill Location? start->check_location in_hood Inside Certified Chemical Fume Hood check_location->in_hood Inside outside_hood Outside Fume Hood (Any Size) check_location->outside_hood Outside check_size Spill Size? small_spill Small Spill (<100 mL) check_size->small_spill Small large_spill Large Spill (>100 mL) check_size->large_spill Large in_hood->check_size evacuate_protocol Follow Emergency Protocol: 1. EVACUATE Area 2. ALERT Others & Pull Alarm 3. SECURE the Lab 4. REPORT to EHS/911 outside_hood->evacuate_protocol cleanup_protocol Follow In-Lab Cleanup Protocol: 1. Alert Personnel 2. Contain 3. Decontaminate (Buffer then Bleach) 4. Dispose of Waste small_spill->cleanup_protocol large_spill->evacuate_protocol

Caption: Decision workflow for responding to a this compound spill.

Section 6: Advanced Discussion - The Chemistry of Decontamination

While bulk waste should be handled by professional services, understanding the chemistry of decontamination is crucial for cleaning reusable equipment and managing spills.

  • Alkaline Hydrolysis: The ester functional group in this compound can be hydrolyzed. Using an alkali like sodium hydroxide is effective because the reaction, saponification, is essentially irreversible.[10] This would convert the molecule to the sodium salt of 4-cyanobutanoic acid and methanol. While this breaks down the ester, it does not destroy the hazardous nitrile group.

    Reaction:CH₃OOC(CH₂)₃CN + NaOH → Na⁺⁻OOC(CH₂)₃CN + CH₃OH

  • Oxidative Destruction: A more definitive method for destroying the cyanide moiety is through oxidation. Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a powerful oxidizing agent that converts cyanide (CN⁻) to the much less toxic cyanate (OCN⁻) ion, which can then hydrolyze further to carbon dioxide and nitrogen gas under the right conditions. This is the principle behind the two-step spill cleanup procedure.[6]

    Reaction:CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

This chemistry underscores why a buffered, alkaline environment is maintained during decontamination: it prevents HCN formation while allowing the hypochlorite to effectively neutralize the cyanide hazard.

References

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A Senior Application Scientist's Guide to Handling Methyl 4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work necessitates the handling of a diverse array of chemical reagents. Among these, organic nitriles like Methyl 4-cyanobutanoate (C₆H₉NO₂) represent a class of compounds that are invaluable in synthesis but demand our utmost respect and caution. The presence of the cyano (-C≡N) group means this compound must be treated with the same gravity as inorganic cyanides, as its metabolic breakdown or improper handling can lead to the release of the highly toxic cyanide ion.

This guide provides essential, field-tested safety and logistical information for handling this compound. It is structured not as a rigid template, but as a comprehensive operational directive, grounded in the principles of causality and self-validating protocols to ensure your safety.

Immediate Safety Profile: Know Your Reagent

Before the first cap is loosened, a clear and immediate understanding of the hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard warnings.[1][2]

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Skull and Crossbones
Danger H302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H332: Harmful if inhaled[1]Skin Corrosion/IrritationExclamation MarkWarning H315: Causes skin irritation[1][2]Serious Eye Damage/IrritationExclamation MarkWarning H319: Causes serious eye irritation[1][2]Specific Target Organ ToxicityExclamation MarkWarning H335: May cause respiratory irritation[2]

The core danger stems from the cyanide ion (CN⁻), a potent inhibitor of cellular respiration.[3] Exposure can lead to rapid onset of symptoms including weakness, headache, dizziness, rapid breathing, nausea, and vomiting, potentially progressing to collapse and death.[3][4]

The Protective Workflow: A Self-Validating System

Every protocol must be a self-validating system. This means not just following steps, but understanding the causal chain that makes them effective. The following workflow is designed to minimize exposure at every stage.

Engineering Controls: The First Line of Defense

Primary Directive: All manipulations of this compound, including weighing, transferring, and use in reactions, MUST be conducted within a certified and properly functioning chemical fume hood.[3][4] This is non-negotiable. The fume hood is your primary barrier against inhaling harmful vapors.

Personal Protective Equipment (PPE): Your Last Line of Defense

Your PPE is the final barrier between you and the chemical. Its selection and use must be deliberate.

Protection Type Required Equipment Rationale & Causality
Hand Protection Double-gloving with nitrile gloves is the standard.[3] For prolonged tasks, consider thicker, chemical-resistant gauntlets (e.g., Butyl rubber or Viton®).[4][5]Nitrile provides good resistance to a range of chemicals and is essential PPE.[6][7][8][9] Double-gloving provides a backup barrier in case of an undetected puncture on the outer glove. Heavier gauntlets offer extended protection up the forearm.
Eye/Face Protection Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.Standard safety glasses do not provide an adequate seal against splashes or vapors. Goggles are essential to prevent severe eye irritation.[2] A face shield protects the entire face from splashes.
Body Protection A flame-resistant lab coat is required. A chemical-resistant apron should be worn over the lab coat.This combination protects your body and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated.[10]
Respiratory Protection Not typically required if all work is performed in a functioning fume hood.The fume hood serves as the primary respiratory control. Respirators are reserved for emergency situations like a large spill outside of containment.
Step-by-Step Operational Protocol

This protocol ensures safety from the moment you retrieve the chemical to the final cleanup.

  • Preparation: Before starting, verify the fume hood's certification is current and its airflow is adequate. Assemble all necessary glassware and reagents. Post a sign indicating that cyanides are in use.[3] Never work with cyanides alone.[3]

  • Donning PPE: Put on your lab coat, apron, goggles, and face shield. Wash and dry your hands, then don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Chemical Handling: Conduct all transfers within the fume hood. When weighing, tare a sealed container, add the chemical inside the hood, seal the container, and then weigh it.[3] This minimizes the risk of contaminating the balance.

  • Post-Handling: Upon completion, securely cap the reagent bottle. Store it in a cool, dry, designated area away from acids and oxidizers.[3]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the following order: outer gloves, apron, face shield, goggles, inner gloves. Remove gloves by peeling them off without touching the outer surface.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces. A recommended procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[11] All cleaning materials must be disposed of as hazardous waste.[11] Always wash hands thoroughly with soap and water after removing gloves.[3]

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling & Doffing cluster_decon Decontamination a Verify Fume Hood & Assemble Materials b Post Warning Sign & Ensure Partner is Present a->b c Don Lab Coat, Apron, Goggles, Face Shield b->c d Don Inner & Outer Nitrile Gloves c->d e Perform All Work in Fume Hood d->e f Secure & Store Chemical e->f g Doff PPE in Correct Sequence f->g h Decontaminate Surfaces & Glassware g->h i Dispose of Waste Properly h->i j Wash Hands Thoroughly i->j

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Plan for the Unexpected

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once. If breathing has stopped, trained personnel should begin cardiopulmonary resuscitation using a bag-valve-mask; do not use mouth-to-mouth resuscitation.[12] Administer 100% oxygen if available.[12][13] Call for emergency medical services.
Ingestion Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill (<100 mL in a fume hood) Wearing full PPE, contain the spill with an absorbent material (e.g., vermiculite). Carefully collect the material into a sealed, labeled container for hazardous waste disposal.[3] Decontaminate the area as described above.
Large Spill (>100 mL or any spill outside a fume hood) Evacuate the laboratory immediately, alerting others. Close the doors and prevent entry. Call your institution's emergency response team and 911.[3]

Depending on the scale of work, institutions should consider having a cyanide antidote kit (e.g., hydroxocobalamin) available and personnel trained in its administration, in consultation with local emergency medical services.[13][15]

Caption: Emergency Response Decision Tree.

Disposal Plan: Completing the Lifecycle Safely

All materials contaminated with this compound are considered hazardous waste.

  • Segregation: Collect all waste, including excess reagent, contaminated absorbent materials, and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[16]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Under no circumstances should this chemical or its waste be poured down the drain.

By integrating these protocols into your daily laboratory operations, you build a culture of safety that is both vigilant and effective, allowing you to focus on your critical research with confidence.

References

  • First aid for cyanide exposure. (n.d.). Health Safety & Wellbeing, Monash University. Retrieved January 5, 2026, from [Link]

  • Cyanide poisoning: recommendations on first aid treatment for employers and first aiders. (n.d.). Health and Safety Executive and National Poisons Information Service. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 5, 2026, from [Link]

  • Cyanide. (2024, September 6). Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]

  • Cyanide Toxicity Treatment & Management. (2025, May 12). Medscape. Retrieved January 5, 2026, from [Link]

  • Cyanides. (2014, March 24). Division of Research Safety, University of Illinois. Retrieved January 5, 2026, from [Link]

  • Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. (n.d.). Safe Work Australia. Retrieved January 5, 2026, from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 5, 2026, from [Link]

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. (n.d.). Flinn Scientific Canada. Retrieved January 5, 2026, from [Link]

  • Cyanide Safe Use Guidelines. (n.d.). Columbia University Research. Retrieved January 5, 2026, from [Link]

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 5, 2026, from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024, November 1). AmerCare. Retrieved January 5, 2026, from [Link]

  • SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. Retrieved January 5, 2026, from [Link]

  • Cyanide Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico. Retrieved January 5, 2026, from [Link]

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